molecular formula C15H24N2O2 B2639074 Oxymatrine CAS No. 54809-74-4

Oxymatrine

Numéro de catalogue: B2639074
Numéro CAS: 54809-74-4
Poids moléculaire: 264.369
Clé InChI: PKCRRMNVCQBEPC-BHPKHCPMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oxymatrine is a quinolizidine alkaloid naturally occurring in the root of the Chinese herb Sophora flavescens (Ku Shen) [1] [5] . As a versatile small molecule, it is a subject of extensive investigation in pharmacological research due to its wide range of biological activities and potential health benefits [6] . In oncology research, this compound exhibits antitumor effects by inhibiting cancer cell proliferation, invasion, and migration. Its mechanisms of action include inducing apoptotic cell death through the activation of caspase pathways, inhibiting epithelial-mesenchymal transition (EMT), and modulating key signaling pathways such as TGF-β/Smad and JAK/STAT [3] [6] [7] . It has also been shown to inhibit aerobic glycolysis in cancer cells by targeting key enzymes like GLUT1 and PKM2, thereby affecting the metabolic reprogramming characteristic of many tumors [3] . This compound demonstrates significant anti-inflammatory and immunomodulatory properties . It acts by downregulating pro-inflammatory cytokines such as TNF-α and IL-6, and inhibiting the activation of key signaling hubs like NF-κB [5] [7] . Its immunomodulatory action involves shifting the immune response by increasing Th1 cytokines (e.g., IFN-γ, IL-2) while reducing Th2 cytokines (e.g., IL-4, IL-10) [2] . These properties are relevant for research into inflammatory and autoimmune conditions. Furthermore, this compound is a valuable compound for cardiovascular, hepatic, and renal research . It has shown protective effects against cardiac fibrosis in animal models by inhibiting the TGF-β1/Smad signaling pathway, which attenuates excessive collagen production and deposition [1] [3] . It also exhibits hepatoprotective and antifibrotic effects, improving liver function and reducing fibrosis in models of chronic viral hepatitis and obstructive nephropathy [3] . Additional research areas for this compound include its antiviral activity against viruses such as coxsackievirus B, hepatitis B, and hepatitis C, and its potential antidiabetic effects in improving insulin secretion and sensitivity [2] [5] [6] . Please note that this compound is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

(1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPBINOPNYFXID-LHDUFFHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]3CCC[N+]4([C@H]3[C@@H](CCC4)CN2C(=O)C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937482
Record name Oxymatrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in water, Soluble in methanol, Soluble in ethanol
Record name Oxymatrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder, White dice from crystal

CAS No.

16837-52-8
Record name Oxymatrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,5H,10H-Dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one, dodecahydro-, 4-oxide, (4R,7aS,13aR,13bR,13cS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oxymatrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

208 °C
Record name Oxymatrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Pharmacological Profile of Oxymatrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

Oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens (Ku Shen), has garnered significant scientific interest for its diverse and potent pharmacological activities. Traditionally used in Chinese medicine, modern research is progressively elucidating the molecular mechanisms underpinning its therapeutic potential across a spectrum of diseases, including cancer, inflammatory disorders, viral infections, and fibrosis. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it modulates.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent. Studies in animal models have characterized its pharmacokinetic parameters, revealing rapid absorption and wide distribution.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral AdministrationIntravenous AdministrationReference(s)
Bioavailability (%) 6.79 ± 2.52 to 26.43-[1][2][3][4][5]
Tmax (h) 0.75-[2][3][4][5]
Cmax (ng/mL) 43.24 ± 10.14 to 605.5-[1][2][3][4][5]
t1/2 (h) 4.1814.9 ± 3.4[2][3][4][5][6]
Protein Binding (%) 2.78 ± 0.85 to 8.95-[1][2][3][4][5]

This compound is distributed to various organs, with the highest concentrations found in the small intestine, followed by the kidney, stomach, and spleen[2][3][4][5]. A significant portion of orally administered this compound is metabolized to matrine (B1676216) in the gastrointestinal tract and liver[7][8]. In vitro studies using human liver and intestinal microsomes have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for this reductive metabolism[7][8][9].

Experimental Protocol: In Vitro Metabolism of this compound

This protocol outlines the methodology used to identify the CYP450 isoforms involved in this compound metabolism.

1. Materials:

  • Human liver microsomes (HLMs) and human intestinal microsomes (HIMs)

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Selective CYP450 chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4)

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Pre-incubate a mixture of microsomes (or recombinant enzymes), NADPH regenerating system, and buffer at 37°C.

  • For inhibition studies, add the specific CYP450 inhibitor and pre-incubate for a defined period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding this compound to the mixture.

  • Incubate at 37°C for a specified time.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite (matrine) using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the rate of metabolite formation.

  • In inhibition studies, compare the rate of formation in the presence and absence of the inhibitor to determine the contribution of the specific CYP isoform.

  • For enzyme kinetics, vary the substrate concentration and fit the data to a kinetic model (e.g., Michaelis-Menten) to determine Vmax and Km.[7][9]

Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Table 2: Quantitative Anti-Inflammatory Effects of this compound

Model SystemMediator/MarkerEffect of this compoundConcentration/DoseReference(s)
LPS-stimulated BV2 microgliaTNF-α, IL-1β, IL-6Dose-dependent decrease in production1, 10, 20 µg/mL[10]
Collagen-induced arthritis ratsSerum TNF-α, IL-17ASignificant reduction25, 50, 100 mg/kg
Aβ1-42-induced primary microgliaTNF-α, IL-1β, NODose-dependent decrease in levelsNot specified[11]

The anti-inflammatory actions of this compound are largely attributed to its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling Pathway: this compound's Inhibition of NF-κB Activation

This compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[12][13][14]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88/ TRAF6 IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) (Nuclear) NFkB->NFkB_nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines Transcription This compound This compound This compound->NFkB_nuc Inhibits Translocation

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol details a common method to quantify the effect of this compound on NF-κB transcriptional activity.[12][14]

1. Cell Culture and Transfection/Transduction:

  • Culture a suitable cell line (e.g., IEC-18 intestinal epithelial cells) in appropriate media.

  • Transduce or transfect the cells with a reporter construct containing the luciferase gene under the control of an NF-κB response element.

2. Treatment:

  • Seed the transduced/transfected cells in a multi-well plate.

  • Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for a defined period (e.g., 8 hours). Include appropriate vehicle and positive controls.

3. Luciferase Assay:

  • Lyse the cells using a luciferase cell lysis buffer.

  • Transfer the cell lysates to a luminometer-compatible plate.

  • Add the luciferase substrate to the lysates.

  • Measure the luminescence using a luminometer.

4. Data Analysis:

  • Normalize the luciferase activity to the total protein concentration in each sample.

  • Express the results as fold induction over the unstimulated control.

  • Determine the dose-dependent inhibitory effect of this compound on NF-κB-driven luciferase expression.

Anti-Cancer Properties

This compound has demonstrated significant anti-tumor activity against a variety of cancer cell lines by inhibiting proliferation, inducing apoptosis, and suppressing migration and invasion.[15]

Table 3: In Vitro Anti-Cancer Activity of this compound (IC50 Values)

Cancer Cell LineCell TypeIC50 ValueIncubation Time (h)Reference(s)
MCF-7Breast Cancer~32 mg/mL24[16]
MCF-7Breast Cancer<16 mg/mL48[16]
A549Non-small cell lung cancerNot specified (inhibition at 50 µM)24[17]
H1299Non-small cell lung cancerNot specified (inhibition at 50 µM)24[17]

The anti-cancer mechanisms of this compound often involve the modulation of survival and apoptotic pathways, such as the PI3K/Akt pathway.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is a standard colorimetric assay to assess the effect of this compound on cancer cell proliferation.

1. Cell Seeding:

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Treatment:

  • Treat the cells with various concentrations of this compound. Include a vehicle-treated control group.

  • Incubate for different time points (e.g., 24, 48, 72 hours).

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for a period that allows for the formation of formazan (B1609692) crystals by viable cells (e.g., 4 hours).

4. Solubilization and Measurement:

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the control group.

  • Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).[16]

Signaling Pathway: this compound's Modulation of Apoptosis

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Antiviral Activity

This compound has demonstrated inhibitory effects against a range of viruses, notably Hepatitis B Virus (HBV) and Influenza A Virus (IAV).

Table 4: Quantitative Antiviral Effects of this compound

VirusModel SystemEffectConcentration/DoseReference(s)
HBVHepG2.2.15 cells75.32% reduction in supernatant HBV DNA500 µg/mL (5 days)[18]
HBVHepG2.2.15 cells80.83% reduction in intracellular cccDNA500 µg/mL (5 days)[18]
IAVA549 cellsInhibition of multiple strainsNot specified[19]
Bocavirus MVCWRD cellsReduction in viral DNA replication4 mmol/L[20]

The antiviral mechanism of this compound against HBV is thought to involve interference with the packaging of pregenomic RNA (pgRNA) into the nucleocapsid or inhibition of the viral DNA polymerase.[18][21]

Experimental Protocol: HBV DNA Quantification Assay

This protocol describes the quantification of HBV DNA in cell culture supernatants to assess the antiviral activity of this compound.[22]

1. Cell Culture and Treatment:

  • Culture HepG2.2.15 cells, which stably express HBV, in appropriate media.

  • Treat the cells with this compound at the desired concentration for a specified duration (e.g., 4 days).

2. Sample Collection and DNA Extraction:

  • Collect the cell culture supernatants.

  • Extract viral DNA from the supernatants using a commercial HBV DNA extraction kit according to the manufacturer's instructions.

3. Real-Time PCR:

  • Perform real-time quantitative PCR using primers and a probe specific for a conserved region of the HBV genome.

  • Include a standard curve of known HBV DNA concentrations to allow for absolute quantification.

4. Data Analysis:

  • Quantify the HBV DNA levels in the supernatants of treated and untreated cells.

  • Calculate the percentage of inhibition of viral replication by this compound compared to the control.

Anti-Fibrotic Properties

This compound has shown promise in mitigating fibrosis, particularly in the liver, by inhibiting the activation of hepatic stellate cells (HSCs) and reducing the deposition of extracellular matrix components. This effect is often mediated through the downregulation of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway.[23]

Table 5: Quantitative Anti-Fibrotic Effects of this compound

Model SystemMediator/MarkerEffect of this compoundDoseReference(s)
CCl4-induced hepatic fibrosis in ratsFibrosis scoreSignificant reduction30, 60, 120 mg/kg[23]
CCl4-induced hepatic fibrosis in ratsCollagen I expressionSignificant reduction30, 60, 120 mg/kg[23]

Signaling Pathway: this compound's Inhibition of TGF-β1 Signaling

G TGFb1 TGF-β1 TGFbR TGF-β Receptor (I/II) TGFb1->TGFbR Smad23 p-Smad2/3 TGFbR->Smad23 Smad_complex Smad Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Collagen Collagen Gene Transcription Smad_complex->Collagen Nuclear Translocation This compound This compound This compound->Smad23 Inhibits

Caption: this compound inhibits the TGF-β1/Smad signaling pathway.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in models of cerebral ischemia/reperfusion injury by reducing infarct volume, brain edema, and improving neurological function.[24][25][26][27]

Table 6: Quantitative Neuroprotective Effects of this compound

Model SystemEffectDoseReference(s)
MCAO in ratsDramatic reduction in brain water content and infarct volumeNot specified[24]
Cerebral I/R in mice43.37% reduction in apoptotic cellsNot specified[27]

The neuroprotective mechanisms of this compound are multifaceted and include the downregulation of pro-inflammatory and apoptotic pathways, as well as the activation of antioxidant responses through the Nrf2 pathway.[25][28]

Conclusion

This compound is a pleiotropic molecule with a broad spectrum of pharmacological activities. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and TGF-β1, underscores its potential as a therapeutic candidate for a wide range of complex diseases. The quantitative data and experimental protocols summarized in this guide provide a foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising natural compound. Further rigorous preclinical and clinical investigations are warranted to translate these findings into effective therapies.

References

Primary Molecular Targets of Oxymatrine In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-fibrotic effects. This technical guide provides an in-depth overview of the primary molecular targets of this compound observed in in vivo and in vitro models. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways modulated by this multifaceted compound. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound exerts its biological effects by modulating a range of intracellular signaling cascades critical to cellular processes such as inflammation, proliferation, apoptosis, and immune response. While its pleiotropic nature presents a complex pharmacological profile, research has identified several key signaling pathways as primary targets. These include the Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt), and Transforming Growth Factor-beta (TGF-β) signaling pathways. More recent evidence also points to its role in modulating the Stimulator of Interferon Genes (STING) pathway. This guide will systematically explore these targets, presenting available quantitative data and the methodologies used to elucidate these interactions.

Quantitative Data on this compound Activity

While direct enzymatic inhibition constants (IC50) or binding affinities (Ki, Kd) for specific molecular targets of this compound are not extensively reported in the public domain, numerous studies have quantified its effects at a cellular level, primarily through cell viability and proliferation assays. These IC50 values, representing the concentration of this compound required to inhibit 50% of cell growth, provide a valuable measure of its potency in different biological contexts.

Cell LineCancer TypeAssay TypeDuration (hours)IC50 Value (mg/mL)IC50 Value (µM)Reference
GBC-SDGallbladder CarcinomaMTT Assay245.02 ± 0.28~19000[1]
GBC-SDGallbladder CarcinomaMTT Assay483.18 ± 0.24~12000[1]
GBC-SDGallbladder CarcinomaMTT Assay721.95 ± 0.28~7400[1]
MDA-MB-231Breast CancerMTT Assay24-34.55 ± 1.48[2]
MDA-MB-231Breast CancerMTT Assay48-23.71 ± 0.31[2]
MDA-MB-231Breast CancerMTT Assay72-12.45 ± 1.98[2]
4T1Breast CancerMTT Assay24-26.15 ± 0.99[2]
4T1Breast CancerMTT Assay48-14.18 ± 1.93[2]
4T1Breast CancerMTT Assay72-10.88 ± 0.87[2]

Note: The molecular weight of this compound is 264.36 g/mol . The conversion to µM is an approximation.

Primary Molecular Targets and Signaling Pathways

NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation. This compound has been shown to inhibit this pathway, thereby exerting its anti-inflammatory and anti-cancer effects.[3][4][5]

Mechanism of Action: this compound's inhibitory action on the NF-κB pathway appears to occur at multiple levels, including the suppression of I-κBα phosphorylation and the subsequent nuclear translocation of the p65 subunit.[4][5]

NF_kB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits NFkB_active Active NF-κB (p65/p50) This compound->NFkB_active Inhibits nuclear translocation Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

This compound's Inhibition of the NF-κB Signaling Pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. This compound has been demonstrated to suppress this pathway, contributing to its pro-apoptotic and anti-proliferative activities.[3][6][7][8][9][10][11]

Mechanism of Action: this compound treatment leads to a decrease in the phosphorylation of key components of this pathway, including PI3K and Akt, thereby inhibiting downstream signaling.[3][7]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits (dephosphorylation) Akt Akt This compound->Akt Inhibits (dephosphorylation) Growth_Factor Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Promotes

This compound's Modulation of the PI3K/Akt Signaling Pathway.
TGF-β Signaling Pathway

The TGF-β signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer progression. This compound has been shown to inhibit this pathway, which is relevant to its anti-fibrotic and anti-cancer properties.[6][12][13][14][15]

Mechanism of Action: this compound can reduce the expression of TGF-β1 and inhibit the phosphorylation of its downstream effectors, such as Smad proteins.[13]

TGF_beta_Pathway This compound This compound TGFb TGF-β1 This compound->TGFb Reduces expression TGFbR TGF-β Receptor (Type I/II) This compound->TGFbR Inhibits TGFb->TGFbR Binds Smad Smad2/3 TGFbR->Smad Phosphorylates pSmad p-Smad2/3 TGFbR->pSmad Generates Smad4 Smad4 pSmad->Smad4 Smad_complex Smad Complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Collagen) Nucleus->Gene_Expression Regulates

Inhibitory Effect of this compound on the TGF-β Signaling Pathway.
STING Signaling Pathway

The STING pathway is a component of the innate immune system that detects cytosolic DNA and triggers an immune response, including the production of type I interferons. Recent studies have identified this compound as a novel agonist of Toll-like receptor 2 (TLR2), which can lead to the activation of the STING/NF-κB pathway.[16][17]

Mechanism of Action: this compound directly binds to TLR2, which in turn can regulate the downstream STING/NF-κB axis, promoting an immune response.[16]

STING_Pathway This compound This compound TLR2 TLR2 This compound->TLR2 Binds to and activates STING STING TLR2->STING Regulates TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates pIRF3 p-IRF3 TBK1->pIRF3 Generates Nucleus Nucleus NFkB->Nucleus Translocates to pIRF3->Nucleus Translocates to IFN Type I Interferon Production Nucleus->IFN Induces Inflammatory_Cytokines Inflammatory Cytokine Production Nucleus->Inflammatory_Cytokines Induces

This compound's Modulation of the TLR2/STING Signaling Pathway.

Detailed Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the effects of this compound on its molecular targets.

Cell Viability and Proliferation Assays (MTT/CCK-8)

Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active metabolism convert a tetrazolium salt (MTT or WST-8 in CCK-8) into a colored formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control for specific durations (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for a specified period (typically 1-4 hours).

  • Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For CCK-8, the product is water-soluble.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adhere Allow cells to adhere (overnight) Seed_Cells->Adhere Treat Treat with this compound (various concentrations) Adhere->Treat Incubate Incubate for 24, 48, or 72 hours Treat->Incubate Add_Reagent Add MTT or CCK-8 reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure Measure absorbance Incubate_Reagent->Measure Analyze Calculate cell viability and IC50 Measure->Analyze End End Analyze->End

General Workflow for Cell Viability Assays.
Western Blot Analysis for Pathway Modulation

Principle: Western blotting is used to detect specific proteins in a sample. It allows for the assessment of total protein levels and post-translational modifications, such as phosphorylation, which is a key indicator of signaling pathway activation.

Protocol Outline:

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p-p65), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

NF-κB Luciferase Reporter Assay

Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.

Protocol Outline:

  • Transfection: Transfect cells with the NF-κB luciferase reporter plasmid.

  • Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of this compound.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate.

  • Measurement: Measure the luminescence produced using a luminometer.

  • Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and determine the effect of this compound on NF-κB transcriptional activity.

In Vivo Tumor Xenograft Models

Principle: Tumor xenograft models are used to evaluate the anti-cancer efficacy of compounds in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

Protocol Outline:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer this compound (e.g., via intraperitoneal or intravenous injection, or oral gavage) at various doses (e.g., 20-150 mg/kg) and a vehicle control according to a predetermined schedule.[18][19][20]

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Conclusion

This compound is a promising natural compound with a complex pharmacological profile, targeting multiple key signaling pathways involved in various diseases. Its ability to modulate the NF-κB, PI3K/Akt, and TGF-β pathways provides a molecular basis for its observed anti-inflammatory, anti-cancer, and anti-fibrotic effects. The recent discovery of its role as a TLR2 agonist that can regulate the STING pathway further expands its potential immunomodulatory applications. While cellular IC50 values provide a good indication of its potency, further research is needed to determine its direct binding affinities and enzymatic inhibitory constants for its specific molecular targets. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound.

References

Oxymatrine's Role in Modulating Immune Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxymatrine (B1678083) (OMT) is a quinolizidine (B1214090) alkaloid compound extracted from the root of Sophora flavescens, a plant used in traditional Chinese medicine.[1] It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antiviral, anti-fibrotic, and anti-cancer properties.[2][3][4] At the core of these therapeutic effects lies its profound ability to modulate the immune system. OMT exerts its immunomodulatory effects through a multi-targeted approach, influencing key signaling pathways and regulating the function of various immune cells.[2][5] This technical guide provides an in-depth overview of the mechanisms by which this compound modulates immune responses, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of Immunomodulation

This compound's immunomodulatory activity is primarily characterized by the suppression of pro-inflammatory responses and the rebalancing of immune homeostasis. This is achieved through its interaction with several critical intracellular signaling cascades and its direct effects on immune cell differentiation and function.

Inhibition of Pro-inflammatory Signaling Pathways

OMT has been shown to inhibit multiple signaling pathways that are central to the inflammatory process.

Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) Signaling Axis:

The TLR4/NF-κB pathway is a cornerstone of the innate immune response, activated by ligands such as lipopolysaccharide (LPS). This compound has been demonstrated to be a potent inhibitor of this pathway.[6][7][8] It can downregulate the expression of TLR4 and its downstream adapter protein, MyD88.[9][10] This initial inhibition prevents the subsequent activation of NF-κB, a key transcription factor for numerous pro-inflammatory genes.[2] OMT suppresses the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing the nuclear translocation of the active p65 subunit.[11][12] By inhibiting NF-κB activation, this compound effectively reduces the transcription and production of a host of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2][4][11]

TLR4_NFKB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 P p65 p65/p50 (NF-κB) IkBa_p65->p65 IκBα degradation DNA DNA p65->DNA Translocation OMT This compound OMT->TLR4 OMT->p65 Inhibits Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

This compound's inhibition of the TLR4/NF-κB signaling pathway.

NLRP3 Inflammasome Pathway:

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 through the activation of caspase-1.[6] this compound has been shown to effectively block the NLRP3 inflammasome pathway.[6][8][13] Its inhibitory action is often linked to the upstream suppression of the NF-κB pathway, which provides the priming signal for NLRP3 expression.[6] Furthermore, this compound can inhibit the activation of the inflammasome itself, leading to reduced caspase-1 cleavage and subsequent decreases in mature IL-1β and IL-18 levels, thereby mitigating pyroptosis, a form of inflammatory cell death.[13][14]

NLRP3_Inflammasome_Pathway cluster_signals Activation Signals cluster_cytoplasm Cytoplasm Signal1 Signal 1 (e.g., LPS via TLR4) NFkB NF-κB Signal1->NFkB Signal2 Signal 2 (e.g., ATP, toxins) NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) Signal2->NLRP3_complex Activation pro_NLRP3 pro-NLRP3 pro-IL-1β NFkB->pro_NLRP3 Transcription pro_NLRP3->NLRP3_complex Casp1 Active Caspase-1 NLRP3_complex->Casp1 Cleavage IL1b Mature IL-1β Casp1->IL1b Cleavage pro_IL1b pro-IL-1β OMT This compound OMT->NFkB OMT->NLRP3_complex

This compound's inhibition of the NLRP3 inflammasome pathway.

JAK/STAT and MAPK Pathways:

This compound also targets other significant inflammatory pathways. It has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly by suppressing the activation of JAK2 and STAT3.[15][16][17] This inhibition can reduce the expression of pro-inflammatory cytokines and impact cell proliferation and apoptosis.[16][18] Additionally, OMT can block the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), which are crucial for the production of inflammatory mediators in response to stimuli like LPS.[11][19]

Modulation of Immune Cell Function

This compound directly influences the behavior and differentiation of key immune cell populations.

T-Cell Regulation:

A critical aspect of OMT's immunomodulatory function is its ability to restore the balance between different subsets of T helper (Th) cells.[20] In many autoimmune and inflammatory conditions, there is a clear imbalance, such as a dominance of pro-inflammatory Th1 and Th17 cells over anti-inflammatory Th2 and regulatory T (Treg) cells.[21][22] this compound has been shown to correct this by:

  • Shifting the Th1/Th2 Balance: It can decrease the production of Th1-associated cytokines like IFN-γ and IL-2 while increasing Th2-associated cytokines such as IL-4 and IL-10.[23][24]

  • Regulating the Th17/Treg Balance: OMT significantly reduces the population of pathogenic Th17 cells and their hallmark cytokine, IL-17.[22][25] Concurrently, it promotes the differentiation and function of Treg cells, which are crucial for maintaining immune tolerance, partly by upregulating the key transcription factor FOXP3.[22][26]

Macrophage and Microglia Polarization:

This compound can regulate the polarization of macrophages and microglia, the resident immune cells of the central nervous system. It inhibits the classical M1 pro-inflammatory phenotype, characterized by the production of nitric oxide (NO), TNF-α, and IL-6, while promoting the alternative M2 anti-inflammatory phenotype, which is associated with tissue repair and the release of anti-inflammatory cytokines like IL-10.[6][7] This shift in polarization is often mediated through its inhibition of the TLR4/NF-κB pathway.[7]

Dendritic Cell Maturation:

This compound has been observed to promote the maturation of dendritic cells (DCs), as evidenced by the increased expression of surface markers like CD83 and CD86.[27][28] Mature DCs are potent antigen-presenting cells that can initiate T-cell mediated immune responses. Interestingly, OMT-matured DCs have been shown to induce the differentiation of T cells into Treg cells, suggesting a role in promoting immune tolerance.[27][28]

Quantitative Data on this compound's Immunomodulatory Effects

The following tables summarize quantitative data from various preclinical studies, demonstrating the impact of this compound on key immunological parameters.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

CytokineModel SystemStimulusThis compound Concentration/Dose% Reduction (approx.)Reference
TNF-α BV2 MicrogliaLPS (1 µg/mL)1, 10, 20 µg/mLDose-dependent reduction[11]
THP-1 derived M1 MacrophagesLPSLow, Medium, HighDose-dependent reduction[6]
Collagen-Induced Arthritis (Rats)Collagen25, 50, 100 mg/kgDose-dependent reduction[22]
IL-1β BV2 MicrogliaLPS (1 µg/mL)1, 10, 20 µg/mLDose-dependent reduction[11]
THP-1 derived M1 MacrophagesLPSLow, Medium, HighDose-dependent reduction[6]
EAE Model (Mice)MOG peptideN/ASignificant reduction in mRNA[29]
IL-6 BV2 MicrogliaLPS (1 µg/mL)1, 10, 20 µg/mLDose-dependent reduction[11]
N9 MicrogliaLPSN/ASignificant reduction[7]
EAE Model (Mice)MOG peptideN/ASignificant reduction in mRNA[29]
IL-17A Collagen-Induced Arthritis (Rats)Collagen25, 50, 100 mg/kgDose-dependent reduction[22]

Table 2: Effect of this compound on Signaling Pathway Protein Expression/Activation

| Protein/Pathway | Model System | Stimulus | this compound Treatment | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | TLR4 | THP-1 derived M1 Macrophages | LPS | Low, Medium, High Conc. | Downregulated protein expression |[6] | | | BV2 Microglia | LPS | N/A | Abrogated LPS-induced expression |[9] | | NF-κB (p65) | BV2 Microglia | LPS | 1, 10, 20 µg/mL | Decreased nuclear translocation | | | | Rat IEC-6 cells | LPS | N/A | Decreased nuclear translocation |[12] | | NLRP3 | THP-1 derived M1 Macrophages | LPS | Low, Medium, High Conc. | Downregulated protein expression |[6] | | | High Glucose-induced Podocytes | High Glucose | 2, 4, 8 µM | Reduced expression | | | p-JAK2 / p-STAT3 | Gastric Cancer Cells | N/A | 4 mg/mL | Inactivated pathway |[15] | | | Septic Shock (Rats) | Sepsis | N/A | Inhibited activation |[16] | | p-ERK, p-p38, p-JNK | BV2 Microglia | LPS | 1, 10, 20 µg/mL | Inhibited phosphorylation |[11] |

Table 3: Effect of this compound on T-Cell Populations and Transcription Factors

Cell Type / FactorModel SystemThis compound TreatmentOutcomeReference
Th1 / Th2 Balance HBsAg Transgenic Mice200 mg/kgIncreased Th1 (IFN-γ), Decreased Th2 (IL-4)[24]
Eczema Model (Guinea Pigs)High DoseIncreased Th1 levels[30]
Treg Cells Collagen-Induced Arthritis (Rats)25, 50, 100 mg/kgUpregulated FOXP3 mRNA & protein[22]
Th17 Cells Collagen-Induced Arthritis (Rats)25, 50, 100 mg/kgDownregulated RORγt mRNA & protein[22]
Treg/Th17 Balance Collagen-Induced Arthritis (Mice)N/AReconstructed immune balance[20][31]

Experimental Protocols

This section details representative methodologies for key experiments cited in the literature to investigate this compound's immunomodulatory effects.

In Vitro Anti-inflammatory Assay in Macrophages/Microglia
  • Cell Culture: Murine microglial cells (BV2 or N9) or human monocytic cells (THP-1) are commonly used. THP-1 cells are differentiated into macrophages using phorbol-12-myristate-13-acetate (PMA). Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.[6][11]

  • Treatment Protocol: Cells are pre-treated with various concentrations of this compound (e.g., 1-20 µg/mL) for a specified duration (e.g., 30 minutes to 6 hours).[6][11] Subsequently, inflammation is induced by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) for a period ranging from 30 minutes to 24 hours, depending on the endpoint being measured.[6][11]

  • Cytokine Measurement (ELISA): The levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[6][9][11]

  • Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., TLR4, p-p65, NLRP3, p-p38) and corresponding total proteins or a loading control (e.g., β-actin).[6][9]

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, reverse-transcribed into cDNA, and used as a template for qRT-PCR with specific primers for genes of interest (e.g., Tnf, Il6, Nos2) to quantify mRNA expression levels.[11][19]

In_Vitro_Workflow A Cell Seeding (e.g., BV2, THP-1) B Pre-treatment with This compound (various conc.) A->B C Inflammatory Stimulus (e.g., LPS) B->C D Incubation (30 min - 24 hr) C->D E Collect Supernatant D->E F Collect Cell Lysate D->F G ELISA (Cytokine Quantification) E->G H Western Blot / qRT-PCR (Protein / mRNA Analysis) F->H

A generalized workflow for in vitro immunomodulation assays.
In Vivo Model of Autoimmune Arthritis

  • Animal Model: Collagen-Induced Arthritis (CIA) is a widely used animal model for rheumatoid arthritis. Male Sprague-Dawley rats or DBA/1 mice are typically used.[20][22]

  • Induction of Arthritis: Animals are immunized with an emulsion of bovine or chicken type II collagen and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail. A booster immunization with collagen in incomplete Freund's adjuvant (IFA) is given after a set period (e.g., 7-21 days).[22]

  • Treatment Protocol: Following the second immunization, animals are treated with this compound (e.g., 25, 50, 100 mg/kg) or a control vehicle, typically via intraperitoneal injection, once daily for several weeks.[22]

  • Clinical Assessment: The severity of arthritis is monitored regularly by measuring paw swelling (using a plethysmometer) and assigning an arthritic score based on the degree of erythema and swelling in the joints.[20][22]

  • Sample Collection and Analysis: At the end of the study, blood serum is collected to measure cytokine levels (TNF-α, IL-17) by ELISA. Spleens or lymph nodes are harvested to analyze T-cell populations (Th17, Treg) by flow cytometry using antibodies against specific markers (e.g., CD4, IL-17, FOXP3). The expression of key transcription factors (RORγt, FOXP3) in these cells is measured by qRT-PCR or Western blot.[20][22]

This compound is a potent immunomodulatory agent with a multifaceted mechanism of action. Its ability to suppress inflammation is rooted in the targeted inhibition of key signaling pathways, including TLR4/NF-κB, the NLRP3 inflammasome, JAK/STAT, and MAPK cascades. This leads to a significant reduction in the production of pro-inflammatory cytokines and mediators. Concurrently, this compound actively reshapes the adaptive immune response by rebalancing T-helper cell subsets, favoring an anti-inflammatory and tolerogenic environment through the suppression of Th1/Th17 cells and the promotion of Treg cells. These comprehensive effects, demonstrated across numerous preclinical models, underscore the therapeutic potential of this compound for a wide range of inflammatory and autoimmune diseases. Further research and standardized clinical trials are warranted to fully translate these promising findings from the bench to the bedside.[3]

References

The Anti-inflammatory Effects of Oxymatrine in Microglia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory effects of oxymatrine (B1678083) (OMT) on microglial cells. OMT, a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has demonstrated significant potential in mitigating neuroinflammation by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. This document synthesizes findings from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Findings: this compound's Impact on Microglial Inflammation

This compound exerts its anti-inflammatory effects on microglia primarily through the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3][4][5][6] This inhibition leads to a significant reduction in the production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][4][5][7] Furthermore, this compound has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4]

Recent studies have also elucidated this compound's role in modulating microglial polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[5] This is evidenced by a decrease in M1 markers and an increase in the M2 marker IL-10.[5] Additionally, this compound has been found to interfere with the High Mobility Group Box 1 (HMGB1)/TLR4/NF-κB and the STING/TBK1/IRF3 signaling pathways, further highlighting its multifaceted anti-inflammatory properties.[6][7][8]

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators and enzymes in lipopolysaccharide (LPS)-stimulated microglial cells.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production

Inflammatory MediatorThis compound Concentration% Inhibition / EffectCell TypeStimulantReference
Nitric Oxide (NO)1, 10, 20 µg/mLDose-dependent decreaseBV2LPS (1 µg/mL)[2]
Prostaglandin E2 (PGE2)1, 10, 20 µg/mLDose-dependent decreaseBV2LPS (1 µg/mL)[2]
TNF-α1, 10, 20 µg/mLDose-dependent decreaseBV2LPS (1 µg/mL)[2]
IL-1β1, 10, 20 µg/mLDose-dependent decreaseBV2LPS (1 µg/mL)[2]
IL-61, 10, 20 µg/mLDose-dependent decreaseBV2LPS (1 µg/mL)[2]
TNF-α0.2, 1, 5 µMDose-dependent decreasePrimary MicrogliaMPP+ (0.1 mM)[7][9]
IL-1β0.2, 1, 5 µMDose-dependent decreasePrimary MicrogliaMPP+ (0.1 mM)[7][9]
IL-60.2, 1, 5 µMDose-dependent decreasePrimary MicrogliaMPP+ (0.1 mM)[7][9]
NO0.2, 1, 5 µMDose-dependent decreasePrimary MicrogliaMPP+ (0.1 mM)[7][9]

Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression

EnzymeThis compound ConcentrationEffect on mRNA/Protein LevelsCell TypeStimulantReference
iNOS1, 10, 20 µg/mLDose-dependent decrease in mRNABV2LPS (1 µg/mL)[2]
COX-21, 10, 20 µg/mLDose-dependent decrease in mRNABV2LPS (1 µg/mL)[2]
iNOSNot specifiedDown-regulated expressionPrimary MicrogliaAβ1-42[3]
COX-2Not specifiedDown-regulated expressionPrimary MicrogliaAβ1-42[3]

Key Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are mediated through the modulation of several key signaling pathways within microglia. The following diagrams illustrate these pathways and the points of intervention by this compound.

G cluster_0 LPS-induced TLR4/NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription This compound This compound This compound->TLR4 inhibits This compound->MyD88 inhibits This compound->IκBα inhibits phosphorylation This compound->NFκB inhibits nuclear translocation

This compound inhibits the TLR4/NF-κB signaling pathway.

G cluster_1 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK p38 p38 MAPKKK->p38 ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Nucleus Nucleus AP1->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes Nucleus->Inflammatory_Genes activates transcription This compound This compound This compound->p38 inhibits phosphorylation This compound->ERK inhibits phosphorylation This compound->JNK inhibits phosphorylation

This compound suppresses the MAPK signaling cascade.

Detailed Experimental Protocols

This section provides synthesized protocols for key experiments used to evaluate the anti-inflammatory effects of this compound on microglia.

Cell Culture and Treatment
  • Cell Line: BV2 murine microglial cells are commonly used.[2][10]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL) and then diluted to the desired concentrations in the culture medium.[2]

  • Experimental Procedure:

    • Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 20 µg/mL) for a specified period (e.g., 30 minutes to 1 hour).[2][4]

    • Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[2][4]

    • Incubate for a designated time depending on the assay (e.g., 24 hours for cytokine measurements).

Measurement of Nitric Oxide (NO) Production
  • Principle: The Griess assay measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After cell treatment, collect the culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Add 50 µL of Griess reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.[7][10]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Principle: ELISA is used to quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Procedure:

    • Collect the culture supernatant after treatment.

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's instructions, which typically involve:

      • Coating a 96-well plate with a capture antibody.

      • Adding the culture supernatants and standards.

      • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a colorimetric signal.

      • Measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate cytokine concentrations based on the standard curve.[1][9]

Western Blot Analysis for Protein Expression and Phosphorylation
  • Principle: Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status as an indicator of pathway activation.

  • Procedure:

    • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, IκBα, p65, TLR4, MyD88) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for mRNA Expression
  • Principle: RT-PCR is used to measure the mRNA levels of specific genes (e.g., iNOS, COX-2) to assess the effect of this compound on gene expression.

  • Procedure:

    • RNA Extraction: Isolate total RNA from treated cells using a reagent like TRIzol.[2]

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[2]

    • PCR Amplification: Amplify the cDNA using gene-specific primers for the target genes (e.g., iNOS, COX-2) and a housekeeping gene (e.g., GAPDH).[2]

    • Analysis: Analyze the PCR products by gel electrophoresis or using quantitative real-time PCR (qPCR) for more precise quantification.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of this compound on microglia.

G cluster_workflow Experimental Workflow cluster_assays Downstream Assays A Microglia Cell Culture (e.g., BV2 cells) B This compound Pre-treatment (Various Concentrations) A->B C Inflammatory Stimulation (e.g., LPS) B->C D Incubation C->D E Sample Collection (Supernatant and Cell Lysate) D->E F Griess Assay (NO measurement) E->F G ELISA (Cytokine measurement) E->G H Western Blot (Protein expression/ phosphorylation) E->H I RT-PCR (mRNA expression) E->I

A typical experimental workflow for studying this compound's effects.

Conclusion

This compound demonstrates potent anti-inflammatory effects in microglia by targeting multiple key signaling pathways, primarily the TLR4/NF-κB and MAPK cascades. Its ability to reduce the production of a wide range of pro-inflammatory mediators and enzymes, coupled with its influence on microglial polarization, underscores its therapeutic potential for neuroinflammatory and neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound.

References

Oxymatrine: A Deep Dive into its Antiviral Mechanisms Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of oxymatrine (B1678083) against the hepatitis B virus (HBV). This compound, a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has been the subject of numerous studies for its potential in treating chronic hepatitis B. This document synthesizes key findings from in vitro, in vivo, and clinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of its proposed mechanisms of action to serve as a valuable resource for the scientific community.

Quantitative Assessment of Antiviral Efficacy

The antiviral effects of this compound have been quantified across various experimental systems, demonstrating its ability to inhibit HBV replication and antigen secretion.

In Vitro Studies

In vitro experiments, primarily utilizing the HepG2.2.15 cell line which stably expresses HBV particles, have been instrumental in elucidating the direct antiviral effects of this compound.

Table 1: In Vitro Antiviral Activity of this compound Against HBV

ParameterCell LineThis compound ConcentrationTreatment DurationObserved EffectReference
HBsAg SecretionHepG2.2.15500 µg/mL2 days22.67% reduction[1][2]
500 µg/mL5 days22.39% reduction[1][2]
1 g/L4 days~40% reduction[3]
800 mg/LNot Specified78% reduction[3]
2000 µg/mlNot Specified40.57% reduction[4]
HBeAg SecretionHepG2.2.15500 µg/mL2 days55.34% reduction[1][2]
500 µg/mL5 days43.97% reduction[1][2]
100 µg/ml9 days31% inhibition[5]
200 µg/ml9 days36% inhibition[5]
400 µg/ml9 days54% inhibition[5]
800 µg/ml9 days61% inhibition[5]
1 g/L4 days~40% reduction[3]
800 mg/LNot Specified61% reduction[3]
2000 µg/mlNot Specified48.27% reduction[4]
HBV DNA (Supernatant)HepG2.2.15500 µg/mL2 days40.75% reduction[1][2]
500 µg/mL5 days75.32% reduction[1][2]
1 g/L4 days~20% reduction[3]
800 mg/LNot Specified78% reduction[3]
Intracellular cccDNAHepG2.2.15500 µg/mL2 days63.98% reduction[1][2][3]
500 µg/mL5 days80.83% reduction[1][2][3]
Intracellular rcDNAHepG2.2.15500 µg/mL2 days34.35% reduction[1][2]
500 µg/mL5 days39.24% reduction[1][2]
Intracellular pgRNAHepG2.2.15500 µg/mL2 days6.90-fold increase[1][2]
500 µg/mL5 days3.18-fold increase[1][2]
IC50HepG2.2.15~875 mg/LNot Specified[3]

HBsAg: Hepatitis B surface antigen; HBeAg: Hepatitis B e antigen; HBV DNA: Hepatitis B virus DNA; cccDNA: covalently closed circular DNA; rcDNA: relaxed circular DNA; pgRNA: pregenomic RNA; IC50: half-maximal inhibitory concentration.

In Vivo Animal Studies

Animal models, particularly HBV transgenic mice, have provided valuable insights into the in vivo efficacy of this compound.

Table 2: In Vivo Antiviral Activity of this compound in Animal Models

Animal ModelThis compound DosageTreatment DurationObserved EffectReference
HBV Transgenic Mice50 mg/kg/day (i.p.)30 daysDecrease in serum HBV DNA (not statistically significant)[6]
100 mg/kg/day (i.p.)30 daysSignificant decrease in serum HBV DNA[6]
100, 200, 300 mg/kg/day (i.p.)30 daysSignificant decrease in liver HBsAg and HBeAg[7]
200 mg/kg/day (i.p.)30 daysNegative for HBsAg and HBcAg in the livers of all mice[8][9]
20 mg/kg (i.p.)6 weeksInhibition of HBV replication[10]
Hydrodynamic Injection HBV Mouse Model2.2, 6.7, 20 mg/kg (i.p.)6 weeksReduction in HBsAg, HBeAg, and HBcAg[10]

i.p.: intraperitoneal; HBsAg: Hepatitis B surface antigen; HBeAg: Hepatitis B e antigen; HBcAg: Hepatitis B core antigen; HBV DNA: Hepatitis B virus DNA.

Clinical Trials

Clinical studies in patients with chronic hepatitis B have evaluated the therapeutic potential of this compound.

Table 3: Clinical Efficacy of this compound in Chronic Hepatitis B Patients

Study DesignTreatment GroupTreatment DurationKey OutcomesReference
Randomized, double-blind, placebo-controlledThis compound capsules24 weeksHBV DNA negative conversion rate: 38.61%; HBeAg negative conversion rate: 31.91%[7][11]
This compound injection24 weeksHBV DNA negative conversion rate: 43.33%; HBeAg negative conversion rate: 39.29%[7][11]
Placebo24 weeksHBV DNA negative conversion rate: 7.46%; HBeAg negative conversion rate: 6.45%[7][11]
Multicenter, randomized, double-blind, placebo-controlledThis compound52 weeksHBV DNA negative conversion rate: 43.08%; HBeAg negative conversion rate: 33.33%[12]
Placebo52 weeksHBV DNA negative conversion rate: 12.31%; HBeAg negative conversion rate: 3.33%[12]
Multicenter, controlled studyThis compound3 monthsHBV DNA negative seroconversion rate: 42.3%; HBeAg negative seroconversion rate: 36.5%[13]
IFNα-1b3 monthsHBV DNA negative seroconversion rate: 40.7%; HBeAg negative seroconversion rate: 38.9%[13]

HBV DNA: Hepatitis B virus DNA; HBeAg: Hepatitis B e antigen; IFNα-1b: Interferon alfa-1b.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols employed in the cited studies.

In Vitro Antiviral Assays
  • Cell Culture: The HepG2.2.15 cell line, a human hepatoblastoma cell line that contains a complete copy of the HBV genome and secretes infectious virions, is the most commonly used model.[1] Cells are cultured in appropriate media, typically DMEM or MEM, supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: HepG2.2.15 cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound.[5] Control groups receive a medium without the drug. The treatment duration varies from 2 to 9 days.[1][5]

  • Quantification of Viral Markers:

    • ELISA for HBsAg and HBeAg: The levels of HBsAg and HBeAg secreted into the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[1][2]

    • Real-time PCR for HBV DNA: Viral DNA is extracted from the supernatant and intracellularly. The amount of HBV DNA is then quantified by real-time polymerase chain reaction (PCR) using specific primers and probes targeting the HBV genome.[1][2]

    • Southern Blot for Replicative Intermediates: To analyze intracellular HBV DNA replicative intermediates (cccDNA, rcDNA), total cellular DNA is extracted, and Southern blot analysis is performed using an HBV-specific probe.

  • Cytotoxicity Assay: The potential toxic effects of this compound on the host cells are assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]

In Vivo Animal Experiments
  • Animal Models: HBV transgenic mice, which carry and express HBV genes, are a widely used model to study HBV replication and pathogenesis in vivo.[6][8][9] Another model involves the hydrodynamic injection of an HBV-expressing plasmid into immunocompetent mice.[10]

  • Drug Administration: this compound is typically dissolved in normal saline and administered to the mice via intraperitoneal injection at varying dosages and for different durations.[6][8][9][10]

  • Sample Collection and Analysis:

    • Serum Analysis: Blood samples are collected at different time points to measure the levels of serum HBV DNA, HBsAg, and HBeAg using PCR and ELISA, respectively.[6]

    • Liver Tissue Analysis: Liver tissues are harvested for immunohistochemical staining to detect the expression of HBsAg and HBcAg.[8][9] Electron microscopy can be used to visualize Dane-like particles.[8]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-HBV effects through multiple mechanisms, including the modulation of host signaling pathways.

Interference with the HBV Replication Cycle

Studies suggest that this compound may interfere with specific steps in the HBV replication cycle. A notable finding is the reduction of intracellular cccDNA and rcDNA, coupled with an increase in pgRNA levels.[1][2] This suggests that this compound might inhibit the packaging of pgRNA into nucleocapsids or interfere with the activity of the viral DNA polymerase.[1][2]

HBV_Replication_Cycle_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export Nucleocapsid Nucleocapsid Assembly pgRNA_cyto->Nucleocapsid Packaging rcDNA rcDNA Nucleocapsid->rcDNA Reverse Transcription rcDNA->cccDNA Recycling Virion Virion Secretion rcDNA->Virion This compound This compound This compound->Nucleocapsid Inhibits? This compound->rcDNA Inhibits?

Caption: Proposed inhibition of the HBV replication cycle by this compound.

Modulation of Host Signaling Pathways

  • ERK1/2 Pathway: this compound has been shown to upregulate the phosphorylation of ERK1/2.[14] This activation may, in turn, lead to the downregulation of hepatocyte nuclear factors HNF1α and HNF4α, which are essential for HBV gene expression and replication.[14]

ERK1_2_Pathway This compound This compound pERK p-ERK1/2 This compound->pERK Induces Phosphorylation HNF HNF1α / HNF4α pERK->HNF Downregulates HBV_Rep HBV Replication HNF->HBV_Rep Promotes

Caption: this compound inhibits HBV replication via the ERK1/2 signaling pathway.

  • TLR4 Signaling Pathway: this compound has been reported to modulate the Toll-like receptor 4 (TLR4) signaling pathway. It can suppress the expression of TLR4 and its downstream pro-inflammatory cytokines.[15][16] This anti-inflammatory effect may contribute to the overall therapeutic benefit in chronic hepatitis B, which is characterized by persistent liver inflammation.

TLR4_Signaling_Pathway LPS LPS / HMGB1 TLR4 TLR4 LPS->TLR4 Activates Inflammation Pro-inflammatory Cytokines TLR4->Inflammation Induces This compound This compound This compound->TLR4 Suppresses

Caption: this compound modulates the TLR4-dependent inflammatory pathway.

Experimental Workflow Overview

The general workflow for evaluating the anti-HBV activity of a compound like this compound involves a multi-step process, from initial in vitro screening to more complex in vivo and clinical assessments.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Clinical Clinical Trials A Cytotoxicity Assay (e.g., MTT) B Antiviral Activity Assay (HepG2.2.15 cells) A->B C Quantification of Viral Markers (ELISA, qPCR) B->C D Animal Model Selection (e.g., HBV Transgenic Mice) C->D E Drug Administration and Monitoring D->E F Analysis of Serum and Liver Tissue E->F G Phase I, II, III Trials F->G H Efficacy and Safety Assessment in Patients G->H

Caption: General experimental workflow for anti-HBV drug evaluation.

Conclusion

This compound demonstrates significant antiviral activity against the hepatitis B virus through a multi-faceted mechanism. It not only directly inhibits viral replication and antigen secretion but also modulates host immune and inflammatory responses. The quantitative data from in vitro, animal, and clinical studies provide a strong foundation for its therapeutic potential. Further research focusing on the intricate molecular interactions and the optimization of combination therapies will be crucial in fully realizing the clinical utility of this compound in the management of chronic hepatitis B.

References

CAS number and physicochemical properties of Oxymatrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymatrine, a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has garnered significant attention in the scientific community for its diverse pharmacological activities. Traditionally used in Chinese medicine, this natural compound is now being investigated for its potential therapeutic applications in a range of diseases, including cancer, hepatitis, cardiac conditions, and inflammatory disorders. This technical guide provides an in-depth overview of the CAS number, physicochemical properties, relevant experimental protocols, and key signaling pathways associated with this compound.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and interpretation of its biological activity. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 16837-52-8[1][2]
Molecular Formula C₁₅H₂₄N₂O₂[1][3]
Molecular Weight 264.36 g/mol [3]
Appearance White to off-white crystalline powder[4]
Odor Slight amber aroma[4]

Table 2: Thermal and Solubility Properties of this compound

PropertyValueReference(s)
Melting Point 199 - 208 °C[3][4][5]
Boiling Point 572.8 °C (Predicted)[5]
Solubility Soluble in water, methanol (B129727), ethanol, and chloroform. Poorly soluble in petroleum ether.[3][4][6][7]
pKa Not experimentally determined in readily available literature.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation. This section outlines methodologies for the determination of key physicochemical properties and analytical characterization of this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Principle: This method involves heating a small, powdered sample of this compound in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point of this compound (~200 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).

  • The melting range is reported as T1 - T2. For pure this compound, this range should be narrow.

Determination of Solubility

Understanding the solubility of this compound in various solvents is essential for its extraction, purification, and formulation for in vitro and in vivo studies.

Principle: This protocol describes a qualitative and semi-quantitative method to determine the solubility of this compound in different solvents at a specified temperature.

Materials:

  • This compound powder

  • A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), chloroform, petroleum ether)

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Qualitative Assessment:

    • To a series of test tubes, add a small, accurately weighed amount of this compound (e.g., 10 mg).

    • Add 1 mL of a specific solvent to each tube.

    • Vortex the tubes vigorously for 1-2 minutes.

    • Visually inspect for the complete dissolution of the solid. Classify as "soluble," "sparingly soluble," or "insoluble."

  • Semi-Quantitative Assessment (for soluble compounds):

    • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the solution at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge the solution to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of Acid Dissociation Constant (pKa)

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa can be determined from the inflection point of the resulting titration curve.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., water or a co-solvent system if necessary).

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) from a burette in small, known increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH changes become minimal after passing the equivalence point.

  • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful analytical technique for the separation, identification, and quantification of this compound in various matrices, including herbal extracts and biological samples.

Principle: This method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase that is pumped through the column under high pressure.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio can be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Around 210-220 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter to remove particulate matter.

  • Analysis: Inject a fixed volume (e.g., 20 µL) of the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Key Signaling Pathways Modulated by this compound
  • TGF-β/Smad Signaling Pathway: this compound has been shown to inhibit fibrosis by downregulating the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. TGF-β is a key cytokine that promotes the production of extracellular matrix proteins, leading to tissue fibrosis. This compound can interfere with this pathway, potentially by inhibiting the phosphorylation of Smad proteins.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has demonstrated anti-inflammatory effects by inhibiting the activation of NF-κB. This inhibition prevents the transcription of pro-inflammatory cytokines and other inflammatory mediators.

  • Intrinsic Apoptosis Pathway: this compound can induce apoptosis (programmed cell death) in cancer cells. It modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates caspases (such as caspase-9 and caspase-3), the key executioners of apoptosis.

Mandatory Visualizations

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor (Type I/II) TGF_beta->TGF_beta_Receptor Binds Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Gene Transcription (e.g., Collagen) Smad_complex->Gene_Transcription Translocates to Nucleus This compound This compound This compound->p_Smad2_3 Fibrosis Fibrosis Gene_Transcription->Fibrosis

Caption: TGF-β/Smad Signaling Pathway Inhibition by this compound.

NF_kB_Pathway cluster_extracellular Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB Degrades, releasing Gene_Transcription Pro-inflammatory Gene Transcription NF_kB->Gene_Transcription Translocates to Nucleus NF_kB_IkB NF-κB-IκBα Complex NF_kB_IkB->IkB NF_kB_IkB->NF_kB NF_kB_IkB->NF_kB This compound This compound This compound->IKK Inflammation Inflammation Gene_Transcription->Inflammation

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow_Analysis cluster_extraction Extraction and Isolation cluster_analysis Analysis Plant_Material Sophora flavescens Root Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound HPLC HPLC Analysis Pure_this compound->HPLC Identification Identification (Retention Time) HPLC->Identification Quantification Quantification (Calibration Curve) HPLC->Quantification Experimental_Workflow_Bioactivity cluster_cell_culture Cell-Based Assays cluster_molecular_analysis Molecular Analysis cluster_functional_assays Functional Assays Cell_Culture Cell Culture (e.g., Cancer cells, Immune cells) Oxymatrine_Treatment This compound Treatment (Dose-Response) Cell_Culture->Oxymatrine_Treatment Cell_Lysis Cell Lysis Oxymatrine_Treatment->Cell_Lysis Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Oxymatrine_Treatment->Apoptosis_Assay Cytokine_Assay Cytokine Assay (e.g., ELISA) Oxymatrine_Treatment->Cytokine_Assay Western_Blot Western Blot (Protein Expression/Phosphorylation) Cell_Lysis->Western_Blot RT_PCR RT-PCR (Gene Expression) Cell_Lysis->RT_PCR

References

Oxymatrine: A Comprehensive Review of its Anti-Cancer Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxymatrine (B1678083) (OMT), a quinolizidine (B1214090) alkaloid extracted from the roots of Sophora flavescens (Ku Shen), is a compound with a long history in traditional Chinese medicine for treating conditions like viral hepatitis and inflammation.[1] In recent years, a substantial body of scientific evidence has illuminated its potent anti-cancer properties across a wide spectrum of malignancies.[2][3] OMT exerts its anti-neoplastic effects through a multi-targeted approach, including the inhibition of cancer cell proliferation, induction of apoptosis and autophagy, suppression of metastasis and invasion, and modulation of critical oncogenic signaling pathways.[1][2][4] This technical guide provides a comprehensive review of the current literature on this compound's anti-cancer effects, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms to serve as a resource for researchers and professionals in oncology drug development.

Inhibition of Cell Proliferation and Cytotoxicity

This compound demonstrates significant dose- and time-dependent cytotoxic effects against a diverse range of human cancer cell lines.[5][6] Its ability to inhibit cell proliferation is a cornerstone of its anti-tumor activity, with IC50 values reported in the low milligram per milliliter or micromolar range for numerous cancers, including breast, gastric, prostate, and liver cancers.[5][6][7][8]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

Cancer TypeCell Line(s)IC50 ValueExposure TimeReference
Breast CancerMCF-7~32 mg/mL24 h[5]
MCF-7<16 mg/mL48 h[5]
Gastric CancerHGC-27~2.2 mg/mL48 h[7]
AGS~1.8 mg/mL48 h[7]
GlioblastomaU251, A17210⁻⁵ M (Effective apoptotic concentration)24 h[9]
Non-Small Cell Lung CancerA549, H1975, HCC827≥60 µmol/L (Significant suppression)≥48 h[10]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental protocols and cell line characteristics.

Induction of Programmed Cell Death

A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis (Type I programmed cell death).[9][11] It primarily activates the intrinsic, or mitochondrial, pathway of apoptosis.

The Mitochondrial Apoptosis Pathway

This compound disrupts the balance of pro- and anti-apoptotic proteins within the Bcl-2 family. It has been consistently shown to downregulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein Bax.[6][8][9] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c into the cytosol.[12] Cytosolic cytochrome c then triggers the activation of a cascade of executioner caspases, most notably caspase-3, which orchestrates the dismantling of the cell.[8][9][12]

G OMT This compound Bcl2 Bcl-2 (Anti-apoptotic) OMT->Bcl2 Downregulates Bax Bax (Pro-apoptotic) OMT->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits pore formation Bax->Mito Promotes pore formation CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Activated) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1: this compound-induced mitochondrial apoptosis pathway.
Autophagy

In addition to apoptosis, this compound has been found to induce autophagy (Type II programmed cell death) in certain cancer cells, such as poorly differentiated gastric adenocarcinoma.[13][14] The interplay between autophagy and apoptosis in response to this compound treatment is complex; in some contexts, autophagy may contribute to cell death, while in others it could act as a survival mechanism. This process is often linked to the modulation of pathways like AMPK/mTOR.[15]

Regulation of Key Oncogenic Signaling Pathways

This compound's efficacy stems from its ability to interfere with multiple signaling cascades that are crucial for cancer cell growth, survival, and metastasis.[1]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and it is frequently hyperactivated in cancer. This compound has been shown to suppress the phosphorylation and activation of key components of this pathway, including PI3K and Akt, in various cancers like breast and gastric cancer.[16][17] This inhibition leads to decreased cell growth and survival.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K OMT This compound OMT->PI3K Inhibits Akt Akt OMT->Akt Inhibits PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
JAK/STAT Pathway

In gastric cancer, this compound has been found to inhibit the JAK2/STAT3 signaling pathway by downregulating the Interleukin-21 receptor (IL-21R).[7][18] The JAK/STAT pathway is a critical mediator of cytokine signaling that promotes cell proliferation and survival. By blocking this pathway, this compound effectively curtails these pro-tumorigenic effects.[7]

EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is another key target of this compound.[1][16] Overactivation of EGFR signaling is common in non-small cell lung cancer and other malignancies. This compound can suppress this pathway, thereby inhibiting cancer cell growth and proliferation.[10]

Inhibition of Cancer Metastasis and Invasion

Approximately 90% of cancer-related deaths are due to metastasis.[17] this compound has demonstrated significant potential in inhibiting the metastatic cascade through several mechanisms.

Downregulation of Matrix Metalloproteinases (MMPs)

This compound can decrease the expression and activity of MMP-2 and MMP-9, enzymes that are crucial for degrading the extracellular matrix, a key step in tumor cell invasion and migration.[17]

Suppression of Aerobic Glycolysis (The Warburg Effect)

In colorectal cancer, this compound has been shown to inhibit metastasis by targeting aerobic glycolysis.[16] It suppresses the activity of pyruvate (B1213749) kinase M2 (PKM2) and the expression of glucose transporter 1 (GLUT1).[16] This disrupts the cancer cells' ability to generate ATP and metabolic building blocks needed for rapid proliferation and migration.

G OMT This compound GLUT1 GLUT1 OMT->GLUT1 Inhibits expression PKM2 PKM2 OMT->PKM2 Inhibits activity Glucose Glucose Uptake GLUT1->Glucose Glycolysis Aerobic Glycolysis (Warburg Effect) Glucose->Glycolysis Metastasis Cell Migration & Invasion Glycolysis->Metastasis Fuels PKM2->Glycolysis Key enzyme

Figure 3: this compound's inhibition of aerobic glycolysis to suppress metastasis.

Key Experimental Protocols

The following are generalized methodologies for key experiments frequently cited in this compound research.

Cell Viability Assay (MTT or CCK-8)
  • Principle: Measures the metabolic activity of viable cells. Tetrazolium salts (MTT or WST-8) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product, which is quantifiable by spectrophotometry.

  • Methodology:

    • Cells are seeded in 96-well plates (e.g., 5,000 cells/well) and allowed to adhere for 24 hours.[9]

    • The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[9]

    • Cells are incubated for specified durations (e.g., 24, 48, 72 hours).

    • MTT (5 mg/mL) or CCK-8 solution (10 µL) is added to each well, followed by incubation for 2-4 hours.[5][9]

    • For MTT, the medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO.[9] For CCK-8, no dissolution step is needed.

    • The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).[5][9]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Methodology:

    • Cells are treated with this compound for a specified time (e.g., 24 hours).

    • Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

    • Fluorescently-labeled Annexin V and PI are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature for 15 minutes.

    • Samples are analyzed promptly using a flow cytometer to quantify the cell populations in each quadrant (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+, Annexin V-/PI+).[9]

Western Blot Analysis
  • Principle: A technique to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.

  • Methodology:

    • Cells are lysed in RIPA buffer with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Bax, anti-p-Akt, anti-Actin) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

In Vivo Xenograft Tumor Model
  • Principle: Evaluates the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment.

  • Methodology:

    • A suspension of human cancer cells (e.g., SMMC-7721, 5x10^6 cells) is injected subcutaneously into the flank of nude mice.[6][8]

    • When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into control and treatment groups.

    • This compound (at various doses, e.g., 20-60 mg/kg) or a vehicle control is administered via a specified route (e.g., intravenous, intraperitoneal) on a defined schedule.[8]

    • Tumor dimensions are measured regularly with calipers, and tumor volume is calculated (e.g., Volume = 0.5 × Length × Width²).

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).[8]

Conclusion and Future Directions

This compound is a compelling natural product with well-documented anti-cancer activities. Its strength lies in its pleiotropic mechanism of action, simultaneously targeting cell proliferation, survival, apoptosis, and metastasis through the modulation of numerous critical oncogenic pathways, including PI3K/Akt, JAK/STAT, and EGFR.[1][7][16] The compound's ability to suppress the Warburg effect adds another dimension to its anti-metastatic potential.[16]

While preclinical data are robust, further investigation is required to translate these findings into clinical applications. Future research should focus on optimizing drug delivery systems to improve bioavailability, conducting rigorous clinical trials to establish safety and efficacy in human patients, and exploring synergistic combinations with existing chemotherapeutics and targeted therapies to enhance anti-tumor responses and overcome drug resistance.[1][11] The multi-targeted nature of this compound makes it a highly promising candidate for the development of a new generation of cancer therapeutics.

References

The Pharmacokinetic Profile of Oxymatrine: A Deep Dive into Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid extracted from the roots and aerial parts of Sophora species, has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, anti-viral, anti-fibrotic, and anti-cancer effects.[1][2][3] Understanding its pharmacokinetic (PK) profile and bioavailability is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound in various animal models, presenting key data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows.

Pharmacokinetic Parameters of this compound

The pharmacokinetic properties of this compound have been investigated in several animal species, primarily in rats and beagle dogs. Studies consistently show that this compound is rapidly absorbed after oral administration, with significant metabolism to its active metabolite, matrine (B1676216).[4][5] The absolute oral bioavailability of this compound is relatively low, suggesting extensive first-pass metabolism.[1][6][7][8]

Table 1: Pharmacokinetic Parameters of this compound in Rats
Administration RouteDoseCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
OralNot Specified605.50.754.181Not Specified26.43[1][6][7][8]
Intravenous2 mg/kgNot ApplicableNot Applicable4.9 ± 3.4Not SpecifiedNot Applicable[2]
Oral (pure OMT)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified6.79 ± 2.52[9]
Oral (in extract)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified1.87 ± 2.66[9]
Table 2: Pharmacokinetic Parameters of this compound and its Metabolite, Matrine, in Beagle Dogs
AnalyteT1/2 (h)Tmax (h)Cmax (ng/mL)MRT (h)AUC(0->24 h) (ng·h/mL)Reference
This compound5.5 ± 1.581.0 ± 0.302418.3 ± 970.783.2 ± 0.645797.4 ± 908.16[10]
Matrine9.8 ± 2.771.9 ± 1.091532.4 ± 494.864.4 ± 1.975530.5 ± 1042.65[10]

Bioavailability and Absorption

The absolute oral bioavailability of this compound has been reported to be 26.43% in one study and as low as 6.79% in another, with the bioavailability being even lower when administered as part of a plant extract (1.87%).[1][6][7][8][9] This variability may be attributed to differences in experimental conditions and formulations.

In vitro studies using Caco-2 cell monolayers suggest that this compound is readily absorbed via passive diffusion.[1][6][7][8] Studies in rats have shown that the absorption of this compound varies across different segments of the intestine, with the highest absorption occurring in the duodenum, followed by the jejunum, ileum, and colon.[11]

Distribution

Tissue distribution studies in rats and mice indicate that this compound is widely distributed throughout the body.[1][6][7][8] Following administration, the highest concentrations of this compound are typically found in the small intestine, kidney, stomach, and spleen.[1][6][7][8] The plasma protein binding rate of this compound is low, reported to be 2.78 ± 0.85%.[1][6][7]

Interestingly, novel formulations such as solid lipid nanoparticles (SLNs) have been shown to alter the tissue distribution of this compound significantly. This compound-loaded SLNs demonstrated a liver-targeting effect, with the concentration in the liver being 12 times greater than that of the free this compound solution at 30 minutes post-administration.[12] This formulation also led to a 5.5-fold longer elimination half-life (t1/2β) and a 3.9-fold increase in the area under the curve (AUC), indicating prolonged circulation and enhanced exposure.[12]

Metabolism

The primary metabolic pathway of this compound is its reduction to matrine.[4][5] This conversion is observed after oral administration and is thought to occur in the gastrointestinal tract and the liver.[4][5][13] In fact, when this compound is administered orally to rats, the concentration of matrine in tissues, bile, and urine is higher than that of the parent drug.[4]

In vitro studies using rat liver microsomes have shown that CYP450 enzymes are involved in the metabolism of this compound.[1][6][7] Specifically, CYP3A4 has been identified as a key enzyme responsible for the reductive metabolism of this compound to matrine.[13] Both matrine and this compound have also been shown to induce the activity and expression of CYP2B1/2 in rats, potentially through the activation of the constitutive androstane (B1237026) receptor (CAR).[14]

Metabolism_of_this compound This compound This compound Matrine Matrine (Active Metabolite) This compound->Matrine Reduction CYP3A4 CYP3A4 (in Liver & Intestine) CYP3A4->Matrine Catalysis GI_Tract Gastrointestinal Tract GI_Tract->Matrine Metabolism Pharmacokinetic_Study_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis cluster_data_analysis Data Interpretation Animal_Model Animal Model (e.g., Rat, Dog) Dosing Drug Administration (Oral or IV) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (LLE or PPT) Plasma_Separation->Sample_Extraction LC_MS_Analysis UPLC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling Parameter_Calculation Parameter Calculation (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation

References

Oxymatrine's Therapeutic Potential: An In-Depth Technical Guide to In Vivo and In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract Oxymatrine (B1678083) (OMT) is a quinolizidine (B1214090) alkaloid extracted from the root of the traditional Chinese medicinal herb Sophora flavescens.[1][2] Extensive preclinical research, encompassing both in vitro and in vivo models, has revealed its broad spectrum of pharmacological activities. These include potent anti-inflammatory, anti-cancer, anti-fibrotic, antiviral, and neuroprotective properties.[3][4][5] OMT exerts its therapeutic effects by modulating a complex network of cellular signaling pathways, such as NF-κB, MAPK, PI3K/Akt, and JAK/STAT, thereby regulating processes like inflammation, apoptosis, autophagy, and cellular proliferation.[6][7][8][9] This technical guide provides a comprehensive overview of the in vivo and in vitro studies on OMT, focusing on its mechanisms of action across various disease models. It summarizes key quantitative data, details common experimental protocols, and visualizes critical signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in animal models have characterized its absorption, distribution, metabolism, and excretion (ADME) properties. OMT can be absorbed quickly after oral administration, but its absolute oral bioavailability is relatively low, around 26.43% in rats, partly due to significant first-pass metabolism where it is converted to its active metabolite, matrine.[10][11][12][13] The plasma protein binding rate of OMT is low.[10][11] Following absorption, OMT distributes throughout all major organs, with the highest concentrations typically found in the small intestine, kidney, stomach, and spleen.[10][11][12] Metabolism is thought to involve CYP450 enzymes in the liver.[10][11][12]

ParameterValueAnimal ModelAdministrationReference
Absolute Oral Bioavailability 26.43%RatOral[10][11][12]
Cmax (Peak Plasma Conc.) 605.5 ng/mLRatOral[10][11][12]
Tmax (Time to Peak Conc.) 0.75 hRatOral[10][11][12]
t1/2 (Elimination Half-life) 4.181 hRatOral[10][11][12]
Plasma Protein Binding Rate 2.78 ± 0.85%RatIn vitro[10][11]
Metabolism Half-life (t1/2) 1.042 hRat Liver MicrosomesIn vitro[10][11]

Core Therapeutic Areas and Mechanisms of Action

Anti-Inflammatory Effects

OMT demonstrates significant anti-inflammatory activity by suppressing key pro-inflammatory signaling pathways. In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells show that OMT dose-dependently inhibits the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] This effect is achieved by blocking the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][14] OMT prevents the phosphorylation of I-κBα, which in turn decreases the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of inflammatory mediators.[6] Simultaneously, it blocks the phosphorylation of ERK, p38, and JNK, key components of the MAPK pathway.[6]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK OMT This compound OMT->IKK OMT->MAPKKK IκBα IκBα IKK->IκBα Inhibits NFκB NF-κB (p65) IKK->NFκB Activates IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK MAPK->Nucleus

Caption: OMT's anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.
Anti-Cancer Activity

OMT exhibits broad anti-cancer effects across various tumor types, including glioblastoma, prostate, gastric, and gallbladder cancers, by inhibiting proliferation, suppressing metastasis, and inducing apoptosis.[1][2][7][15]

Mechanism of Action: A primary anti-cancer mechanism of OMT is the induction of apoptosis through the intrinsic (mitochondrial) pathway. It modulates the expression of Bcl-2 family proteins, downregulating the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[2][16][17] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[16]

Furthermore, OMT interferes with critical oncogenic signaling pathways. It has been shown to upregulate the tumor suppressor PTEN, which in turn inhibits the pro-survival PI3K/Akt pathway, a key regulator of cell growth and proliferation.[15] Other targeted pathways include JAK/STAT, EGFR, and Wnt/β-catenin.[7][8][14]

OMT This compound Bcl2 Bcl-2 (Anti-apoptotic) OMT->Bcl2 Downregulates Bax Bax (Pro-apoptotic) OMT->Bax Upregulates Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Caption: OMT induces apoptosis via the intrinsic mitochondrial pathway.
Cancer TypeCell Line(s)In Vitro EffectIn Vivo Effect (Xenograft Model)Reference
Prostate Cancer DU145, PC-3Inhibited proliferation, induced apoptosisReduced tumor weight and size[1]
Glioblastoma U251, A172Inhibited proliferation & migration, induced apoptosisNot specified[2]
Gallbladder Carcinoma GBC-SDInhibited viability & metastasis, induced apoptosisDose-dependent decrease in tumor growth[15]
Gastric Cancer HGC-27, AGSSuppressed proliferation and invasionNot specified[8]
Human Leukemia HL-60Reduced proliferation, induced apoptosis, cell cycle arrestNot specified[16]
Colorectal Cancer Not specifiedInhibited migration and invasionInhibited hepatic metastasis[18]

Anti-Fibrotic Effects

OMT has demonstrated significant anti-fibrotic activity, particularly in models of hepatic fibrosis.[19] The progression of liver fibrosis is driven by the activation of hepatic stellate cells (HSCs), which produce excessive extracellular matrix (ECM) components like collagen. OMT appears to inhibit this process through multiple mechanisms. In a carbon tetrachloride (CCl4)-induced rat model, OMT treatment significantly decreased the hyperplasia of fibers and the formation of pseudolobules.[20][21] Mechanistically, OMT was found to significantly inhibit the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), a key molecule that prevents ECM degradation.[20] It also downregulates the TGF-β signaling pathway, a major driver of fibrogenesis.[14][22]

ParameterControl GroupCCl4-injured GroupCCl4 + OMT GroupFindingReference
TIMP-1 Expression WeakStrongSignificantly InhibitedOMT reduces TIMP-1, potentially promoting ECM degradation.[20]
α-SMA Expression WeakStrongStrongOMT may not directly affect HSC activation but their function.[20]
Fibrogenesis (Histology) NormalSevere fibrosis, pseudolobulesSignificantly decreased fibrosisOMT effectively inhibits CCl4-induced liver fibrogenesis.[20][21]
ER Stress (GRP78) NormalUpregulatedAlleviatedOMT may exert anti-fibrotic effects by suppressing ER stress.[22][23]
Antiviral Activity

OMT has been traditionally used for the treatment of viral hepatitis and shows direct antiviral properties, especially against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV).[14][24] In an in vitro study using the HepG2.2.15 cell line, which stably replicates HBV, OMT was shown to interfere with the viral life cycle.[25] Treatment with OMT led to a significant reduction in the secretion of viral antigens (HBsAg and HBeAg) and extracellular HBV DNA.[25] Interestingly, while intracellular viral DNA (cccDNA and rcDNA) levels decreased, the level of pregenomic RNA (pgRNA) increased, suggesting that OMT may inhibit the packaging of pgRNA into the nucleocapsid or inhibit the activity of the viral DNA polymerase.[25]

Viral MarkerTreatment Duration% Reduction (vs. Control)Cell LineReference
HBsAg 5 days22.39%HepG2.2.15[25]
HBeAg 5 days43.97%HepG2.2.15[25]
HBV DNA (extracellular) 5 days75.32%HepG2.2.15[25]
cccDNA (intracellular) 5 days80.83%HepG2.2.15[25]
HCV RNA (intracellular) Not specifiedSignificant decrease at 100-1000 µg/mlSMMC-7721[24]
Neuroprotective Effects

OMT exhibits potent neuroprotective effects in various models of central nervous system injury, including spinal cord injury (SCI), hypoxic-ischemic brain damage (HIBD), and cerebral ischemia/reperfusion (I/R) injury.[26][27][28][29] Its mechanisms involve the dual regulation of autophagy and apoptosis. In an SCI rat model, OMT promoted the survival of motor neurons and improved functional recovery by enhancing autophagy and inhibiting apoptosis via the SIRT1/AMPK signaling pathway.[26] In a neonatal rat model of HIBD, OMT attenuated excessive autophagy by activating the PI3K/Akt/mTOR pathway, thereby reducing neuronal death.[27][28] OMT also protects against oxidative stress-induced damage by modulating pathways involving NOX2/NOX4.[30]

OMT This compound PI3K PI3K OMT->PI3K Activates Neuroprotection Neuroprotection OMT->Neuroprotection Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Beclin1 Beclin-1 / LC3 mTOR->Beclin1 Inhibits Autophagy Excessive Autophagy Beclin1->Autophagy Autophagy->Neuroprotection Prevents HIBD Hypoxic-Ischemic Brain Damage HIBD->Autophagy Induces

Caption: OMT's neuroprotective effect via modulation of the PI3K/Akt/mTOR pathway.

Detailed Experimental Protocols

In Vitro: Anti-HBV Activity Assay
  • Objective: To determine the effect of this compound on HBV replication.[25]

  • Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome.

  • Methodology:

    • Cell Seeding: Seed HepG2.2.15 cells in culture plates and allow them to adhere and grow to a suitable confluency.

    • Treatment: Treat the cells with culture medium containing a specific concentration of this compound (e.g., 500 µg/mL) or a vehicle control.

    • Incubation: Incubate the cells for a defined period (e.g., 2 and 5 days).

    • Sample Collection: After incubation, collect the cell culture supernatant and lyse the cells to extract intracellular DNA and RNA.

    • Analysis of Supernatant:

      • Quantify HBsAg and HBeAg levels using Enzyme-Linked Immunosorbent Assay (ELISA).

      • Quantify extracellular HBV DNA levels using real-time quantitative PCR (qPCR).

    • Analysis of Intracellular Components:

      • Quantify intracellular HBV cccDNA and rcDNA using specific qPCR assays.

      • Quantify intracellular HBV pgRNA using reverse transcription-qPCR (RT-qPCR).

    • Data Interpretation: Compare the levels of viral markers in OMT-treated groups to the control group to determine the percentage of inhibition.

In Vivo: Cancer Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.[1][15]

  • Animal Model: Immunodeficient mice (e.g., nude mice).

  • Methodology:

    • Cell Preparation: Culture human cancer cells (e.g., PC-3 prostate cancer cells) in vitro, harvest, and resuspend in a suitable medium like PBS or Matrigel.

    • Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1x10^6 cells) into the flank of each mouse.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomization and Treatment: Randomly assign mice into treatment groups (e.g., vehicle control, low-dose OMT, high-dose OMT). Administer OMT or vehicle via a specified route (e.g., intraperitoneal injection) and schedule.

    • Monitoring: Monitor the health of the mice and measure tumor dimensions with calipers regularly (e.g., every 2-3 days). Calculate tumor volume using the formula: (Length × Width²)/2.

    • Endpoint: At the end of the study (e.g., after 3-4 weeks), euthanize the mice, and excise the tumors.

    • Analysis:

      • Measure the final weight of the excised tumors.

      • Perform histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) or apoptosis (e.g., TUNEL).

      • Perform Western blot analysis on tumor lysates to assess changes in key signaling proteins.

    • Data Interpretation: Compare tumor growth curves, final tumor weights, and biomarker expression between treated and control groups.

N1 1. Cancer Cell Culture N2 2. Cell Harvest & Resuspension N1->N2 N3 3. Subcutaneous Injection into Nude Mouse N2->N3 N4 4. Tumor Growth to Palpable Size N3->N4 N5 5. Randomize into Groups N4->N5 N6A Control Group (Vehicle) N5->N6A N6B Treatment Group (this compound) N5->N6B N7 6. Regular Monitoring (Tumor Volume, Body Weight) N6A->N7 N6B->N7 N8 7. Study Endpoint & Euthanasia N7->N8 N9 8. Tumor Excision & Analysis (Weight, Histology, Western Blot) N8->N9

Caption: A typical experimental workflow for an in vivo cancer xenograft study.

Conclusion and Future Directions

The body of evidence from in vivo and in vitro studies strongly supports the therapeutic potential of this compound across a range of diseases, driven by its ability to modulate fundamental cellular processes like inflammation, apoptosis, and fibrosis. Its multifaceted mechanisms of action, targeting multiple signaling pathways simultaneously, make it an attractive candidate for complex multifactorial diseases.

However, for OMT to transition from a promising preclinical compound to a clinically approved therapeutic, several challenges must be addressed. The majority of human studies are small-scale and require validation through larger, multicenter, randomized controlled trials.[19] Future research should focus on optimizing its pharmacokinetic properties, potentially through novel drug delivery systems like solid lipid nanoparticles to improve bioavailability and targeted delivery.[31] Furthermore, exploring OMT in combination therapies, where it could synergistically enhance the efficacy of existing drugs like oxaliplatin (B1677828) in colon cancer, represents a promising strategy to improve patient outcomes.[9] Continued investigation into its complex molecular interactions will further elucidate its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays with Oxymatrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-viral, anti-fibrotic, and anti-cancer effects[1][2]. These properties make it a compound of significant interest for therapeutic development. In vitro assays are crucial for elucidating the mechanisms of action and determining the efficacy of this compound in a controlled cellular environment. These application notes provide a detailed protocol for the proper dissolution of this compound and its application in common in vitro assays to assess its biological activity.

Data Presentation: this compound Solubility and Storage

A summary of the solubility and stability of this compound is provided below for easy reference when preparing stock solutions for in vitro experiments.

SolventSolubilityRecommended Storage of Stock Solution
Dimethyl Sulfoxide (DMSO)~10 mg/mL[3][4], up to 100 mg/mL (with ultrasonication)[2]Aliquot and store at -20°C for up to 1 month or -80°C for up to 1 year[1]. Avoid repeated freeze-thaw cycles.
Ethanol~33.3 mg/mL[3][4]Store in airtight containers at -20°C.
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[3][4]Not recommended for storage for more than one day[4]. Prepare fresh for each experiment.
WaterSoluble up to 100 mg/mL (with ultrasonication)[2]Prepare fresh and use immediately. Not recommended for long-term storage.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 100 mM).

  • Gently vortex or pipette up and down to ensure the compound is fully dissolved. For higher concentrations, sonication may be required to achieve a clear solution[2].

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

  • Store the aliquots at -20°C or -80°C for long-term storage[1].

G Experimental Workflow: this compound In Vitro Assay cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_omt Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with This compound Dilutions prep_omt->treat_cells prep_cells Seed Cells in Culture Plates prep_cells->treat_cells assay_viability Perform Cell Viability Assay (e.g., MTT) treat_cells->assay_viability assay_apoptosis Perform Apoptosis Assay (e.g., Annexin V/PI) treat_cells->assay_apoptosis analyze_data Analyze Results and Determine IC50/Apoptotic Rate assay_viability->analyze_data assay_apoptosis->analyze_data

Workflow for in vitro assays with this compound.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cultured cells.

Materials:

  • Cancer cell lines (e.g., U251, A172)[5]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.5%[6].

  • After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours[5].

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals[5].

  • Measure the absorbance at 570 nm using a microplate reader[5][7][8].

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect the cell suspension. Also, collect the supernatant containing any floating cells.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL[6].

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension[6].

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[6].

  • Add 400 µL of 1X Binding Buffer to each tube[6].

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive[6].

Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been demonstrated that this compound prevents the nuclear translocation of the p65 subunit of NF-κB, which is a critical step in the activation of this pathway[9][10]. This inhibition occurs without affecting the phosphorylation and degradation of IκBα, suggesting a mechanism that targets the nuclear import machinery of p65[10][11].

G This compound's Effect on the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65_p50 p65/p50 (NF-κB) p65_p50->IkBa sequestered by p65_p50_nuc p65/p50 (Active NF-κB) p65_p50->p65_p50_nuc translocates to proteasome Proteasome p_IkBa->proteasome ubiquitination & degradation gene_exp Pro-inflammatory Gene Expression p65_p50_nuc->gene_exp induces nucleus Nucleus This compound This compound This compound->p65_p50_nuc Inhibits translocation

This compound inhibits the NF-κB pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-viral, and notably, anti-tumor effects.[1][2] Its potential as an anti-cancer agent stems from its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor invasion and metastasis across various cancer types.[1][3] These effects are attributed to its modulation of multiple signaling pathways. This document provides a detailed guide on the recommended dosage of this compound for in vitro cell culture experiments, protocols for key assays, and an overview of the signaling pathways involved.

Recommended Dosage of this compound

The optimal concentration of this compound varies depending on the cell line, the duration of treatment, and the specific biological endpoint being investigated. The following tables summarize effective concentrations reported in the literature for various cancer and normal cell lines.

Table 1: Effective Concentrations of this compound in Cancer Cell Lines
Cell LineCancer TypeAssayConcentration RangeIncubation TimeObserved Effect
MCF-7 Breast CancerProliferation (CCK-8)1 - 32 mg/mL24, 48, 72 hDose- and time-dependent inhibition; IC50 < 16 mg/mL at 48h[1]
Apoptosis & Protein Expression4, 8, 16 mg/mL48 hIncreased apoptosis and regulation of miRNA-140-5p[1]
Cell Cycle10, 30 µM-G1 phase arrest[4]
MDA-MB-231 Breast CancerProliferationConcentration-dependent24, 48, 72 hInhibition of cell viability[4][5]
U251MG, A172 GlioblastomaApoptosis, Migration10⁻⁵ M24 hInduction of apoptosis and inhibition of migration[6][7]
Proliferation0.25 - 4 mg/mL24, 48, 72 hDose- and time-dependent inhibition of viability[3]
HGC-27, AGS Gastric CancerProliferation, Invasion4 mg/mL24 hSuppression of proliferation and invasion[8]
MGC-803 Gastric CarcinomaApoptosis1, 2 mg/mL-Induction of apoptosis[9]
DU145, PC-3 Prostate CancerProliferation (MTT)2 - 8 mg/mL24, 48, 72 hDose- and time-dependent inhibition[10]
Caki-1, 786-O Renal Cell CarcinomaMigration, Invasion8 mg/mL-Inhibition of migration and invasion[11]
T24 Bladder CancerProliferation (MTT)1.25 - 10.0 mg/mL24, 48, 72 hSignificant dose- and time-dependent inhibition[12]
Cell Cycle1.25, 2.50 mg/mL-G0/G1 phase arrest[12]
A549, H1975, HCC827 Non-Small Cell Lung CancerProliferation (MTS)≥60 µmol/L≥48 hDramatic suppression of proliferation[13]
SW1116 Colon CancerCytotoxicityDose-dependent-Killing effects and G0/G1 phase arrest[14]
K562/A02 LeukemiaMDR Reversal50 µg/mL-Non-cytotoxic dose that reverses multidrug resistance[15]
Table 2: Effect of this compound on Normal (Non-Cancerous) Cell Lines
Cell LineCell TypeAssayConcentration RangeIncubation TimeObserved Effect
PNT1B Healthy ProstateProliferation (MTT)2 - 8 mg/mL-No significant inhibition[10]
HBE, MRC-5, NL20 Normal LungCytotoxicity (MTS)≤ 240 µmol/L24 hNo obvious inhibitory effect[13]
HT22 Mouse Hippocampal NeuronalCytoprotection (MTT)0.5 - 8 µg/mL24 hProtective effect against oxidative stress[16]

Experimental Protocols

Cell Viability and Proliferation Assay (CCK-8/MTT)

This protocol is adapted from studies on MCF-7 and T24 cells.[1][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well plates

  • CCK-8 or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10⁴ cells/mL (200 µL/well) and incubate overnight to allow for cell adherence.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 2, 4, 8, 16, 32 mg/mL).

  • Remove the old medium from the wells and add 200 µL of the medium containing the different concentrations of this compound. Include a vehicle control (0 mg/mL). Set up 5 replicate wells for each concentration.

  • Incubate the plates for 24, 48, and 72 hours.

  • At the end of each time point, add 10 µL of CCK-8 reagent (or 10 µL of 5 mg/mL MTT solution) to each well.

  • Incubate for an additional 2 hours at 37°C.

  • If using MTT, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Calculate the cell viability as a percentage of the control group.

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Add varying concentrations of this compound A->B C Incubate for 24, 48, 72 hours B->C D Add CCK-8 or MTT reagent C->D E Incubate for 2 hours D->E F Measure absorbance E->F G Calculate cell viability F->G

Caption: Workflow for assessing cell viability using CCK-8 or MTT assays.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

This protocol is based on studies conducted on MCF-7 and glioblastoma cells.[1][6]

Materials:

  • Cancer cell line of interest (e.g., U251MG)

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2.5x10⁵ cells/mL (2 mL/well) and incubate until they reach logarithmic growth phase.

  • Treat the cells with the desired concentrations of this compound (e.g., 0, 4, 8, 16 mg/mL or 10⁻⁵ M) for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 150 µL of 1X Binding Buffer.

  • Add 3 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Protein Expression

This protocol is a standard procedure used to detect changes in protein levels, for instance, in signaling pathways.[1][8]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, Bax, Bcl-2, Caspase-3, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).

  • Lyse the cells with RIPA buffer on ice for 10 minutes.

  • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling with loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by targeting several key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation and survival. This compound has been shown to inhibit this pathway in various cancer cells, including breast cancer and glioblastoma.[4][17] It leads to the dephosphorylation (inactivation) of key proteins like Akt and mTOR, resulting in decreased cell proliferation and induction of apoptosis.[4][17]

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway This compound This compound EGFR EGFR This compound->EGFR inhibits PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: this compound inhibits the EGFR/PI3K/Akt/mTOR pathway.

JAK/STAT Pathway

In gastric cancer, this compound has been found to suppress cell proliferation and invasion by downregulating the Interleukin-21 Receptor (IL-21R), which in turn inactivates the JAK2/STAT3 signaling pathway.[8]

G cluster_jak_stat JAK/STAT Signaling Pathway This compound This compound IL21R IL-21R This compound->IL21R inhibits JAK2 JAK2 IL21R->JAK2 STAT3 STAT3 JAK2->STAT3 Proliferation_Invasion Proliferation & Invasion STAT3->Proliferation_Invasion

Caption: this compound suppresses the JAK/STAT pathway via IL-21R.

Intrinsic Apoptosis Pathway

This compound can trigger mitochondria-mediated apoptosis.[5] It achieves this by altering the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family, specifically by decreasing the Bcl-2/Bax ratio.[5][9] This leads to the activation of executioner caspases, such as Caspase-3 and Caspase-9, ultimately resulting in programmed cell death.[5][6]

G cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the Bcl-2/Bax pathway.

Conclusion

This compound demonstrates significant anti-cancer properties in a variety of cell lines, primarily by inhibiting proliferation and inducing apoptosis through the modulation of key signaling pathways. The effective dosage is highly dependent on the experimental context. It is recommended that researchers perform dose-response and time-course studies to determine the optimal concentration for their specific cell line and experimental goals. The provided protocols serve as a foundation for investigating the cellular and molecular effects of this promising natural compound.

References

Application Notes and Protocols for Oxymatrine Administration in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, and notably, anti-cancer properties.[1][2][3] Extensive preclinical research has demonstrated its potential to inhibit tumor growth, induce apoptosis, and suppress metastasis across a variety of cancer types.[1][2][4] This document provides detailed application notes and standardized protocols for the administration of this compound in mouse models of cancer, intended to aid researchers in designing and executing robust in vivo studies.

Summary of Administration Methods and Dosages

The effective administration of this compound in mouse models is critical for obtaining reliable and reproducible results. The choice of administration route, dosage, and frequency depends on the specific cancer model and experimental objectives. Below is a summary of commonly employed methods.

Administration Routes

The primary routes for this compound administration in mouse cancer models include:

  • Intraperitoneal (I.P.) Injection: This is a frequently used route that allows for rapid absorption and systemic distribution.

  • Oral Gavage (P.O.): This method mimics the clinical route of administration for oral drugs and is suitable for assessing the oral bioavailability and efficacy of this compound.

  • Intravenous (I.V.) Injection: This route ensures immediate and complete systemic exposure, often used to achieve higher peak plasma concentrations.[5][6]

Quantitative Data Summary of this compound Administration in Mouse Cancer Models

The following tables summarize the administration protocols and reported anti-tumor effects of this compound in various mouse cancer models.

Table 1: this compound Monotherapy in Mouse Xenograft Models

Cancer TypeMouse StrainCell LineAdministration RouteDosage & FrequencyKey FindingsReference
Non-Small Cell Lung CancerAthymic Nude MiceHCC827Not Specified50 mg/kg/daySignificant reduction in tumor volume and weight.[7][7]
Non-Small Cell Lung CancerNude MiceA549Not Specified50 µM and 100 µMInhibition of tumor growth in a dose-dependent manner.[8][8]
Colorectal CancerNude MiceHT-29Oral Gavage10 mg/kg and 20 mg/kgSignificant inhibition of liver metastasis.[9][9]
Prostate CancerNude MicePC-3Intraperitoneal50 mg/kg and 100 mg/kgDose-dependent decrease in tumor volume and weight.[10][10]
Hepatocellular CarcinomaBALB/c Nude MiceMHCC97HIntravenous150 mg/kg dailyInhibition of tumor growth.[5]
Cervical CancerMiceSiHaGastric Gavage150 mg/kgInhibition of tumor growth.[11][11]

Table 2: this compound in Combination Therapy

Cancer TypeCombination AgentMouse StrainCell LineAdministration Route & Dosage (this compound)Key FindingsReference
Colorectal CancerDoxorubicin (DOX)Not SpecifiedHT-29100 mg/kgEnhanced anti-cancer activity and ameliorated DOX-induced weight loss.[12][12]
Colon CarcinomaOxaliplatin (B1677828) (OXA)Nude MiceSW480Not SpecifiedSynergistic inhibition of tumor weight and volume compared to single-agent treatment.[13][13]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Mouse Model and this compound Administration

This protocol outlines the establishment of a subcutaneous tumor model and subsequent treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., HCC827, PC-3, HT-29)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • 6-8 week old immunodeficient mice (e.g., athymic nude, BALB/c nude)

  • This compound (purity ≥ 98%)

  • Vehicle (e.g., sterile saline, PBS)

  • Syringes and needles (for injection and gavage)

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and wash with sterile PBS.

    • Resuspend cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 2 x 10^6 to 1 x 10^7 cells/100 µL.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow.

    • Measure tumor volume twice a week using calipers. Calculate volume using the formula: Volume = (Length × Width²) / 2.[7]

    • Monitor the body weight of the mice twice a week to assess toxicity.[7]

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be such that the desired dose can be administered in a volume of 100-200 µL.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

    • For Intraperitoneal Injection: Administer the prepared this compound solution or vehicle control via I.P. injection at the predetermined dosage and frequency (e.g., 50 mg/kg daily).

    • For Oral Gavage: Administer the prepared this compound solution or vehicle control directly into the stomach using a gavage needle.

    • For Intravenous Injection: Administer the prepared this compound solution or vehicle control into the tail vein.

  • Endpoint Analysis:

    • Continue treatment for the planned duration (e.g., 3-4 weeks).

    • At the end of the study, euthanize the mice.

    • Excise the tumors, weigh them, and photograph for documentation.[7]

    • Tumor tissue can be processed for further analysis, such as immunohistochemistry (e.g., for Ki67, p-EGFR), Western blotting, or RNA sequencing.[7]

Protocol 2: Hepatic Metastasis Model

This protocol describes the establishment of a liver metastasis model to evaluate the anti-metastatic effects of this compound.[9]

Materials:

  • Metastatic cancer cell line (e.g., HT-29)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Preparation: Prepare cancer cells as described in Protocol 1. A typical injection concentration is 2 x 10^5 cells in a small volume.[9]

  • Surgical Procedure:

    • Anesthetize the mouse.[9]

    • Make an abdominal incision to expose the spleen.[9]

    • Inject the cell suspension into the spleen.[9]

    • After a brief period (e.g., 10 minutes) to allow for cell dissemination, remove the spleen to prevent the formation of a primary splenic tumor.[9]

    • Suture the abdominal incision.[9]

  • This compound Administration:

    • Allow the mice to recover for a set period (e.g., 7 days).[9]

    • Randomize mice into treatment groups.

    • Administer this compound or vehicle control as described in Protocol 1 (e.g., oral gavage with 20 mg/kg or 40 mg/kg).[9]

  • Metastasis Assessment:

    • After the treatment period (e.g., 3 weeks), euthanize the mice.[9]

    • Excise the livers and count the number of visible metastatic nodules on the surface.[9]

    • The liver tissue can be fixed and sectioned for histological analysis (e.g., H&E staining) to confirm metastasis.[9]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and metastasis.

experimental_workflow cluster_prep Preparation cluster_animal In Vivo Model cluster_analysis Endpoint Analysis cell_culture Cancer Cell Culture cell_prep Cell Preparation for Injection cell_culture->cell_prep tumor_implant Tumor Implantation (Subcutaneous/Orthotopic) cell_prep->tumor_implant Injection omt_prep This compound Formulation treatment This compound Administration (I.P./P.O./I.V.) omt_prep->treatment Dosing randomization Randomization into Groups tumor_implant->randomization randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia Conclusion of Study tumor_metrics Tumor Weight & Volume Measurement euthanasia->tumor_metrics tissue_analysis Histology & Molecular Analysis euthanasia->tissue_analysis

signaling_pathways cluster_EGFR EGFR Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_NFKB NF-κB Pathway cluster_p38 p38 MAPK Pathway cluster_Immune Immune Modulation cluster_outcomes Cellular Outcomes OMT This compound EGFR EGFR OMT->EGFR Inhibits IL21R IL-21R OMT->IL21R Inhibits NFKB NF-κB OMT->NFKB Inhibits p38 p38 OMT->p38 Inhibits MYC MYC OMT->MYC Inhibits PKM2 PKM2 OMT->PKM2 Inhibits PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis ↑ Apoptosis AKT->Apoptosis Inhibits Proliferation ↓ Proliferation mTOR->Proliferation JAK2 JAK2 IL21R->JAK2 STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation NFKB->Proliferation MMP MMP-2/-9 p38->MMP Metastasis ↓ Metastasis MMP->Metastasis PDL1 PD-L1 PDL1->Proliferation MYC->PDL1 Glycolysis ↓ Aerobic Glycolysis PKM2->Glycolysis

Key pathways affected by this compound include:

  • EGFR Signaling: this compound has been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a critical driver in many cancers, particularly non-small cell lung cancer.[7][9]

  • PI3K/AKT/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. This compound can suppress this pathway, leading to anti-tumor effects in cancers like colon carcinoma.[13][14][15]

  • JAK/STAT Pathway: In gastric cancer, this compound has been found to exert its anti-tumor effects by inhibiting the IL-21R-mediated JAK2/STAT3 signaling pathway.[16][17]

  • NF-κB Signaling: By inhibiting the NF-κB pathway, this compound can suppress inflammation-driven cancer progression and epithelial-mesenchymal transition (EMT) in colorectal cancer.[1][15]

  • p38 MAPK Pathway: In hepatocellular carcinoma, this compound has been shown to inhibit cell migration and invasion by reducing the activity of MMP-2 and MMP-9 through the regulation of the p38 signaling pathway.[5][18]

  • Immune Microenvironment Modulation: Recent studies in melanoma have revealed that this compound can modulate the tumor immune microenvironment by targeting the MYC/PD-L1 pathway, leading to an enhanced anti-tumor immune response.[3]

  • Aerobic Glycolysis: this compound can inhibit colorectal cancer metastasis by attenuating PKM2-mediated aerobic glycolysis.[9][18]

Conclusion

This compound is a promising natural compound with demonstrated anti-cancer efficacy in a wide range of preclinical mouse models. The administration protocols and mechanistic insights provided in this document serve as a valuable resource for researchers aiming to investigate the therapeutic potential of this compound. Careful consideration of the administration route, dosage, and cancer model is essential for designing effective in vivo studies and advancing our understanding of this compound's role in cancer therapy.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Oxymatrine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic and pharmacodynamic studies of oxymatrine (B1678083).

Abstract: This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of this compound in human plasma. This compound, a quinolizidine (B1214090) alkaloid derived from the herb Sophora flavescens Ait, is under investigation for various therapeutic properties, making a reliable analytical method crucial for clinical and preclinical research.[1] This method is sensitive, specific, and reproducible, suitable for pharmacokinetic profiling.[2] The protocol covers plasma sample preparation using both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), detailed chromatographic conditions, and comprehensive method validation results.

Instrumentation and Reagents

Instrumentation
  • HPLC system with a UV-Vis Detector

  • C18 Reversed-Phase HPLC Column (e.g., Diamonsil ODS C18, 5 µm, 4.6 mm x 150 mm)[2][3]

  • Data acquisition and processing software

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

  • Solid-Phase Extraction (SPE) manifold and C18 cartridges

  • pH meter

Reagents and Chemicals
  • This compound reference standard

  • Phenacetin (Internal Standard, IS)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)[1][5]

  • Sodium heptanesulfonate[2][3]

  • Phosphoric acid[2][4]

  • Ammonium acetate[1][6][7]

  • Water (deionized or HPLC grade)

  • Human plasma (drug-free)

Chromatographic Conditions

A summary of the HPLC operating parameters is provided in the table below. These conditions are optimized for the separation and detection of this compound and the internal standard from endogenous plasma components.

ParameterCondition
HPLC Column Diamonsil ODS C18 (5 µm, 4.6 mm x 150 mm)[2][3]
Mobile Phase 0.005 mol·L⁻¹ Sodium Heptanesulfonate in Water : Acetonitrile (80:20, v/v). pH adjusted to 3.5 with H₃PO₄.[2][3]
Flow Rate 1.0 mL/min[2][3]
Detection Wavelength 220 nm[2][3][4]
Injection Volume 20 µL[2][3]
Column Temperature 35°C[8]
Internal Standard Phenacetin[4]

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare a primary stock solution of this compound at a concentration of 100 µg/mL in water.[1] Similarly, prepare a stock solution for the internal standard (Phenacetin).

  • Working Solutions: Prepare a series of working standard solutions for this compound by serially diluting the stock solution with the mobile phase to create calibration standards.

  • Calibration Curve: Spike appropriate amounts of the working solutions into 0.4 mL of blank human plasma to achieve final concentrations ranging from 10 ng/mL to 1000 ng/mL.[1][6]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 20, 100, and 500 ng/mL) from a separate stock solution.[1]

Plasma Sample Preparation

Two effective methods for extracting this compound from plasma are presented below.

Method A: Solid-Phase Extraction (SPE) [2][3]

  • Conditioning: Activate a C18 SPE cartridge by washing it with methanol.

  • Sample Loading: Take 1.0 mL of plasma sample (spiked with internal standard), and apply it to the conditioned C18 cartridge.[2]

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the analytes (this compound and IS) with 2 mL of a methanol and chloroform mixture.[2]

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen gas at 60°C.[2]

  • Reconstitution: Dissolve the dried residue in 80 µL of the mobile phase.[2]

  • Injection: Inject 20 µL of the reconstituted sample into the HPLC system.[2]

Method B: Liquid-Liquid Extraction (LLE) [1][5]

  • Extraction: In a centrifuge tube, add 4 mL of chloroform to 0.4 mL of human plasma (spiked with internal standard).[1]

  • Vortexing: Vortex the mixture for 3 minutes to ensure thorough mixing.[1]

  • Centrifugation: Centrifuge the sample at approximately 2130 x g for 10 minutes to separate the organic and aqueous layers.[1]

  • Solvent Transfer: Carefully transfer the organic layer (3 mL) to a clean tube.[1]

  • Drying: Evaporate the organic solvent to dryness at 40°C using a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase and vortex for 30 seconds.[1]

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 16880 x g) for 10 minutes.[1]

  • Injection: Inject the supernatant into the HPLC system for analysis.[1]

Method Validation and Data

The analytical method was validated for linearity, precision, accuracy, recovery, and sensitivity according to established guidelines. The results are summarized below.

Validation ParameterResultReference(s)
Linearity Range 10 ng/mL - 1000 ng/mL[1][6][7]
Correlation Coefficient (r) > 0.999[2]
Lower Limit of Quantification (LOQ) 10 ng/mL[1][6][7]
Intra-day Precision (RSD) < 14.3%[1][9]
Inter-day Precision (RSD) < 13.8%[4][9]
Accuracy (Relative Error) Within ±10.0%[1][6][7]
Mean Recovery 85% - 99%[1][4]

Experimental Workflow Diagram

The diagram below illustrates the complete workflow from plasma sample collection to final data analysis, including the two alternative sample preparation routes.

HPLC_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction lle1 Add Chloroform lle2 Vortex & Centrifuge lle1->lle2 lle3 Evaporate Organic Layer lle2->lle3 reconstitute Reconstitute in Mobile Phase lle3->reconstitute spe1 Load on C18 Cartridge spe2 Wash Cartridge spe1->spe2 spe3 Elute with Solvent spe2->spe3 spe4 Evaporate Eluate spe3->spe4 spe4->reconstitute start Plasma Sample Collection spike Spike with Internal Standard start->spike spike->lle1 Method B spike->spe1 Method A inject HPLC Injection (20 µL) reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (220 nm) separate->detect end Data Acquisition & Quantification detect->end

Caption: Workflow for this compound Quantification in Plasma.

Conclusion

The described HPLC-UV method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma.[2] The validation data confirms that the method is accurate and precise over a relevant concentration range for pharmacokinetic studies.[1][6][7] Both Solid-Phase Extraction and Liquid-Liquid Extraction protocols have been shown to be effective for sample clean-up, offering flexibility to the analyzing laboratory. This application note serves as a comprehensive guide for researchers requiring a robust bioanalytical method for this compound.

References

Unveiling Oxymatrine's Therapeutic Targets: A CRISPR-Cas9 Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, this document outlines the application of CRISPR-Cas9 genome-wide screening to identify the molecular targets of Oxymatrine (B1678083), a natural compound with demonstrated anti-inflammatory, anti-viral, and anti-cancer properties.[1][2][3][4][5] By systematically knocking out all genes in a relevant cell line, this powerful technology can pinpoint the specific cellular components through which this compound exerts its therapeutic effects, thereby accelerating drug development and optimization.

This compound is known to modulate a variety of signaling pathways, including NF-κB, PI3K/Akt, MAPK/ERK, and TGF-β, which are implicated in numerous diseases.[1][6][7] However, the direct molecular targets of this compound within these pathways remain largely elusive. A genome-wide CRISPR-Cas9 screen can effectively identify genes that, when knocked out, confer resistance to this compound-induced cell death or other phenotypic changes.[8][9] This provides a direct link between a specific gene product and the drug's mechanism of action.

Experimental Workflow Overview

The general workflow for a CRISPR-Cas9 screen to identify this compound's molecular targets involves several key stages. First, a cell line that is sensitive to this compound is chosen. This cell line is then transduced with a pooled lentiviral sgRNA library, targeting every gene in the genome. The cell population is then treated with a cytotoxic concentration of this compound. Cells that harbor sgRNAs targeting genes essential for this compound's activity will survive. Deep sequencing of the sgRNA population in the surviving cells compared to a control population reveals the genes whose knockout confers resistance, thus identifying them as potential molecular targets.

G cluster_0 CRISPR-Cas9 Screening Workflow A 1. Cell Line Selection & Cas9 Expression B 2. Lentiviral sgRNA Library Transduction A->B Introduce sgRNA library C 3. This compound Treatment (Selection Pressure) B->C Apply drug D 4. Isolation of Resistant Cell Population C->D Select for survival E 5. Genomic DNA Extraction D->E Prepare for sequencing F 6. sgRNA Sequencing & Data Analysis E->F Identify enriched sgRNAs G 7. Target Identification & Validation F->G Pinpoint molecular targets

Caption: A generalized workflow for identifying drug targets using a genome-wide CRISPR-Cas9 knockout screen.

Key Signaling Pathways Implicated for this compound

Based on existing literature, several signaling pathways are known to be affected by this compound treatment. A CRISPR-Cas9 screen would help to elucidate the direct targets within these complex networks.

G cluster_0 Known Signaling Pathways Modulated by this compound This compound This compound NFkB NF-κB Pathway This compound->NFkB PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK TGFb TGF-β Pathway This compound->TGFb Inflammation ↓ Inflammation NFkB->Inflammation Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Proliferation ↓ Proliferation MAPK_ERK->Proliferation Fibrosis ↓ Fibrosis TGFb->Fibrosis

Caption: Signaling pathways reported to be modulated by this compound, leading to its therapeutic effects.

Detailed Experimental Protocols

Protocol 1: Determination of this compound IC50 in Target Cell Line

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the chosen cancer cell line to establish the optimal concentration for the CRISPR-Cas9 screen.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen

Objective: To identify genes that, when knocked out, confer resistance to this compound.

Materials:

  • Cas9-expressing cancer cell line

  • Pooled lentiviral sgRNA library (e.g., GeCKO v2)

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Polybrene

  • This compound

  • Genomic DNA extraction kit

  • PCR primers for sgRNA amplification

  • Next-generation sequencing platform

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library pool and packaging plasmids to produce lentivirus. Harvest the virus-containing supernatant after 48 and 72 hours.

  • Cell Transduction: Transduce the Cas9-expressing cancer cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a representation of at least 200-500 cells per sgRNA.

  • Puromycin Selection: Select for successfully transduced cells using puromycin.

  • This compound Treatment:

    • Split the cell population into two groups: a control group (treated with vehicle) and an this compound-treated group.

    • Treat the experimental group with this compound at a concentration of approximately IC80-IC90 for 14-21 days, replenishing the drug every 2-3 days. This will select for cells with resistance-conferring mutations.

  • Genomic DNA Extraction: Harvest cells from both the control and treated populations and extract genomic DNA.

  • sgRNA Sequencing:

    • Amplify the sgRNA cassettes from the genomic DNA using PCR.

    • Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.

    • Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.

    • Map the enriched sgRNAs to their target genes.

Protocol 3: Hit Validation

Objective: To validate the candidate genes identified from the primary screen.

Materials:

  • Cas9-expressing cancer cell line

  • Individual sgRNA constructs targeting the candidate genes

  • Non-targeting control sgRNA

  • This compound

  • Reagents for cell viability assays and western blotting

Procedure:

  • Individual Gene Knockout: Transduce the Cas9-expressing cell line with lentiviruses carrying individual sgRNAs for each candidate gene.

  • Validation of Knockout: Confirm the knockout of the target gene at the protein level using western blotting.

  • Cell Viability Assay: Perform a cell viability assay (as in Protocol 1) on the individual knockout cell lines in the presence of a range of this compound concentrations.

  • Confirmation of Resistance: A significant increase in the IC50 of this compound in a knockout cell line compared to the control cell line validates the gene as being involved in the drug's mechanism of action.

Data Presentation

The quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: this compound IC50 Values in Different Cancer Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
HeLaValueValue
A549ValueValue
MCF-7ValueValue

Table 2: Top Enriched Genes from CRISPR-Cas9 Screen with this compound

GenesgRNA Count (Treated)sgRNA Count (Control)Fold Enrichmentp-value
Gene AValueValueValueValue
Gene BValueValueValueValue
Gene CValueValueValueValue

Table 3: Validation of Candidate Gene Knockouts on this compound Sensitivity

Gene KnockoutIC50 (µM)Fold Change in IC50 (vs. Control)
Control (Non-targeting)Value1.0
Gene AValueValue
Gene BValueValue
Gene CValueValue

By following these protocols, researchers can systematically and unbiasedly identify the molecular targets of this compound, providing crucial insights into its mechanism of action and paving the way for the development of more targeted and effective therapies.

References

Application of Oxymatrine in Liver Fibrosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymatrine (B1678083) (OM), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens (Ku Shen), has garnered significant attention in liver fibrosis research.[1][2] Preclinical and clinical studies have demonstrated its potential anti-fibrotic, anti-inflammatory, and antiviral properties.[1][3] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound in the context of liver fibrosis. The information compiled is based on a comprehensive review of existing literature and is intended to guide experimental design and execution.

Mechanism of Action

This compound exerts its anti-fibrotic effects through multiple mechanisms, primarily targeting the activation and proliferation of hepatic stellate cells (HSCs), the main cell type responsible for extracellular matrix (ECM) deposition in the liver.[2][4] Key signaling pathways modulated by this compound include:

  • TGF-β/Smad Signaling Pathway: this compound has been shown to inhibit the transforming growth factor-β (TGF-β) signaling pathway, a central mediator of fibrosis.[2][3] It can suppress the expression of TGF-β1 and Smad3 while promoting the expression of the inhibitory Smad7.[5][6] One proposed mechanism involves the downregulation of microRNA-195 (miR-195), which in turn upregulates Smad7, leading to the inhibition of HSC activation.[5][7]

  • Induction of HSC Apoptosis: this compound can induce apoptosis in activated HSCs, thereby reducing the number of fibrogenic cells.[4] This pro-apoptotic effect contributes to the resolution of liver fibrosis.

  • Inhibition of Endoplasmic Reticulum (ER) Stress: Recent studies suggest that this compound can alleviate ER stress, a condition implicated in the pathogenesis of liver fibrosis.[8] By restoring calcium homeostasis and reducing ER stress markers like GRP78, this compound can protect liver cells and inhibit HSC activation.[8][9]

  • Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by modulating the expression of various cytokines. It has been shown to decrease the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and increase the level of anti-inflammatory cytokines such as interleukin-10 (IL-10).[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies, as well as clinical trials, investigating the efficacy of this compound in liver fibrosis.

In Vitro Studies
Cell LineThis compound ConcentrationTreatment DurationKey FindingsReference
HSC-T60.1-500 µg/mL24, 48, 72 hoursDose- and time-dependent inhibition of HSC proliferation. IC50 values: 539 µg/mL (24h), 454 µg/mL (48h), 387 µg/mL (72h).[5][7][11]
HSC-T6250 µg/mLNot SpecifiedDown-regulated miR-195 and α-SMA expression; up-regulated Smad7 expression.[5][7]
LX21 µM NaAsO2 + this compoundNot SpecifiedInhibited NaAsO2-induced cell proliferation.[8]
In Vivo Animal Studies
Animal ModelFibrosis InductionThis compound DosageTreatment DurationKey FindingsReference
RatsCCl430, 60, 120 mg/kgNot SpecifiedAttenuated hepatic fibrosis by inhibiting HSC activation and regulating TGF-β1.[5][7]
RatsCCl410 mg/kg (intraperitoneal)8 weeksReduced collagen deposition; decreased TGF-β1 and Smad3 expression; increased Smad7 expression.[6][12]
RatsNaAsO2Low and high doses4 and 8 weeksReversed fibrosis-like phenotype; alleviated ER stress and inhibited HSC activation.[8]
RatsThioacetamide (TAA)22.5, 45, 90 mg/kg12 weeksReduced serum ALT and AST; decreased liver TGF-β1 levels and collagen deposition.[13][14]
Clinical Studies
Study DesignPatient PopulationThis compound DosageTreatment DurationKey FindingsReference
Randomized, double-blind, placebo-controlled144 patients with chronic viral hepatitisNot specified (capsule form)52 weeksSignificant improvement in serum markers of hepatic fibrosis (HA, P III P). Total effective rate of 68.19% for serum markers.[15][16]
Randomized controlled trial80 patients with chronic hepatitis B150 mg/day (intravenous)8 weeksSignificantly lower levels of HA, LN, PCIII, and C-IV compared to control. Decreased TGF-β1 and TNF-α; increased IL-10.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in this compound and liver fibrosis research.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of hepatic stellate cells.

Materials:

  • HSC-T6 or LX2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HSCs in 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 400, 500 µg/mL) for 24, 48, and 72 hours.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control group.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To analyze the effect of this compound on the gene expression of fibrosis-related markers (e.g., α-SMA, TGF-β1, Smad7, miR-195).

Materials:

  • Treated and untreated HSCs

  • TRIzol reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • RNase-free water

  • Reverse Transcription Kit

  • SYBR Green PCR Master Mix

  • Specific primers for target genes and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Extract total RNA from cells using TRIzol reagent according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green PCR Master Mix and specific primers.

  • The thermal cycling conditions are typically: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Analyze the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Western Blot Analysis

Objective: To determine the effect of this compound on the protein expression of key signaling molecules (e.g., α-SMA, Smad3, Smad7, GRP78).

Materials:

  • Treated and untreated HSCs

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Animal Model of Liver Fibrosis (CCl4 Induction)

Objective: To establish a rat model of liver fibrosis to evaluate the in vivo efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Carbon tetrachloride (CCl4)

  • Olive oil or peanut oil

  • This compound

  • Saline

Procedure:

  • Induce liver fibrosis by intraperitoneal injection of a 50% solution of CCl4 in olive oil at a dose of 2 mL/kg body weight, twice a week for 8 weeks.[6][12]

  • Divide the rats into a control group, a CCl4 model group, and one or more this compound treatment groups.

  • In the treatment groups, administer this compound (e.g., 10, 30, 60, 120 mg/kg) intraperitoneally or by oral gavage on a predetermined schedule (e.g., daily or concurrent with CCl4 injections). The control group receives saline.

  • At the end of the treatment period, euthanize the animals and collect blood and liver tissue samples.

  • Analyze serum for liver function markers (ALT, AST) and fibrosis markers (HA, LN, P-III-P, CIV).

  • Process liver tissue for histopathological analysis (H&E and Masson's trichrome staining) and molecular analysis (qRT-PCR, Western blot).

Visualizations

Signaling Pathway Diagram

TGF_beta_Signaling_Pathway cluster_nucleus Nucleus TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Smad23 Smad2/3 TGFbR->Smad23 pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Fibrosis_genes Fibrosis-related Gene Transcription (e.g., α-SMA, Collagen) Smad_complex->Fibrosis_genes Promotes Smad7 Smad7 Smad7->TGFbR Inhibits miR195 miR-195 miR195->Smad7 Inhibits This compound This compound This compound->miR195 Inhibits

Caption: this compound inhibits the TGF-β/miR-195/Smad signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HSC_culture Hepatic Stellate Cell Culture (HSC-T6, LX2) OM_treatment_vitro This compound Treatment (Dose- and Time-response) HSC_culture->OM_treatment_vitro Cell_viability Cell Viability Assay (MTT) OM_treatment_vitro->Cell_viability Gene_expression Gene Expression Analysis (qRT-PCR for α-SMA, TGF-β1, etc.) OM_treatment_vitro->Gene_expression Protein_expression Protein Expression Analysis (Western Blot for Smad, GRP78, etc.) OM_treatment_vitro->Protein_expression Animal_model Induce Liver Fibrosis in Animal Model (e.g., CCl4) OM_treatment_vivo This compound Administration (Varying Doses) Animal_model->OM_treatment_vivo Sample_collection Collect Blood and Liver Tissue Samples OM_treatment_vivo->Sample_collection Serum_analysis Serum Analysis (ALT, AST, Fibrosis Markers) Sample_collection->Serum_analysis Histo_analysis Histopathological Analysis (H&E, Masson's Staining) Sample_collection->Histo_analysis Molecular_analysis Molecular Analysis of Tissue (qRT-PCR, Western Blot) Sample_collection->Molecular_analysis

Caption: General workflow for evaluating this compound's anti-fibrotic effects.

Conclusion

This compound holds considerable promise as a therapeutic agent for liver fibrosis. Its multifaceted mechanism of action, targeting key fibrogenic pathways, makes it an attractive candidate for further investigation. The protocols and data presented in this document provide a foundation for researchers to design and conduct robust studies to further elucidate the therapeutic potential and clinical applicability of this compound in the management of liver fibrosis. While promising, researchers should also be aware of potential dose-dependent toxicity and the need for further large-scale, well-controlled clinical trials to validate its efficacy and safety in diverse patient populations.[3][17]

References

Oxymatrine: A Potential Therapeutic Agent for Autoimmune Diseases - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymatrine (B1678083) (OMT), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-proliferative effects.[1] A growing body of preclinical and clinical evidence suggests its potential as a therapeutic agent for a range of autoimmune diseases. These conditions, characterized by the immune system mistakenly attacking the body's own tissues, include rheumatoid arthritis, systemic lupus erythematosus, psoriasis, multiple sclerosis, and inflammatory bowel disease. This document provides a comprehensive overview of the current understanding of this compound's mechanisms of action, summarizes key quantitative data from relevant studies, and offers detailed protocols for experimental investigation.

Mechanism of Action

This compound exerts its therapeutic effects in autoimmune diseases through the modulation of multiple signaling pathways and cellular responses. Its primary mechanisms include the suppression of pro-inflammatory cytokines, regulation of immune cell differentiation and function, and inhibition of aberrant cellular proliferation.

Key Signaling Pathways Modulated by this compound:
  • NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[2][3] It achieves this by preventing the phosphorylation and subsequent degradation of I-κBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2] This leads to a downstream reduction in the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[2][3]

  • MAPK Pathway: this compound can also attenuate inflammatory responses by blocking the phosphorylation of key molecules in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK.[2] The inhibition of this pathway further contributes to the decreased expression of inflammatory cytokines and enzymes such as iNOS and COX-2.[2][4]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and immune cell differentiation. This compound has been found to inhibit the JAK2/STAT3 signaling pathway, which is often hyperactivated in autoimmune conditions.[5][6] This inhibition can lead to reduced inflammation and cellular proliferation.[5][7]

  • YY1/IL-6/STAT3 Axis: In the context of lupus nephritis, this compound has been shown to target the Yin Yang 1 (YY1)-mediated IL-6/STAT3 axis.[8][9][10] By downregulating YY1 expression, this compound reduces the secretion of inflammatory factors, thereby mitigating renal inflammation.[9][10]

Immunomodulatory Effects:
  • Regulation of T-helper Cell Balance: this compound plays a crucial role in restoring the balance between pro-inflammatory T-helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells.[11][12] It has been shown to upregulate the expression of Foxp3, a key transcription factor for Treg differentiation, while downregulating RORγt, the master regulator of Th17 cells.[11] This shift in the Treg/Th17 balance helps to suppress autoimmune responses.

  • Modulation of Gut Microbiota: Emerging evidence suggests that this compound can ameliorate experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, by rebalancing the gut microbiota.[13][14] This modulation of the gut-brain axis may contribute to its therapeutic effects by influencing systemic immune responses.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy of this compound in various autoimmune disease models.

Table 1: Effects of this compound on Inflammatory Markers in Autoimmune Disease Models

Disease ModelSpeciesThis compound DosageOutcome MeasureResultReference
Collagen-Induced Arthritis (CIA)Rat25, 50, 100 mg/kg/day (i.p.)Serum TNF-α levelsSignificant reduction[11]
Collagen-Induced Arthritis (CIA)Rat25, 50, 100 mg/kg/day (i.p.)Serum IL-17A levelsSignificant reduction[11]
Collagen-Induced Arthritis (CIA)Mouse60 mg/kg/day (gavage)Serum IFN-γ levelsSignificant decrease[15]
Collagen-Induced Arthritis (CIA)Mouse60 mg/kg/day (gavage)Serum IL-17 levelsSignificant decrease[15]
Experimental Autoimmune Encephalomyelitis (EAE)MouseNot specifiedBrain IL-1β mRNASignificant decrease[13]
Experimental Autoimmune Encephalomyelitis (EAE)MouseNot specifiedBrain IL-6 mRNASignificant decrease[13]
Experimental Autoimmune Encephalomyelitis (EAE)MouseNot specifiedBrain TNF-α mRNASignificant decrease[13]
Lupus Nephritis (MRL/lpr mice)MouseNot specifiedSerum IL-6, IL-1β, TNF-αSignificant reduction[16]
LPS-induced Microglia ActivationIn vitro1, 10, 20 µg/mLNO, PGE2, TNF-α, IL-1β, IL-6 productionDose-dependent inhibition[2]

Table 2: Clinical Efficacy of this compound in Psoriasis

Study TypeNumber of PatientsThis compound TreatmentOutcome MeasureResultReference
Clinical Study (Severe Plaque Psoriasis)Not specifiedIntravenousPsoriasis Area and Severity Index (PASI) scoreSignificant decrease from 24.5 to 6.91[17]
Clinical Study (Severe Plaque Psoriasis)Not specifiedIntravenousMitotic index in skin lesionsSignificant decrease from 26.15 to 14.52[17]
Clinical Trial (Erythrodermic Psoriasis)4Intravenous (8 weeks)PASI 75 at week 32Achieved in 3 out of 4 patients[18]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound in autoimmune diseases.

In Vitro Assessment of Anti-inflammatory Effects on Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO or PBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) quantification

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Reagents for Western blotting (antibodies against p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK)

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates (for viability and cytokine assays) or 6-well plates (for Western blotting) and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 20 µg/mL) for 1-2 hours.[2] Include a vehicle control group.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway analysis).[2]

  • Supernatant Collection: Collect the cell culture supernatants for the measurement of NO and cytokines.

  • Nitric Oxide (NO) Assay: Measure the concentration of nitrite (B80452) in the supernatants using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits.

  • Western Blot Analysis: For signaling pathway analysis, lyse the cells at appropriate time points after LPS stimulation. Perform SDS-PAGE, transfer proteins to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of key signaling proteins (IκBα, p65, ERK, p38, JNK). Visualize the protein bands using a chemiluminescence detection system.

In Vivo Evaluation in a Collagen-Induced Arthritis (CIA) Rodent Model

Objective: To assess the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Materials:

  • DBA/1J mice or Sprague-Dawley rats

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Calipers for paw thickness measurement

  • ELISA kits for serum cytokines (TNF-α, IL-17A)

  • Reagents for histology (H&E staining)

Protocol:

  • Induction of CIA:

    • Emulsify bovine type II collagen with CFA.

    • Administer the primary immunization by intradermal injection at the base of the tail.

    • After 21 days, administer a booster immunization with type II collagen emulsified in IFA.[15]

  • Animal Grouping and Treatment:

    • Randomly divide the animals into groups: Normal control, CIA model (vehicle-treated), this compound-treated (e.g., 60 mg/kg/day by gavage), and a positive control group (e.g., Methotrexate).[15]

    • Begin treatment after the onset of arthritis symptoms.

  • Clinical Assessment:

    • Monitor the animals regularly for signs of arthritis.

    • Measure paw swelling using calipers.

    • Score the severity of arthritis based on a standardized scoring system (e.g., 0-4 scale for each paw).

  • Sample Collection:

    • At the end of the experiment, collect blood samples for serum cytokine analysis.

    • Euthanize the animals and collect joint tissues for histological examination.

  • Cytokine Analysis: Measure the levels of TNF-α and IL-17A in the serum using ELISA kits.[11]

  • Histopathological Analysis:

    • Fix the joint tissues in 10% formalin, decalcify, and embed in paraffin.

    • Section the tissues and stain with Hematoxylin and Eosin (H&E).

    • Evaluate the sections for synovial inflammation, cartilage destruction, and bone erosion.

Visualizations

Signaling Pathways and Experimental Workflows

Oxymatrine_NFkB_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IkBa_p p-IκBα p65_p50 p65/p50 IkBa_p->p65_p50 Degradation of IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) DNA->Inflammation Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Oxymatrine_Treg_Th17_Balance Naive_T_Cell Naive CD4+ T Cell Treg Treg Cell (Anti-inflammatory) Naive_T_Cell->Treg Th17 Th17 Cell (Pro-inflammatory) Naive_T_Cell->Th17 Foxp3 Foxp3 Treg->Foxp3 Autoimmune_Response Autoimmune Response Treg->Autoimmune_Response Suppresses RORgt RORγt Th17->RORgt Th17->Autoimmune_Response Promotes This compound This compound This compound->Foxp3 Upregulates This compound->RORgt Downregulates CIA_Experimental_Workflow Start Start Immunization1 Primary Immunization (Collagen + CFA) Start->Immunization1 Day21 21 Days Immunization1->Day21 Immunization2 Booster Immunization (Collagen + IFA) Day21->Immunization2 Arthritis_Onset Arthritis Onset Immunization2->Arthritis_Onset Grouping Animal Grouping & Treatment Start Arthritis_Onset->Grouping Monitoring Clinical Monitoring (Paw Swelling, Arthritis Score) Grouping->Monitoring Endpoint Endpoint Monitoring->Endpoint Analysis Sample Collection & Analysis (Cytokines, Histology) Endpoint->Analysis

References

Assessing the Anti-Inflammatory Effects of Oxymatrine In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymatrine (OMT), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has demonstrated a wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] These properties make it a compelling candidate for therapeutic development in various inflammatory diseases. This document provides detailed application notes and standardized protocols for assessing the anti-inflammatory efficacy of this compound in vitro. The focus is on robust and reproducible cellular assays to elucidate its mechanisms of action, primarily through the inhibition of key inflammatory pathways such as NF-κB, MAPK, and the NLRP3 inflammasome.[2][4][5]

Core Concepts and Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several critical signaling cascades within immune cells. Understanding these pathways is fundamental to designing and interpreting in vitro studies.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][6] this compound has been shown to suppress the phosphorylation of IκBα and the nuclear translocation of p65.[2][7]

  • MAPK Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for regulating the production of inflammatory mediators.[3][5] this compound can inhibit the phosphorylation of these key MAPK proteins, thereby downregulating the expression of inflammatory cytokines and enzymes like iNOS and COX-2.[2][5]

  • NLRP3 Inflammasome: The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[4][8] this compound has been found to block the NLRP3 inflammasome pathway, reducing the secretion of these key cytokines.[4][9][10]

Below are diagrams illustrating these key signaling pathways and a general experimental workflow for assessing this compound's anti-inflammatory effects.

G Experimental Workflow for Assessing this compound's Anti-inflammatory Effects cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_assays Assays Cell_Culture Cell Culture (e.g., RAW264.7, THP-1, BV2) Pretreatment Pre-treatment with this compound Cell_Culture->Pretreatment OMT_Prep This compound Preparation (Stock Solution) OMT_Prep->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis RNA_Extraction RNA Extraction Stimulation->RNA_Extraction Cell_Viability Cell Viability Assay (e.g., MTT, CCK-8) Stimulation->Cell_Viability ELISA ELISA (TNF-α, IL-6, IL-1β) Supernatant_Collection->ELISA Griess_Assay Griess Assay (Nitric Oxide) Supernatant_Collection->Griess_Assay Western_Blot Western Blot (NF-κB, MAPK, NLRP3 proteins) Cell_Lysis->Western_Blot qPCR qPCR (iNOS, COX-2, Cytokine mRNA) RNA_Extraction->qPCR

Caption: General experimental workflow for in vitro assessment of this compound.

NFkB_Pathway This compound's Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkBa p-IκBα IKK->p_IkBa IkBa IκBα IkBa->p_IkBa Phosphorylation p65_p50 p65/p50 (NF-κB) p65_p50->IkBa Binding p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasomal Degradation p_IkBa->Proteasome Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes OMT This compound OMT->IKK Inhibits

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

MAPK_Pathway This compound's Inhibition of the MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 p_ERK p-ERK ERK->p_ERK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_p38 p-p38 p38->p_p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_ERK->Transcription_Factors p_JNK->Transcription_Factors p_p38->Transcription_Factors Genes Pro-inflammatory Genes Transcription_Factors->Genes OMT This compound OMT->ERK Inhibits OMT->JNK Inhibits OMT->p38 Inhibits

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

Cell LineInflammatory StimulusThis compound ConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)Reference
RAW264.7LPS (1.0 µg/mL)20.0 µmol/LSignificant Decrease-Significant Decrease[1]
RAW264.7LPS (1.0 µg/mL)50.0 µmol/LSignificant Decrease-Significant Decrease[1]
RAW264.7LPS (1.0 µg/mL)100.0 µmol/LSignificant Decrease-Significant Decrease[1]
THP-1LPS (1.0 µg/mL)20.0 µmol/L--Significant Decrease[1]
THP-1LPS (1.0 µg/mL)50.0 µmol/L--Significant Decrease[1]
THP-1LPS (1.0 µg/mL)100.0 µmol/L--Significant Decrease[1]
BV2 MicrogliaLPS (1 µg/mL)1 µg/mLDose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease[2][3]
BV2 MicrogliaLPS (1 µg/mL)10 µg/mLDose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease[2][3]
BV2 MicrogliaLPS (1 µg/mL)20 µg/mLDose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease[2][3]
Primary MicrogliaAβ1-42Dose-dependentDose-dependent Decrease-Dose-dependent Decrease[5]

Table 2: Effect of this compound on Inflammatory Mediators and Gene Expression

Cell LineInflammatory StimulusThis compound ConcentrationNO Production InhibitioniNOS mRNA/Protein InhibitionCOX-2 mRNA/Protein InhibitionReference
RAW264.7LPS (1.0 µg/mL)20.0, 50.0, 100.0 µmol/LSignificant DecreaseSignificant mRNA Decrease-[1]
BV2 MicrogliaLPS (1 µg/mL)1, 10, 20 µg/mLDose-dependent DecreaseDose-dependent mRNA DecreaseDose-dependent mRNA Decrease[2][3]
Primary MicrogliaAβ1-42Dose-dependentDose-dependent DecreaseDose-dependent Down-regulationDose-dependent Down-regulation[5]

Experimental Protocols

Cell Culture and Treatment

Objective: To prepare cell cultures for subsequent inflammatory stimulation and treatment with this compound.

Materials:

  • Cell lines: RAW264.7 (murine macrophages), THP-1 (human monocytes), BV2 (murine microglia)

  • Culture medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol-12-myristate-13-acetate (PMA) for THP-1 differentiation

  • This compound (OMT)

  • Lipopolysaccharide (LPS) from E. coli

  • 6-well or 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • For RAW264.7 and BV2 cells, seed at an appropriate density in culture plates and allow them to adhere overnight.

    • For THP-1 cells, differentiate into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours. Then, replace the medium and allow the cells to rest for 24 hours before the experiment.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and dilute it to the desired final concentrations in the culture medium.

    • Aspirate the old medium from the cells and replace it with a medium containing various concentrations of this compound (e.g., 1, 10, 20 µg/mL or 20, 50, 100 µmol/L).[1][2][3]

    • Include a vehicle control group (medium with the same concentration of the solvent).

    • Incubate the cells for a pre-determined time (e.g., 30 minutes to 2 hours).[2][3]

  • Inflammatory Stimulation:

    • After pre-treatment, add the inflammatory stimulus, such as LPS (e.g., 1 µg/mL), to the wells (except for the unstimulated control group).[1][2][3]

    • Incubate for the desired period, which can range from 30 minutes for signaling pathway analysis to 24 hours for cytokine release.[2][3][4]

Measurement of Cytokine Production (ELISA)

Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

  • Commercial ELISA kits for TNF-α, IL-6, and IL-1β

  • Microplate reader

Protocol:

  • Supernatant Collection: After the incubation period, centrifuge the culture plates and carefully collect the supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions.[11][12] This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding an enzyme conjugate followed by a substrate.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve.

Gene Expression Analysis (qPCR)

Objective: To measure the mRNA levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β).

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers

  • Real-time PCR system

Protocol:

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR:

    • Set up the qPCR reaction with cDNA, primers, and master mix.

    • Run the reaction in a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).[13][14][15]

Western Blot Analysis of Signaling Proteins

Objective: To detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis system

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[16]

Conclusion

The protocols and data presented here provide a comprehensive framework for the in vitro evaluation of this compound's anti-inflammatory properties. By employing these standardized methods, researchers can obtain reliable and comparable data on its efficacy and mechanism of action. These in vitro studies are a crucial first step in the pre-clinical development of this compound as a potential therapeutic agent for a variety of inflammatory conditions. The consistent findings across multiple studies, demonstrating its inhibitory effects on NF-κB, MAPK, and NLRP3 inflammasome pathways, underscore its potential as a multi-target anti-inflammatory drug.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Oxymatrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymatrine (B1678083) (OMT), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-fibrotic effects.[1][2] Notably, emerging evidence highlights its potent anti-cancer properties, primarily attributed to its ability to inhibit cell proliferation and induce apoptosis in a wide range of cancer cells.[1][3][4][5] This document provides detailed protocols for analyzing this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining, along with a summary of reported quantitative data and an overview of the implicated signaling pathways.

Flow cytometry is a powerful technique to quantify the apoptotic cell population. The Annexin V/PI dual staining assay is a widely used method for this purpose.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6] This allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis

The following tables summarize the dose-dependent effects of this compound on the induction of apoptosis in various cancer cell lines, as determined by flow cytometry.

Table 1: Apoptosis Induction in Glioblastoma Cells

Cell LineThis compound ConcentrationDuration (hours)Apoptotic Rate (%)Reference
U2510 µM (Control)24~5[1]
10 µM24~25[1]
A1720 µM (Control)24~5[1]
10 µM24~20[1]

Table 2: Apoptosis Induction in Pancreatic Cancer Cells

Cell LineThis compound ConcentrationDuration (hours)Apoptotic Rate (%) (Early Apoptosis)Reference
PANC-10 mg/mL (Control)48Not specified[8]
0.5 mg/mL48Increased[8]
1.0 mg/mL48Significantly Increased[8]
2.0 mg/mL48Further Increased[8]

Table 3: Apoptosis Induction in Gallbladder Carcinoma Cells

Cell LineThis compound ConcentrationDuration (hours)Apoptotic Rate (%)Reference
GBC-SD0 mg/mL (Control)485.87 ± 1.15[9]
1.0 mg/mL4814.96 ± 4.96[9]
2.0 mg/mL4821.14 ± 4.95[9]
3.0 mg/mL4839.66 ± 6.47[9]

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol describes the general procedure for treating cultured cancer cells with this compound to induce apoptosis.

Materials:

  • Cancer cell line of interest (e.g., U251, PANC-1, GBC-SD)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (powder or stock solution)

  • Phosphate-buffered saline (PBS), sterile

  • 6-well plates or other suitable culture vessels

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute it to the desired final concentrations in complete cell culture medium.

  • Treatment: Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle-treated control group (medium with the solvent used for this compound).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • Cell Harvesting: After incubation, proceed to the Annexin V/PI staining protocol.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol outlines the steps for staining this compound-treated cells with Annexin V and PI for subsequent analysis by flow cytometry.[6][7][10]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Cold PBS

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Collection:

    • Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cell suspension.

  • Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls to set up compensation and gates:

      • Unstained cells

      • Cells stained with Annexin V-FITC only

      • Cells stained with PI only

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Signaling Pathways and Visualizations

This compound induces apoptosis through multiple signaling pathways, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Signaling Pathways in this compound-Induced Apoptosis

This compound has been shown to modulate the expression of several key apoptosis-regulating proteins:

  • Bcl-2 Family Proteins: this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][8][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[8]

  • Caspase Activation: The release of cytochrome c from the mitochondria activates a cascade of caspases. This compound has been shown to activate caspase-9 (initiator caspase in the intrinsic pathway) and caspase-3 (executioner caspase).[1][8][12] Activated caspase-3 then cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

  • PI3K/AKT Pathway: In some contexts, this compound has been found to inhibit the PI3K/AKT signaling pathway.[9][13][14] The PI3K/AKT pathway is a pro-survival pathway, and its inhibition can lead to the induction of apoptosis. This compound can upregulate the expression of PTEN, a negative regulator of the PI3K/AKT pathway.[9][14]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis cell_seeding 1. Seed Cells treatment 2. Treat with this compound cell_seeding->treatment harvest 3. Harvest Cells treatment->harvest wash 4. Wash with PBS harvest->wash resuspend 5. Resuspend in Binding Buffer wash->resuspend stain 6. Stain with Annexin V & PI resuspend->stain flow_cytometry 7. Acquire Data stain->flow_cytometry data_analysis 8. Analyze Apoptotic Populations flow_cytometry->data_analysis

Experimental Workflow for Apoptosis Analysis.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_common Common Pathway cluster_pi3k PI3K/AKT Pathway This compound This compound bcl2 Bcl-2 This compound->bcl2 Inhibits bax Bax This compound->bax Promotes pi3k_akt PI3K/AKT Pathway This compound->pi3k_akt Inhibits cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits bax->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis pi3k_akt->bcl2 Promotes

This compound-Induced Apoptosis Signaling Pathways.

References

Application Notes and Protocols for Western Blot Analysis of Oxymatrine-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing Western blot analysis to detect and quantify protein expression changes in cells treated with Oxymatrine (OMT). This compound, a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-fibrotic, and anti-cancer activities.[1][2] These effects are mediated through the modulation of various signaling pathways. Western blotting is a crucial technique to elucidate the molecular mechanisms of OMT by analyzing its impact on key protein expression levels.

Key Protein Targets and Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical cellular signaling pathways. Below is a summary of key pathways and proteins that can be investigated using Western blot analysis in OMT-treated cells.

  • Inflammation and Immune Response: OMT can suppress inflammatory responses by inhibiting the TLR4/NF-κB/NLRP3 inflammasome pathway.[3] It has also been observed to inhibit PD-L1 and MYC expression in melanoma cells.[1]

  • Apoptosis and Cell Survival: OMT regulates apoptosis by modulating the PI3K/AKT signaling pathway and the expression of Bcl-2 family proteins.[2][4] It can induce apoptosis in cancer cells by upregulating p53 and Bax, while downregulating Bcl-2.[2][5]

  • Fibrosis: In the context of pulmonary fibrosis, OMT has been shown to activate the PI3K/AKT pathway, thereby inhibiting TGF-β1-mediated mitochondrial apoptosis.[4]

  • Cell Proliferation and Cancer: OMT can inhibit the proliferation of cancer cells by down-regulating proteins such as TGFBR1 and FGF9.[6] It also affects senescence-related markers like p53, p21, and p16.[7]

  • Extracellular Matrix Metabolism: In chondrocytes, OMT has been found to regulate the expression of matrix metalloproteinases (MMPs) and collagen.[8][9]

Experimental Protocols

This section provides a detailed methodology for conducting Western blot analysis on this compound-treated cells.

Cell Culture and this compound Treatment
  • Cell Lines: Select appropriate cell lines based on the research question (e.g., THP-1 monocytes for inflammation studies[3], A549 cells for pulmonary fibrosis[4], MCF-7 for breast cancer[6], or HT22 for oxidative stress[7][10]).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound (OMT) in a suitable solvent (e.g., sterile PBS or DMSO).

    • Seed cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of OMT (e.g., 0.5, 1, 2 mg/mL or as determined by dose-response experiments) for a specified duration (e.g., 24 or 48 hours).[6][8]

    • Include an untreated control group and a vehicle control group if a solvent other than PBS is used.

Protein Extraction
  • Lysis Buffer: Use a suitable lysis buffer, such as RIPA buffer (Radioimmunoprecipitation assay buffer), supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.[4]

  • Procedure:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to the culture dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C.[6]

    • Carefully collect the supernatant containing the total protein and transfer it to a new tube.

Protein Quantification
  • Determine the protein concentration of each sample using a standard protein assay method, such as the Bicinchoninic acid (BCA) assay or the Bradford assay, according to the manufacturer's instructions.[4][6] This ensures equal loading of protein for each sample during electrophoresis.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer (2x or 4x) and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the prepared samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.[4][11]

    • Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.[12]

Protein Transfer (Electroblotting)
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4]

  • A wet or semi-dry transfer system can be used. Ensure good contact between the gel and the membrane and avoid air bubbles.[12]

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[13]

Immunoblotting
  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[4][13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.[4][8]

  • Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.[13]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing steps as described above to remove the unbound secondary antibody.

Detection and Data Analysis
  • Chemiluminescent Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[10][12]

    • Capture the chemiluminescent signal using an imaging system or X-ray film.[12]

  • Quantitative Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[7]

    • Normalize the signal of the target protein to that of a loading control (e.g., β-actin, GAPDH, or α-tubulin) to correct for variations in protein loading.[14] For more robust quantification, total protein normalization is also recommended.[14][15]

Data Presentation

The following tables summarize the expected changes in protein expression in response to this compound treatment based on published data.

Table 1: Effect of this compound on Proteins in the TLR4/NF-κB/NLRP3 Inflammasome Pathway
Target ProteinCell TypeTreatment ConditionsObserved EffectReference
TLR4THP-1 derived M1 macrophagesLPS + OMTDownregulation[3]
NF-κBTHP-1 derived M1 macrophagesLPS + OMTDownregulation[3]
NLRP3THP-1 derived M1 macrophagesLPS + OMTDownregulation[3]
Caspase-1THP-1 derived M1 macrophagesLPS + OMTDownregulation[3]
Table 2: Effect of this compound on Proteins in the PI3K/AKT and Apoptosis Pathways
Target ProteinCell TypeTreatment ConditionsObserved EffectReference
p-PI3KA549 cellsTGF-β1 + OMTUpregulation[4]
p-AKTA549 cellsTGF-β1 + OMTUpregulation[4]
BaxA549 cellsTGF-β1 + OMTDownregulation[4]
Bcl-2A549 cellsTGF-β1 + OMTUpregulation[4]
p53Prostate cancer cellsOMTUpregulation[2]
BaxProstate cancer cellsOMTUpregulation[2]
Bcl-2Prostate cancer cellsOMTDownregulation[2]
Cleaved-caspase 3ChondrocytesIL-1β + OMTDownregulation[8]
Table 3: Effect of this compound on Other Key Proteins
Target ProteinCell TypeTreatment ConditionsObserved EffectReference
TGFBR1MCF-7 cellsOMTDownregulation[6]
FGF9MCF-7 cellsOMTDownregulation[6]
MMP-13ChondrocytesIL-1β + OMTDownregulation[9]
Collagen IIChondrocytesIL-1β + OMTUpregulation[9]
p53HT22 cellsH2O2 + OMTDownregulation[7]
p21HT22 cellsH2O2 + OMTDownregulation[7]
p16HT22 cellsH2O2 + OMTDownregulation[7]
MYCMelanoma cellsOMTDownregulation[1]
PD-L1Melanoma cellsOMTDownregulation[1]

Visualization of Workflows and Pathways

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture & OMT Treatment protein_extraction Protein Extraction cell_culture->protein_extraction protein_quant Protein Quantification protein_extraction->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Image Acquisition & Quantification detection->quantification normalization Normalization to Loading Control quantification->normalization

Caption: A streamlined workflow for Western blot analysis of this compound-treated cells.

This compound's Effect on the PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway OMT This compound PI3K PI3K OMT->PI3K activates p_PI3K p-PI3K PI3K->p_PI3K phosphorylation AKT AKT p_AKT p-AKT AKT->p_AKT phosphorylation p_PI3K->AKT activates Bcl2 Bcl-2 p_AKT->Bcl2 upregulates Bax Bax p_AKT->Bax downregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound activates the PI3K/AKT pathway, leading to inhibition of apoptosis.

This compound's Inhibition of the TLR4/NF-κB/NLRP3 Inflammasome Pathway

NLRP3_Pathway OMT This compound TLR4 TLR4 OMT->TLR4 inhibits LPS LPS LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates NLRP3 NLRP3 Inflammasome NFkB->NLRP3 activates Casp1 Caspase-1 NLRP3->Casp1 activates Inflammation Inflammation Casp1->Inflammation promotes

Caption: this compound inhibits the TLR4-mediated inflammatory pathway.

References

Application Notes and Protocols: Animal Models for Studying the Neuroprotective Effects of Oxymatrine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Oxymatrine (B1678083) (OMT), a quinolizidine (B1214090) alkaloid extracted from the traditional Chinese herb Sophora flavescens Ait, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-oxidant, and anti-apoptotic effects.[1][2][3] These properties make it a promising candidate for neuroprotection in various neurological disorders. This document provides detailed application notes and protocols for utilizing common animal models to investigate the neuroprotective mechanisms of this compound. The focus is on models of cerebral ischemia, neurodegenerative diseases, spinal cord injury, and neuroinflammation.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the neuroprotective effects of this compound.

G cluster_0 Pre-clinical Investigation Workflow model Animal Model Induction (e.g., MCAO, MPTP, SCI) treatment This compound Administration (Route, Dose, Frequency) model->treatment behavior Behavioral & Functional Assessment (e.g., mNSS, Rotarod, BBB Score) treatment->behavior collection Tissue & Sample Collection (Brain, Spinal Cord, Blood) behavior->collection analysis Histological & Biochemical Analysis (IHC, Western Blot, ELISA, PCR) collection->analysis data Data Analysis & Interpretation analysis->data

Caption: General workflow for in vivo studies of this compound.

Cerebral Ischemia Models

Cerebral ischemia, characterized by insufficient blood flow to the brain, is a major cause of neuronal damage in stroke. This compound has been shown to protect the brain from ischemic damage by reducing brain edema and infarct volume.[1]

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is the most widely used for inducing focal cerebral ischemia, mimicking human ischemic stroke.

Quantitative Data Summary: MCAO Model

Animal Model This compound Dose Administration Route Key Neuroprotective Outcomes Reference
Male Sprague-Dawley Rats Not specified Not specified Reduced brain water content and infarct volume. Down-regulation of 12/15-LOX, phospho-p38 MAPK, and cPLA2. [1]

| Male C57BL/6 Mice | Not specified | Not specified | Reduced infarct volume, improved neurological function. Attenuated oxidative stress and excessive autophagy via HDAC1. |[4] |

Experimental Protocol: Permanent MCAO in Rats[1]

  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Maintain body temperature throughout the procedure.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a monofilament (e.g., 4-0 nylon) via the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). For a reperfusion model, the filament is withdrawn after a specific period (e.g., 60 minutes)[4]; for a permanent model, it is left in place.

  • This compound Administration: Administer this compound at the desired dose immediately following the induction of ischemia.[1]

  • Post-operative Care: Suture the incision and allow the animal to recover. Provide post-operative analgesia and care as per institutional guidelines.

  • Outcome Assessment (at 24 hours):

    • Neurological Deficit Scoring: Evaluate neurological function using a standardized scale (e.g., mNSS).[4]

    • Infarct Volume Measurement: Sacrifice the animal, remove the brain, and slice it into coronal sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Brain Water Content: Measure the wet and dry weight of brain hemispheres to determine edema.[1]

    • Biochemical Analysis: Homogenize brain tissue for Western blot, RT-PCR, or immunohistochemistry to measure protein and gene expression (e.g., 12/15-LOX, p-p38 MAPK, cPLA2, HDAC1, PINK1, Parkin).[1][4]

Hypoxic-Ischemic Brain Damage (HIBD) Neonatal Model

This model is relevant for studying perinatal brain injury.

Quantitative Data Summary: HIBD Model

Animal Model This compound Dose Administration Route Key Neuroprotective Outcomes Reference
7-day-old Sprague-Dawley Rats Not specified Not specified Improved neurological development, reduced brain water content and infarct volume. Inhibited excessive autophagy via the PI3K/Akt/mTOR pathway. [5][6]

| 7-day-old Sprague-Dawley Rats | Not specified | Not specified | Increased cerebral blood flow, reduced neuronal apoptosis. Activated the Wnt/β-catenin signaling pathway. |[7] |

Experimental Protocol: HIBD in Neonatal Rats[6]

  • Animal Preparation: Anesthetize 7-day-old Sprague-Dawley rat pups (e.g., with ether inhalation).

  • Surgical Procedure (modified Rice-Vannucci model):

    • Make a unilateral incision on the left side of the neck.

    • Isolate and permanently ligate the left common carotid artery with a 6-0 silk suture.

    • Allow the pups to recover with their dam for 1-2 hours.

  • Hypoxic Exposure: Place the pups in a hypoxic chamber with a humidified gas mixture (e.g., 8% oxygen balanced with nitrogen) for a specified duration (e.g., 2.5 hours).

  • This compound Administration: Administer this compound at the desired dosage before or after the hypoxic-ischemic insult.

  • Outcome Assessment:

    • Assess neurological reflexes and development at various time points post-HIBD.

    • At the study endpoint, measure brain water content, infarct volume (using TTC staining), and perform histological analysis (e.g., Nissl staining) to assess neuronal damage.[5][6]

    • Conduct biochemical analyses (Western blot, PCR) on brain tissue to evaluate signaling pathways like PI3K/Akt/mTOR and Wnt/β-catenin.[5][7]

Signaling Pathways in Cerebral Ischemia Modulated by this compound

G cluster_0 This compound's Neuroprotective Mechanisms in Ischemia OMT This compound PI3K PI3K OMT->PI3K Activates Wnt Wnt1 OMT->Wnt Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy_Inhibition Excessive Autophagy mTOR->Autophagy_Inhibition Inhibits Neuronal_Survival_PI3K Neuronal Survival mTOR->Neuronal_Survival_PI3K Promotes Autophagy_Inhibition->Neuronal_Survival_PI3K Leads to beta_catenin β-catenin Wnt->beta_catenin Stabilizes Apoptosis_Inhibition Apoptosis beta_catenin->Apoptosis_Inhibition Inhibits Neuronal_Survival_Wnt Neuronal Survival Apoptosis_Inhibition->Neuronal_Survival_Wnt Leads to

Caption: this compound activates PI3K/Akt/mTOR and Wnt/β-catenin pathways.

Neurodegenerative Disease Models

This compound has shown potential in models of Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), primarily through anti-neuroinflammatory mechanisms.

Alzheimer's Disease (AD) Models

Quantitative Data Summary: AD Models

Animal Model This compound Dose Administration Route Key Neuroprotective Outcomes Reference
hAPP Transgenic Mice (8-month-old) 40 mg/kg i.p. Improved behavioral performance, reduced Aβ plaque densities and astrocyte clusters. Reduced IL-6, IL-1β, TNF-α, and IL-17A. [8]

| High-Cholesterol Diet Rats | 20, 40, 80 mg/kg | i.p. | Dose-dependent decrease in amyloid β, increase in Claudin-5. Improved cognitive abilities. |[9] |

Experimental Protocol: hAPP Transgenic Mouse Model[8]

  • Animal Model: Use aged (e.g., 8-month-old) human amyloid precursor protein (hAPP) transgenic mice, which naturally develop Aβ plaques.

  • This compound Administration: Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle daily for a specified duration.

  • Behavioral Assessment:

    • Conduct cognitive tests like the Morris Water Maze or Y-maze to assess learning and memory.

  • Tissue Processing and Analysis:

    • At the end of the treatment period, perfuse the mice and collect brain tissue.

    • Immunohistochemistry: Use antibodies against Aβ (to quantify plaques) and GFAP (to quantify astrogliosis).

    • ELISA/PCR: Measure levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in brain homogenates.[8]

Parkinson's Disease (PD) Model

Quantitative Data Summary: PD Model

Animal Model This compound Dose Administration Route Key Neuroprotective Outcomes Reference

| MPTP-induced Mice | Not specified | i.p. | Improved motor deficits, protected dopaminergic neurons. Inhibited microglia activation and inflammatory responses. Down-regulated CathD/HMGB1/TLR4/NF-κB pathway. |[3][10] |

Experimental Protocol: MPTP-induced Mouse Model[10]

  • Animal Model: Use adult male mice (e.g., C57BL/6).

  • MPTP Induction: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) via intraperitoneal injection (e.g., 25 mg/kg daily) for 7 consecutive days to induce dopaminergic neurotoxicity.[10]

  • This compound Administration: Co-administer this compound (i.p.) daily along with the MPTP injections.

  • Behavioral Assessment (on Day 8):

    • Rotarod Test: To assess motor coordination and balance.

    • Open-Field Test: To evaluate locomotor activity.[10]

  • Neurochemical and Histological Analysis:

    • Sacrifice animals and collect midbrain tissue.

    • Immunofluorescence: Stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[10]

    • Western Blot: Analyze the expression of proteins in the Cathepsin D/HMGB1/TLR4/NF-κB signaling pathway.[10]

Signaling Pathway in Neuroinflammation Modulated by this compound

G cluster_1 This compound's Anti-Neuroinflammatory Mechanism OMT This compound TLR4 TLR4 OMT->TLR4 Inhibits MAPK MAPK Pathway OMT->MAPK Inhibits NFkB NF-κB Pathway OMT->NFkB Inhibits Insult Neurotoxic Insult (e.g., Aβ, MPTP, LPS) Insult->TLR4 Activates TLR4->MAPK TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines Upregulates NFkB->Cytokines Upregulates Neuroinflammation Neuroinflammation & Neuronal Damage Cytokines->Neuroinflammation

Caption: this compound inhibits TLR4, MAPK, and NF-κB signaling pathways.[2][8][11]

Spinal Cord Injury (SCI) Model

This compound promotes motor function recovery after SCI by mitigating oxidative stress, inflammation, and apoptosis.[2]

Quantitative Data Summary: SCI Model

Animal Model This compound Dose Administration Route Key Neuroprotective Outcomes Reference
Sprague-Dawley Rats Not specified Not specified Improved motor function. Attenuated oxidative stress, inflammation, and apoptosis. Regulated TLR-4, NF-ĸB, and MAPK pathways. [2][12]

| Sprague-Dawley Rats | Not specified | Not specified | Reduced lesion size, promoted motor neuron survival. Activated autophagy via the SIRT1/AMPK signaling pathway. |[13] |

Experimental Protocol: Compressive SCI in Rats[13]

  • Animal Preparation: Anesthetize adult female Sprague-Dawley rats.

  • Surgical Procedure:

    • Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

    • Induce a moderate contusion/compression injury using a specialized device (e.g., a 35g weight applied for 5 minutes).[13]

    • A sham group will undergo laminectomy without the compression injury.

  • This compound Administration: Administer this compound or vehicle (saline) immediately after the injury and daily thereafter for the duration of the experiment.

  • Functional Assessment:

    • Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale: Score hindlimb movements and coordination weekly to assess functional recovery. A higher score indicates better function.[12]

    • Inclined Plane Test: Measure the maximum angle at which a rat can maintain its position to assess motor strength.[12]

  • Histological and Molecular Analysis:

    • At the study endpoint (e.g., 4 weeks post-injury), perfuse the animals and collect the spinal cord tissue.

    • Lesion Volume: Use staining methods (e.g., H&E or Luxol Fast Blue) to measure the size of the lesion cavity.[13]

    • Neuronal Survival: Perform Nissl staining or immunofluorescence for neuronal markers (e.g., NeuN) to count surviving motor neurons in the ventral horn.[13]

    • Western Blot: Analyze protein levels related to apoptosis (Bcl-2 family) and autophagy (SIRT1, p-AMPK, LC3, Beclin-1).[2][13]

Signaling Pathway in Spinal Cord Injury Modulated by this compound

G cluster_2 This compound's Pro-Autophagy Mechanism in SCI OMT This compound SIRT1 SIRT1 OMT->SIRT1 Activates AMPK p-AMPK SIRT1->AMPK Activates Autophagy Autophagy AMPK->Autophagy Promotes Apoptosis Apoptosis Autophagy->Apoptosis Inhibits Recovery Functional Recovery Autophagy->Recovery Promotes Apoptosis->Recovery Hinders

Caption: this compound activates protective autophagy via the SIRT1/AMPK pathway.[13]

References

Application Notes and Protocols for High-Throughput Screening of Novel Oxymatrine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) and characterization of novel oxymatrine (B1678083) derivatives. This compound, a quinolizidine (B1214090) alkaloid derived from the root of Sophora flavescens, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.[1][2] This document outlines detailed protocols for primary and secondary screening assays to identify and validate promising derivative compounds that modulate key signaling pathways implicated in these therapeutic areas.

Key Signaling Pathways Modulated by this compound

This compound and its derivatives exert their biological effects by modulating several critical intracellular signaling pathways.[3][4] Understanding these pathways is essential for designing relevant screening assays and interpreting experimental results.

  • NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[5][6] This inhibition is often mediated by preventing the nuclear translocation of the p65 subunit.[7][8]

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound can modulate the PI3K/Akt pathway, which is often dysregulated in cancer.[9][10] It has been observed to activate this pathway to attenuate apoptosis in some contexts.[10]

  • MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation and survival.[11][12] this compound has been shown to inhibit the phosphorylation of ERK1/2.[5]

  • TGF-β Signaling Pathway: Transforming Growth Factor-beta (TGF-β) signaling is heavily involved in fibrosis. This compound can inhibit TGF-β1-induced fibroblast-to-myofibroblast transformation.[13][14]

  • Wnt/β-Catenin Signaling Pathway: This pathway plays a significant role in embryonic development and cancer. This compound has been found to target the Wnt/β-catenin signaling pathway, compromising the oncogenic effects of certain treatments in triple-negative breast cancer.[15][16]

High-Throughput Screening (HTS) Workflow

A tiered approach is recommended for the efficient screening of large libraries of this compound derivatives. This workflow begins with broad cytotoxicity screening, followed by target-based and phenotypic secondary assays for hit validation and characterization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Tertiary Assays Compound_Library This compound Derivative Library Primary_Assay Cell Viability Assay (e.g., MTT Assay) Compound_Library->Primary_Assay Screen at single high concentration Dose_Response Dose-Response Cytotoxicity Assay Primary_Assay->Dose_Response Active Compounds ('Hits') IC50_Determination IC50 Determination Dose_Response->IC50_Determination Secondary_Assays Target-Based Assays (e.g., NF-κB Reporter, Kinase Inhibition) Phenotypic Assays (e.g., Anti-inflammatory Assay) IC50_Determination->Secondary_Assays Confirmed Hits Lead_Identification Lead Compound Identification Secondary_Assays->Lead_Identification

Caption: High-throughput screening workflow for novel this compound derivatives.

Data Presentation: Cytotoxicity of this compound and its Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and representative derivatives against various cancer cell lines. This data is crucial for comparing the potency of novel compounds and selecting candidates for further development.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compoundA549Non-small cell lung cancer≥60 (at 48h)[17]
This compoundH1975Non-small cell lung cancer≥60 (at 48h)[17]
This compoundHCC827Non-small cell lung cancer≥60 (at 48h)[17]
This compoundPC-3Prostate Cancer~2500 (at 48h)[18]
This compoundDU145Prostate Cancer~2500 (at 48h)[18]
This compoundU251Glioblastoma~10 (at 48h)[19]
This compoundA172Glioblastoma~10 (at 48h)[19]
This compoundMCF-7Breast Cancer<16 mg/mL (at 48h)[13]
Derivative 3dMCF-7Breast Cancer43.4[5]
Derivative 4dMCF-7Breast Cancer39.0[5]
Derivative 3dMDA-MB-231Breast Cancer35.9[5]
Derivative 4dMDA-MB-231Breast Cancer35.1[5]
Lapachol oxime 3HL-60Leukemia10.20[20]
β-lapachone oxime 5HL-60Leukemia3.84[20]
Isocoumarin 1J744.A1 (LPS-stimulated)Macrophage (Anti-inflammatory)23.17[21]
Isocoumarin 2J744.A1 (LPS-stimulated)Macrophage (Anti-inflammatory)35.79[21]
Isocoumarin 3J744.A1 (LPS-stimulated)Macrophage (Anti-inflammatory)28.45[21]
Ravenelin (9)J744.A1 (LPS-stimulated)Macrophage (Anti-inflammatory)6.27[21]

Experimental Protocols

Primary Screening: MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][14][16][21][22]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest (e.g., A549, MCF-7, PC-3)

  • Complete culture medium

  • This compound derivative library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the derivative dilutions. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Gently mix the contents of the wells to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for active compounds.

Secondary Assay: NF-κB Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway in response to treatment with this compound derivatives.[3][4][7][9][12][15]

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., NF-κB reporter (Luc)-THP-1 cells).[15]

  • Complete culture medium

  • This compound derivatives

  • Inducer of NF-κB activation (e.g., TNF-α or lipopolysaccharide (LPS))

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 25,000 cells/well in 80 µL of assay medium.[15]

  • Incubate for 4-6 hours to allow cells to recover.

  • Add 10 µL of diluted this compound derivatives to the wells.

  • Incubate for 1 hour at 37°C.

  • Add 10 µL of the NF-κB inducer (e.g., TNF-α at a final concentration of 10 ng/mL) to stimulate the pathway.[15]

  • Incubate for 5-6 hours at 37°C.[15]

  • Equilibrate the plate to room temperature.

  • Add 100 µL of luciferase assay reagent to each well.[15]

  • Measure the luminescence using a luminometer.

  • Analyze the data to determine the inhibitory effect of the derivatives on NF-κB activation.

Secondary Assay: PI3Kα HTRF Assay

This is a high-throughput, homogeneous time-resolved fluorescence assay to identify inhibitors of the PI3Kα isoform.[9]

Materials:

  • Recombinant PI3Kα enzyme

  • PIP2 (substrate)

  • ATP

  • HTRF detection reagents (e.g., europium cryptate-labeled anti-GST antibody and XL665-labeled PIP3)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Protocol:

  • Add 2 µL of the this compound derivative or control to the wells of a 384-well plate.

  • Add 2 µL of the PI3Kα enzyme solution.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 2 µL of a substrate mix containing PIP2 and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Calculate the HTRF ratio and determine the percent inhibition for each compound.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its derivatives.

NF_kappa_B_Pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 TNFR->TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa_NFkB IkBa->IkBa_NFkB NFkB->IkBa_NFkB NFkB_nucleus NF-κB (nucleus) Inflammatory_Genes Inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes IkBa_NFkB->NFkB_nucleus degradation of IκBα & nuclear translocation This compound This compound Derivatives This compound->NFkB_nucleus inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTOR->Cell_Survival This compound This compound Derivatives This compound->Akt modulates

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

MAPK_ERK_Pathway cluster_pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Differentiation Proliferation & Differentiation Transcription_Factors->Proliferation_Differentiation This compound This compound Derivatives This compound->ERK inhibits TGF_beta_Pathway cluster_pathway TGF-β Signaling Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates Smad4 Smad4 Smad23->Smad4 binds Smad_complex Smad2/3-Smad4 Complex (nucleus) Smad23->Smad_complex Smad4->Smad_complex Fibrosis_Genes Fibrosis-related Gene Transcription Smad_complex->Fibrosis_Genes This compound This compound Derivatives This compound->TGFbR inhibits Wnt_beta_catenin_Pathway cluster_pathway Wnt/β-Catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex inhibits beta_catenin β-Catenin Destruction_Complex->beta_catenin phosphorylates for degradation beta_catenin_nucleus β-Catenin (nucleus) beta_catenin->beta_catenin_nucleus accumulates and translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes This compound This compound Derivatives This compound->beta_catenin suppresses

References

Troubleshooting & Optimization

Technical Support Center: Oxymatrine Solubility and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Oxymatrine (B1678083) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A1: The reported aqueous solubility of this compound varies across different sources. It is generally considered a water-soluble compound.[1][2] Some sources state its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 10 mg/mL.[3] Another supplier indicates a solubility of up to 100 mg/mL in water with the aid of sonication.[4] For cell culture experiments, stock solutions are often prepared in dimethyl sulfoxide (B87167) (DMSO) at concentrations as high as 100 mg/mL.[4]

Q2: I am observing precipitation when I dilute my this compound stock solution in my cell culture medium. What could be the cause?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many compounds. This can happen if the final concentration of this compound in the medium exceeds its solubility limit in that specific medium. The components of the cell culture medium, such as salts and proteins, can affect the solubility of the compound. It is also possible that the percentage of DMSO in the final solution is not high enough to maintain solubility.

Q3: How can I prepare a higher concentration of this compound in an aqueous solution for my in vivo animal studies?

A3: For in vivo studies requiring higher concentrations of this compound, a co-solvent system is often employed. A common formulation involves first dissolving this compound in DMSO, followed by the addition of other solvents like PEG300 and Tween 80, and finally diluting with saline.[4] This method creates a vehicle that can maintain a higher concentration of the drug in a solution suitable for administration.

Q4: Are there any chemical modifications that can improve the aqueous solubility of this compound?

A4: While not a direct modification of this compound itself, a study on the related compound Matrine, which has a very similar structure, has shown that forming salts can significantly improve aqueous solubility. This suggests that exploring salt forms of this compound could be a viable strategy for enhancing its solubility.

Q5: Can I use pH adjustment to improve the solubility of this compound?

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer or media The final concentration of this compound exceeds its solubility in the aqueous medium.- Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final solution (ensure final DMSO concentration is compatible with your experimental system).- Prepare the final dilution in a pre-warmed (37°C) medium.
Difficulty dissolving this compound powder directly in water or buffer The dissolution rate is slow, or the concentration attempted is too high.- Use sonication to aid dissolution.[4]- Gently heat the solution.- Prepare a more dilute solution.
Cloudiness or precipitation in the solution over time The solution may be supersaturated and unstable, or the compound may be degrading.- Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Filter-sterilize the solution after preparation.

Quantitative Data on this compound Solubility

SolventReported SolubilityReference(s)
Water100 mg/mL (with sonication)[4]
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL[3]
Dimethyl Sulfoxide (DMSO)100 mg/mL[4]
Ethanol33.3 mg/mL[3]
Dimethylformamide (DMF)10 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell Culture Experiments

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[4]

  • Vortex or gently pipette the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes for single-use to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

  • For experiments, thaw an aliquot and dilute it to the final working concentration in the cell culture medium. It is advisable to add the stock solution to the medium while vortexing to ensure rapid mixing and reduce the chance of precipitation.[6]

Protocol 2: Preparation of this compound Formulation for In Vivo Animal Studies

This protocol is based on a formulation designed to improve the solubility and bioavailability of compounds for in vivo administration.[4]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Saline solution (0.9% NaCl)

Procedure:

  • Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution.

  • In a separate tube, prepare the vehicle by mixing the solvents in the desired ratio. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a vehicle could be prepared with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]

  • Slowly add the this compound-DMSO stock solution to the vehicle while vortexing to ensure a homogenous mixture.

  • Sonication may be used to aid in the dissolution and formulation process.[4]

  • The final formulation should be a clear solution. Prepare this formulation fresh before administration.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation, fibrosis, and apoptosis.

TGF-β/Smad Signaling Pathway

This compound can interfere with the TGF-β signaling pathway, which is crucial in the development of fibrosis. By inhibiting this pathway, this compound can reduce the production of extracellular matrix proteins like collagen.[3]

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates This compound This compound This compound->TGF_beta_R inhibits p_Smad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Fibrosis-related Gene Expression Smad_complex->Gene_expression translocates to nucleus Nucleus Nucleus

This compound inhibits the TGF-β/Smad signaling pathway.
NF-κB Signaling Pathway

This compound has demonstrated anti-inflammatory effects by impairing the translocation of NF-κB, a key regulator of inflammatory responses.[3]

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_stimuli->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB degradation releases Gene_expression Inflammatory Gene Expression NFkB->Gene_expression NFkB_IkappaB NF-κB/IκB Complex This compound This compound This compound->NFkB inhibits nuclear translocation

This compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway

This compound has been shown to modulate the PI3K/Akt pathway, which is involved in cell survival, proliferation, and apoptosis. The specific effect of this compound on this pathway can be context-dependent, either activating or inhibiting it in different cell types and conditions.[7][8]

PI3K_Akt_pathway Growth_factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_factors->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates p_Akt p-Akt (Active) Downstream Downstream Targets (e.g., mTOR, Bad) p_Akt->Downstream Cell_effects Cell Survival, Growth, Proliferation Downstream->Cell_effects This compound This compound This compound->PI3K modulates

This compound modulates the PI3K/Akt signaling pathway.

References

Technical Support Center: Enhancing Oxymatrine Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Oxymatrine (B1678083). This resource provides in-depth answers, troubleshooting guides, and detailed protocols to address the challenges of increasing the in vivo bioavailability of this compound in mouse models.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving high bioavailability of this compound?

This compound, a water-soluble alkaloid, inherently exhibits low oral bioavailability due to several factors. Key challenges include its low membrane permeability and significant biotransformation within the gastrointestinal tract.[1] Furthermore, it undergoes rapid and substantial first-pass metabolism, where it is converted to its metabolite, matrine, in the gut and liver.[2] Studies have reported the absolute oral bioavailability of unmodified this compound to be as low as 6.79% to 26.43%.[2][3]

Q2: What are the most effective strategies for increasing the systemic exposure of this compound in mice?

The most successful strategies involve advanced drug delivery systems designed to protect this compound from premature degradation and enhance its absorption. The main approaches documented in recent literature are:

  • Liposomal Formulations: Encapsulating this compound within lipid bilayers to create liposomes. These can be further modified with surface coatings like chitosan (B1678972) to improve stability and retention time.[4][5][6]

  • Solid Lipid Nanoparticles (SLNs): Utilizing a solid lipid core to entrap the drug, offering advantages like controlled release and high biocompatibility.[7][8]

  • Co-amorphous Systems: Creating a single-phase amorphous system with a co-former, such as resveratrol (B1683913), to alter the drug's physicochemical properties and achieve sustained release.[9]

Q3: How significantly can liposomal formulations improve this compound's bioavailability?

Liposomal encapsulation is a highly effective method. By enclosing this compound, liposomes protect it from metabolic enzymes and the harsh environment of the GI tract, facilitating its transport across biological membranes. For instance, co-loading this compound and Astragaloside (B48827) IV into liposomes resulted in a 3.42-fold increase in the plasma Area Under the Curve (AUC) compared to the free drug when administered intravenously.[4] Another study on liposomes designed for treating hepatic fibrosis found that the formulation led to an 11.5-fold greater AUC in the target fibrotic liver tissue compared to an this compound solution.[10]

Q4: What advantages do Solid Lipid Nanoparticles (SLNs) offer for this compound delivery?

SLNs are a promising nano-carrier system that combines the benefits of polymeric nanoparticles and liposomes.[8][11][12] For this compound, an SLN formulation composed of phospholipid and stearic acid demonstrated a dramatic improvement in pharmacokinetics following intravenous administration in rats. The half-life (t1/2β) was extended by 5.5 times, and the AUC was increased by 3.9 times compared to a simple this compound solution.[7] These particles also showed significant liver-targeting effects, with the drug concentration in the liver being 12 times greater than that of the free drug 30 minutes post-administration.[7]

Q5: My experiment requires sustained release rather than just increased peak concentration. What is the best approach?

For achieving sustained release, a co-amorphous system is an excellent candidate. A study that prepared a co-amorphous formulation of this compound with resveratrol demonstrated a significantly prolonged release profile.[9] While crystalline this compound was fully released within 30 minutes, only about 71% of the drug was released from the co-amorphous system after 12 hours.[9] This approach is particularly useful for reducing dosing frequency and maintaining therapeutic concentrations over a longer period.

Troubleshooting Guides

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low Entrapment Efficiency (<50%) in Liposomes 1. Suboptimal lipid composition or drug-to-lipid ratio.2. Inappropriate pH or buffer composition inside or outside the liposomes.3. Inefficient loading method.1. Systematically investigate different lipid molar ratios and types of phospholipids.[10]2. Optimize the pH of the extraliposomal phase and the composition/concentration of the intraliposomal buffer.[10]3. Employ a remote loading method, which is often more efficient for water-soluble drugs like this compound.[10]
High Variability in Pharmacokinetic Data 1. Inconsistent dosing technique (e.g., leakage during IV injection, inaccurate oral gavage).2. Non-standardized blood collection times.3. Differences in the physiological state of the mice (e.g., fed vs. fasted).1. Ensure all personnel are thoroughly trained in the administration technique. For IV administration, visually confirm correct placement in the tail vein.2. Adhere strictly to the predetermined blood sampling schedule for all animals in the study.[4]3. Standardize the housing and fasting conditions for all mice before the experiment begins.
Particle Aggregation and Instability During Storage 1. Insufficient surface charge (low absolute Zeta potential) leading to particle coalescence.2. Inappropriate storage temperature or buffer.1. Measure the Zeta potential of your formulation; a value of ±30 mV is generally considered stable. Consider surface modification with charged polymers like chitosan or carboxymethyl chitosan (CMCS) to increase surface charge and stability.[5][6]2. Store nanoparticle suspensions at a recommended temperature, typically 4°C, and avoid freezing unless the formulation is designed for it.[5]

Data Presentation: Pharmacokinetic Parameters of Different this compound Formulations

FormulationAnimal ModelAdministration RouteFold Increase in AUC vs. Free DrugFold Increase in Cmax vs. Free DrugKey Findings & Reference
This compound-Astragaloside IV Liposomes (Om-As-Lip) BALB/c MiceIntravenous3.42-fold-Enhanced plasma bioavailability of both drugs.[4]
This compound-Astragaloside IV Liposomes (Microfluidics) BALB/c MiceIntravenous6.17-fold1.58-foldMicrofluidics production method significantly improved pharmacokinetic parameters.[4]
This compound Solid Lipid Nanoparticles (this compound-SLN) RatsIntravenous3.9-fold-Significantly prolonged half-life (5.5x longer) and showed strong liver-targeting properties.[7]
Liposomal this compound (OMT-LIP) for Hepatic Fibrosis MiceNot Specified11.5-fold (in liver)-Dramatically increased drug accumulation specifically in the fibrotic liver.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from the "emulsion-evaporation-solidified at low temperature" method.[7]

  • Preparation of Organic Phase: Dissolve this compound, phospholipid, and stearic acid in an appropriate organic solvent.

  • Emulsification: Inject the organic phase into a heated aqueous solution containing a surfactant under high-speed stirring to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Continue stirring the emulsion under reduced pressure to evaporate the organic solvent.

  • Solidification: Cool the resulting nanoemulsion rapidly in an ice bath or at a low temperature to solidify the lipid core, forming the SLNs.

  • Purification/Concentration: The SLN suspension can be centrifuged or dialyzed to remove un-encapsulated drug and excess surfactant.

  • Characterization: Analyze the final product for particle size, Zeta potential, and entrapment efficiency.

Protocol 2: Pharmacokinetic Study of this compound Formulations in Mice

This protocol provides a general workflow for an in vivo bioavailability study.[4]

  • Animal Acclimatization: Acclimate male BALB/c mice for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).

  • Dosing: Divide mice into groups (e.g., Control - Free this compound; Test - Nanoformulation). Administer the formulation via the desired route (e.g., intravenous injection via the tail vein or oral gavage). The dosage should be precise, for example, 2.0 mg/kg this compound.[4]

  • Blood Sampling: Collect blood samples (approx. 50-100 µL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-administration).[4]

  • Plasma Preparation: Immediately place blood samples into heparinized tubes and centrifuge (e.g., 4000 rpm for 5 minutes) to separate the plasma.[4]

  • Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of this compound in the plasma using a validated analytical method such as UHPLC-MS/MS.

  • Data Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including AUC, Cmax, Tmax, and t1/2.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis animal_model Acclimatize Mice formulation_prep Prepare Drug Formulations (Control & Test) animal_model->formulation_prep grouping Randomize into Groups formulation_prep->grouping admin Administer Formulations (IV or Oral) grouping->admin sampling Collect Blood Samples at Time Points admin->sampling processing Process Blood to Extract Plasma sampling->processing quantify Quantify Drug Concentration (UHPLC-MS/MS) processing->quantify pk_calc Calculate Pharmacokinetic Parameters (AUC, Cmax) quantify->pk_calc results Compare Bioavailability pk_calc->results bioavailability_mechanism cluster_gut GI Tract Environment free_omt Free this compound (OMT) metabolism Metabolic Enzymes & Low pH Degradation free_omt->metabolism Rapid Degradation nano_omt Nanoparticle-Encapsulated OMT absorption Intestinal Wall (Epithelial Cells) nano_omt->absorption Protection & Enhanced Uptake metabolism->absorption Low Absorption bloodstream Systemic Circulation (Increased Bioavailability) absorption->bloodstream Successful Absorption metabolism_pathway cluster_liver Liver & Intestines OMT This compound CYP3A4 CYP450 Enzymes (Primarily CYP3A4) OMT->CYP3A4 First-Pass Metabolism MT Matrine (Metabolite) CYP3A4->MT Reduction Reaction

References

Stability of Oxymatrine in different solvent and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxymatrine. This resource provides comprehensive information on the stability of this compound in various solvents and under different storage conditions. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the handling, storage, and analysis of this compound.

Question 1: My this compound solution has turned slightly yellow. Is it degraded?

Answer: A slight yellowing of an this compound solution, particularly when exposed to light or elevated temperatures, may indicate degradation. It is recommended to perform an analytical check, such as HPLC/UPLC, to assess the purity of the solution. To minimize degradation, always store this compound solutions protected from light in a cool environment.

Question 2: I am seeing a precipitate in my frozen this compound stock solution in DMSO. What should I do?

Answer: Precipitation upon freezing can occur with DMSO solutions. Gently warm the vial to room temperature and vortex thoroughly to redissolve the this compound. Before use, visually inspect the solution to ensure it is clear. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.

Question 3: My HPLC/UPLC analysis shows multiple peaks for a freshly prepared this compound standard. What could be the cause?

Answer: There are several potential reasons for observing multiple peaks:

  • Impurity in the standard: Ensure you are using a high-purity reference standard.

  • On-column degradation: this compound may be unstable under the chromatographic conditions (e.g., mobile phase pH, column temperature). Try adjusting the mobile phase pH to a more neutral range and lowering the column temperature.

  • Solvent interaction: The solvent used to dissolve the standard may be interacting with the mobile phase. Ensure the sample solvent is compatible with the mobile phase.

  • Isomers: Although less common, the presence of isomers could lead to multiple peaks.

Question 4: What is the best way to prepare a stock solution of this compound for in vitro experiments?

Answer: For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in fresh, high-quality DMSO. For aqueous-based assays, further dilute the DMSO stock solution in the appropriate cell culture medium or buffer immediately before use. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Water and ethanol (B145695) are also suitable solvents for preparing stock solutions.

Question 5: How should I handle and store solid this compound powder?

Answer: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended. Avoid exposure to oxidizing agents.

Data on this compound Stability and Solubility

The following tables summarize the available quantitative data on the stability and solubility of this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water53 mg/mL[1]
Dimethyl Sulfoxide (DMSO)10 - 53 mg/mL[1][2]
Ethanol25 - 53 mg/mL[1][2]
Dimethylformamide (DMF)~10 mg/mL[2]
Phosphate Buffered Saline (PBS, pH 7.2)~10 mg/mL[2]

Table 2: Storage and Stability of this compound

FormStorage ConditionDurationStabilityReference
Solid Powder-20°C3 yearsStable[1]
Solid Powder4°C2 yearsStable[1]
In Solvent (e.g., DMSO)-80°C1 yearStable[1]
In Solvent (e.g., DMSO)-20°C1 monthStable[1]
In Biopesticide Formulation30°C - 54°C231 - 346 days (Half-life)Moderately Stable[3]
In Rat Liver Microsomes37°C1.042 hours (Half-life)Metabolically Unstable[2][4]

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute the final solution with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute the final solution with mobile phase to an appropriate concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute the final solution with mobile phase to an appropriate concentration for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound powder in a controlled temperature oven at 80°C for 48 hours.

    • After exposure, dissolve the powder in methanol to prepare a solution of known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To provide a reliable HPLC method for the quantification of this compound and the separation of its degradation products.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[5]

  • Mobile Phase: Methanol : 0.01 M KH₂PO₄ buffer (pH adjusted to 3.5 with phosphoric acid) (20:80, v/v)[4]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 220 nm[5]

  • Column Temperature: 30°C[5]

  • Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is confirmed by its ability to separate the main peak of this compound from any degradation products generated during the forced degradation study.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidative Oxidative Degradation (3% H₂O₂, RT) stock->oxidative Expose to stress thermal Thermal Degradation (Solid, 80°C) stock->thermal Expose to stress photo Photolytic Degradation (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC/UPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidative->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Analysis (Degradation %, Purity) hplc->data Quantify

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products This compound This compound (C15H24N2O2) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis H+ or OH- Oxidation Oxidation This compound->Oxidation Oxidizing agent Photolysis Photolysis This compound->Photolysis Light RingOpening Ring-Opened Products Hydrolysis->RingOpening Matrine Matrine (Reduction of N-oxide) Oxidation->Matrine Photolysis->RingOpening Isomers Isomers Photolysis->Isomers

Caption: Potential degradation pathways of this compound.

References

Common challenges in Oxymatrine-based cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxymatrine-based cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered when working with This compound (B1678083) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cell culture?

This compound is a quinolizidine (B1214090) alkaloid compound extracted from the roots of the Sophora flavescens plant.[1] In cell culture experiments, it is widely studied for its potent anti-inflammatory, anti-viral, and anti-cancer properties.[2][3] Researchers utilize this compound to investigate its effects on cell proliferation, apoptosis (programmed cell death), cell cycle arrest, and migration in various cell lines, particularly in cancer research.[4][5][6]

Q2: How should I prepare and store this compound for cell culture experiments?

Proper preparation and storage are critical for experimental reproducibility.

  • Solubility : this compound is soluble in several solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and water.[7][8]

  • Stock Solution : It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or higher) in DMSO.[4][7] Fresh DMSO should be used as moisture-absorbing DMSO can reduce solubility.[9]

  • Working Dilutions : Further dilutions to final experimental concentrations should be made in your cell culture medium.[4] It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10]

  • Storage : Store the solid compound at +4°C, protected from light and moisture, where it is stable for at least two years.[8] Aqueous solutions are not recommended for storage for more than one day.[7]

Q3: What are the known mechanisms of action for this compound in cancer cells?

This compound exerts its anti-tumor effects through the modulation of multiple oncogenic signaling pathways.[11] Its primary mechanisms include:

  • Induction of Apoptosis : It triggers programmed cell death by regulating apoptosis-associated proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), and activating caspases.[1][4][12]

  • Inhibition of Proliferation : this compound can halt the growth of cancer cells in a dose- and time-dependent manner.[1][5][13]

  • Cell Cycle Arrest : It can cause cells to arrest at specific phases of the cell cycle, such as the G0/G1 or S phase, preventing their division.[5][6]

  • Modulation of Signaling Pathways : this compound has been shown to inhibit key pathways involved in cancer progression, including the PI3K/Akt, JAK2/STAT3, and NF-κB pathways.[11][14][15]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: Inconsistent or Not Reproducible Cytotoxicity Results

Variability in cytotoxicity assays (e.g., MTT, CCK-8) is a common challenge.

Possible Causes & Solutions:

  • Cell Health and Passage Number : The health and passage number of your cells can significantly impact their response to treatment. High-passage cells may have altered sensitivity.[16]

    • Solution : Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination, which can alter cellular metabolism.[16]

  • Inaccurate Seeding Density : An inconsistent number of cells seeded per well will lead to variable results.

    • Solution : Optimize and standardize your cell seeding density. Ensure cells are in the logarithmic growth phase at the time of treatment.[16]

  • Compound Precipitation : At high concentrations, this compound may precipitate out of the culture medium, leading to inaccurate dosing.

    • Solution : Visually inspect your wells for any signs of precipitation before and during the experiment. If precipitation occurs, consider lowering the concentration range or using a different solvent system (while keeping the final solvent concentration non-toxic).[10]

  • Inconsistent Incubation Times : The duration of drug exposure directly affects the outcome.

    • Solution : Standardize all incubation times precisely. Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences across plates.[16]

  • Edge Effects : Wells on the perimeter of multi-well plates are prone to evaporation, which can concentrate the media and the compound.

    • Solution : Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[16]

Troubleshooting Workflow for Inconsistent Cytotoxicity

G start Inconsistent Cytotoxicity Results q1 Are cell passage number and health consistent? start->q1 s1_yes Standardize passage number. Test for mycoplasma. q1->s1_yes No q2 Is cell seeding density uniform? q1->q2 Yes s1_yes->q2 s2_yes Optimize and standardize seeding protocol. q2->s2_yes No q3 Is compound precipitating in media? q2->q3 Yes s2_yes->q3 s3_yes Check solubility limits. Adjust concentration range. q3->s3_yes Yes q4 Are incubation times and reagent additions precise? q3->q4 No s3_yes->q4 s4_yes Standardize all timings. Use multichannel pipettes. q4->s4_yes No end Results should improve q4->end Yes s4_yes->end

Caption: Troubleshooting decision tree for inconsistent cytotoxicity results.

Issue 2: Unexpectedly High or Low Cell Viability

Possible Causes & Solutions:

  • Incorrect Concentration Range : The effective concentration of this compound is highly cell-line specific.

    • Solution : Perform a wide dose-response experiment (e.g., 0.1 µM to 100 µM or 1 mg/mL to 32 mg/mL) to determine the optimal range and IC50 for your specific cell line.[10][13]

  • Assay Interference : Some compounds can interfere with the chemistry of viability assays. For example, a compound could directly reduce the MTT reagent, leading to a false-positive signal for viability.

    • Solution : Include a "compound-only" control where this compound is added to the medium in the absence of cells. This will reveal any direct interaction with the assay reagent. Consider using an alternative assay that measures a different endpoint (e.g., SRB for total protein or LDH for membrane integrity).[10]

  • Time-Dependent Effects : The anti-proliferative effects of this compound are often time-dependent.[5][13]

    • Solution : Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration for observing the desired effect in your cell model.

Quantitative Data Summary

The effective concentration of this compound varies significantly depending on the cell line and the duration of treatment.

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineAssay TypeConcentration RangeIncubation TimeObserved Effect
Glioblastoma (U251, A172) MTT10⁻⁷ M - 10⁻⁵ M24hSignificant inhibition of proliferation.[4]
Breast Cancer (MCF-7) CCK-81 - 32 mg/mL24h, 48h, 72hDose- and time-dependent inhibition of proliferation.[13]
Bladder Cancer (T24) MTT0.625 - 10.0 mg/mL24h, 48h, 72hSignificant growth inhibition at ≥1.25 mg/mL.[5]
Hippocampal (HT22) MTT0.5 - 8 µg/mL24hProtective effect against oxidative stress.[17]
Breast Cancer (MCF-7) Flow Cytometry10 µM, 30 µM24hIncreased apoptosis.[18]

Key Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity (MTT/CCK-8 Assay)

This protocol assesses the effect of this compound on cell metabolic activity, an indicator of cell viability.

  • Cell Seeding : Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[4][13]

  • Treatment : Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., 0.5% DMSO).

  • Incubation : Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[13]

  • Reagent Addition : Add 10-20 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours.[4][13]

  • Solubilization (MTT only) : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

  • Measurement : Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[4][13]

General Workflow for this compound Cell Viability Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay p1 Seed cells in 96-well plate p2 Allow cells to adhere overnight p1->p2 t1 Prepare this compound dilutions p2->t1 t2 Treat cells with compound (include vehicle control) t1->t2 t3 Incubate for 24/48/72 hours t2->t3 a1 Add MTT or CCK-8 reagent t3->a1 a2 Incubate 2-4 hours a1->a2 a3 Read absorbance on plate reader a2->a3

Caption: Standard experimental workflow for assessing this compound's cytotoxicity.

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

  • Cell Seeding & Treatment : Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).[18]

  • Cell Harvesting : Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash twice with cold PBS.[18]

  • Staining : Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[18][19]

  • Incubation : Gently vortex and incubate at room temperature for 15 minutes in the dark.[19]

  • Analysis : Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.[19]

    • Interpretation : Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Signaling Pathway Visualization

This compound often targets the PI3K/Akt pathway to induce apoptosis.

This compound-Induced Apoptosis via PI3K/Akt Pathway

G cluster_pathway PI3K/Akt Signaling Pathway OMT This compound PI3K PI3K OMT->PI3K Inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis.

References

Optimizing Oxymatrine concentration for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of oxymatrine (B1678083) for maximum therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a quinolizidine (B1214090) alkaloid with a broad spectrum of pharmacological activities.[1] Its therapeutic effects stem from its ability to modulate multiple key signaling pathways. Primarily, it exhibits:

  • Anti-inflammatory effects: By inhibiting the NF-κB pathway, which in turn reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][3]

  • Anti-cancer effects: By inducing apoptosis and inhibiting cancer cell proliferation through modulation of pathways such as PI3K/Akt, MAPK/ERK, and Wnt/β-catenin.[2][4]

  • Anti-fibrotic effects: By downregulating the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial in the development of fibrosis.[2]

  • Antiviral effects: By interfering with viral entry, replication, and assembly.[2]

Q2: How do I determine the starting concentration for my in vitro experiment?

A2: The optimal concentration of this compound is highly dependent on the cell type and the desired therapeutic effect. Based on published studies, a common starting point for in vitro experiments is in the range of 1-10 µg/mL. However, for anti-cancer studies, concentrations can be significantly higher. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. For example, in MCF-7 breast cancer cells, inhibitory effects were observed at concentrations from 1 to 32 mg/mL.[5] In contrast, anti-inflammatory effects in BV2 microglia cells were seen at 1, 10, and 20 µg/mL.[6][7]

Q3: What is a typical dosage for in vivo animal studies?

A3: In vivo dosages of this compound can vary based on the animal model and the condition being studied. In mice, effective dosages have been reported in the range of 25 to 100 mg/kg for conditions like collagen-induced arthritis.[8] For senescence models in mice, a dosage of 50 mg/kg has been used.[9][10] It is recommended to consult literature specific to your research area and conduct pilot studies to determine the most effective and non-toxic dose.

Q4: What are the common solvents and stock solution concentrations for this compound?

A4: this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[7] A common stock concentration is 10 mg/mL.[7] For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[11] For some applications, this compound can also be dissolved in water.[12]

Troubleshooting Guide

Problem 1: I am not observing the expected therapeutic effect (e.g., anti-inflammatory, anti-cancer) in my cell culture.

  • Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell line or experimental conditions.

    • Solution: Perform a dose-response experiment (e.g., using an MTT or CCK-8 assay for cytotoxicity) to determine the IC50 value or the effective concentration range.[5][11] Test a broad range of concentrations, for example, from 0.5 µg/mL to 100 µg/mL, or even higher for cancer studies.[5][9]

  • Possible Cause 2: Insufficient Incubation Time. The duration of treatment may not be long enough for the therapeutic effects to manifest.

    • Solution: Conduct a time-course experiment. The effects of this compound have been shown to be time-dependent in some studies, with significant differences observed between 24, 48, and 72 hours of incubation.[5][13]

  • Possible Cause 3: Cell Line Resistance. Your chosen cell line may be inherently resistant to the effects of this compound.

    • Solution: Review literature to see if this compound has been tested on your specific cell line. If possible, test a different, more sensitive cell line as a positive control.

Problem 2: I am observing high levels of cytotoxicity, even at low concentrations.

  • Possible Cause 1: Cell Line Sensitivity. Some cell lines are more sensitive to this compound than others. Normal, non-cancerous cells may also be affected, although some studies show this compound has low cytotoxicity in normal cells.[14][15]

    • Solution: Lower the concentration range in your experiments. Ensure you have performed a viability assay (e.g., MTT) to establish a non-toxic working concentration range for your specific cells.[9]

  • Possible Cause 2: Solvent Toxicity. If using a solvent like DMSO, high final concentrations in the culture medium can be toxic to cells.

    • Solution: Ensure the final DMSO concentration in your media does not exceed 0.5%.[11] Prepare a vehicle control (media with the same concentration of DMSO but without this compound) to differentiate between solvent and compound toxicity.

Problem 3: My in vivo study is showing adverse effects or no therapeutic effect.

  • Possible Cause 1: Incorrect Dosage. The administered dose may be in the toxic range or too low to be effective. High doses of this compound can lead to side effects, including neurological or gastrointestinal issues.[16][17]

    • Solution: Conduct a dose-finding study with a small group of animals to identify the maximum tolerated dose (MTD) and the effective dose range. Start with doses reported in similar studies.[8][18]

  • Possible Cause 2: Poor Bioavailability. The route of administration may not be optimal, leading to low bioavailability. The absolute oral bioavailability of this compound has been reported to be around 26.43%.[19][20]

    • Solution: Consider alternative routes of administration, such as intravenous or intraperitoneal injection, which have been used in several studies and may offer better bioavailability.[8][21]

Data Presentation: Effective Concentrations of this compound

Table 1: In Vitro Effective Concentrations of this compound

Cell LineTherapeutic EffectEffective Concentration RangeIC50 ValueCitation
MCF-7 (Breast Cancer)Inhibition of Proliferation1 - 32 mg/mL~32 mg/mL (24h), <16 mg/mL (48h)[5]
DU145 & PC-3 (Prostate Cancer)Inhibition of Proliferation2 - 8 mg/mLNot specified[13][15]
SMMC-7721 (Hepatoma)Apoptosis Induction1.0 mg/mLNot specified[22]
Hep-G2 & SMMC-7721 (Hepatoma)Inhibition of Proliferation, ApoptosisDose-dependentNot specified[21]
BV2 (Microglia)Anti-inflammatory1, 10, 20 µg/mLNot specified[6][7]
HeLa (Cervical Cancer)Antiviral (Coxsackievirus B3)Not specified0.238 mg/mL[23]
U251 & A172 (Glioblastoma)Inhibition of Proliferation, Apoptosis10⁻⁵ MNot specified[24]
HT22 (Neuronal)Protection against Oxidative Stress1, 2, 4 µg/mLNot specified[9][18]

Table 2: In Vivo Effective Dosages of this compound

Animal ModelConditionRoute of AdministrationEffective DosageCitation
Nude MiceProstate Cancer XenograftNot specifiedInhibited tumor growth[13]
BALB/c MiceCoxsackievirus B3 MyocarditisNot specifiedDiffering concentrations tested[23]
Nude MiceHepatoma XenograftIntravenousDose-dependent tumor decrease[21]
MiceD-galactose-induced senescenceNot specified50 mg/kg[9][10]
Sprague-Dawley RatsCollagen-Induced ArthritisIntraperitoneal25, 50, 100 mg/kg[8]
MiceInflammatory Bowel DiseaseNot specified30-60 mg/kg showed best effect[25]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from your stock solution.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium + DMSO) and a blank control (medium only).[11]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[11][12]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol provides a method to quantify this compound-induced apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation.[11]

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[11]

Visualizations

Experimental_Workflow_for_this compound cluster_0 In Vitro Analysis cluster_1 Functional Assays cluster_2 Data Analysis & Interpretation start Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response Assay (e.g., MTT / CCK-8) start->dose_response determine_conc Determine Optimal Concentration (IC50 / Effective Dose) dose_response->determine_conc functional_assays Perform Functional Assays determine_conc->functional_assays apoptosis Apoptosis Assay (Flow Cytometry) functional_assays->apoptosis western Protein Expression (Western Blot) functional_assays->western inflammation Cytokine Measurement (ELISA) functional_assays->inflammation analyze Analyze Quantitative Data apoptosis->analyze western->analyze inflammation->analyze pathway Identify Affected Signaling Pathways analyze->pathway conclusion Draw Conclusions pathway->conclusion

Caption: General experimental workflow for in vitro analysis of this compound.

Oxymatrine_Signaling_Pathways cluster_inflammation Anti-inflammatory Effect cluster_cancer Anti-cancer Effect cluster_fibrosis Anti-fibrotic Effect OMT This compound NFkB NF-κB Pathway OMT->NFkB inhibits PI3K_Akt PI3K/Akt Pathway OMT->PI3K_Akt inhibits Bax Bax OMT->Bax upregulates Bcl2 Bcl-2 OMT->Bcl2 downregulates TGFb TGF-β Signaling OMT->TGFb inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes Proliferation Cell Proliferation PI3K_Akt->Proliferation promotes PI3K_Akt->Bcl2 promotes Apoptosis Apoptosis Bax->Apoptosis promotes Bcl2->Apoptosis inhibits Fibrosis Fibrosis TGFb->Fibrosis promotes

References

Troubleshooting inconsistent results in Oxymatrine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in studies involving Oxymatrine (B1678083).

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our in vitro cell-based assays with this compound. What are the potential causes?

A1: Inconsistent results in in vitro assays with this compound can stem from several factors:

  • Purity and Source of this compound: Commercial preparations of this compound can vary in purity. Some studies use extracts from Sophora flavescens, which contain other alkaloids like matrine (B1676216) that may have confounding effects[1][2]. It is crucial to use highly purified this compound (≥98%) and to report the source and purity in your methods[1].

  • Solvent and Stability: this compound is soluble in water and ethanol[3][4]. The choice of solvent and storage conditions can impact its stability. It is advisable to prepare fresh solutions for each experiment. This compound may degrade under certain conditions, and it's incompatible with strong oxidizing agents[5].

  • Cell Line Specificity: The effects of this compound can be highly dependent on the cell line used. For example, its anti-proliferative and pro-apoptotic effects have been demonstrated in human hepatoma SMMC-7721 cells and osteosarcoma MG-63 cells, but the effective concentrations and outcomes may differ in other cell types[5][6].

  • Assay-Dependent Variability: The type of assay used to measure a biological response can influence the results. For instance, different methods for assessing cell viability (e.g., MTT vs. trypan blue exclusion) may yield different results.

Q2: Our in vivo studies with this compound are showing inconsistent efficacy. What should we troubleshoot?

A2: In vivo studies introduce additional layers of complexity. Here are key areas to investigate:

  • Bioavailability and Formulation: this compound has low oral bioavailability due to poor membrane permeability and biotransformation in the gastrointestinal tract[5]. The formulation can significantly impact its absorption. For example, phospholipid complexes have been shown to improve its lipid solubility and efficacy[5].

  • Pharmacokinetics: The pharmacokinetic profile of this compound, including its half-life (T1/2β) of approximately 2.2-4.181 hours, should be considered when designing dosing regimens[3][7].

  • Metabolism: this compound is metabolized in the liver, potentially involving CYP450 enzymes[7]. Co-administration of other drugs that induce or inhibit these enzymes could alter this compound's efficacy and toxicity.

  • Animal Model and Route of Administration: The choice of animal model and the route of administration (e.g., oral, intravenous, intraperitoneal) will significantly affect the drug's distribution and therapeutic window[2][3].

Q3: We are seeing conflicting results regarding the genotoxicity of this compound. Why might this be the case?

A3: The genotoxicity data for this compound has been historically conflicting. This is largely attributed to:

  • Use of Extracts vs. Pure Compound: Early studies often used extracts of Sophora species rather than pure this compound. These extracts contain a mixture of compounds, some of which may be genotoxic, leading to positive results that are not attributable to this compound itself[1].

  • In Silico Model Discrepancies: Computational (in silico) predictions for the mutagenicity of this compound have produced conflicting results, likely due to differences in the training datasets and algorithms of the various models used[1].

  • Metabolic Activation: The presence or absence of a metabolic activation system (e.g., S9 mix in the Ames test) is critical. Some compounds only become genotoxic after metabolic conversion. However, studies on pure this compound in the Ames test, both with and without metabolic activation, have shown it to be non-mutagenic[1].

Data Summary Tables

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Tmax (oral)~1.2 h[3]
T1/2β (oral)~2.3 h[3]
Tmax (IV infusion)0.5 h[3]
T1/2β (IV infusion)2.2 h[3]
Absolute Oral Bioavailability26.43%[7]
Plasma Protein Binding2.78 ± 0.85%[7]

Table 2: In Vitro IC50 Values of this compound and Matrine against Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (µg/ml)COX-2 IC50 (µg/ml)Reference
Matrine7.847[2]
This compound52.5102.2[2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol is adapted from methods described for the analysis of alkaloids in Sophora flavescens[8][9].

  • Chromatographic System:

    • Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm)[8][9].

    • Mobile Phase: 0.01 mol/L KH2PO4 buffer-methanol-triethylamine (94:6:0.01, v/v/v)[8].

    • Flow Rate: 1.0 mL/min[8].

    • Column Temperature: 40°C[8].

    • Detection Wavelength: 208 nm[8].

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound standard (e.g., 150 µg/mL) in methanol[9].

    • Perform serial dilutions to create a calibration curve in the desired concentration range (e.g., 0.2-110.4 µg/mL)[8].

  • Sample Preparation:

    • For plant material, extract a known weight of powdered sample with a suitable solvent (e.g., methanol) using ultrasonication or other appropriate methods.

    • Filter the extract through a 0.45 µm membrane before injection.

  • Analysis:

    • Inject equal volumes of the standard solutions and samples.

    • Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Protocol 2: In Vitro Apoptosis Assay using Annexin V-FITC/PI Double Staining

This is a general protocol based on the principles described in studies on this compound's effects on cancer cells[6].

  • Cell Culture and Treatment:

    • Plate cells (e.g., MG-63 osteosarcoma cells) at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash them with ice-cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

TroubleshootingWorkflow cluster_purity Compound Verification cluster_protocol Protocol Review cluster_reagents Reagent Assessment cluster_system System Evaluation start Inconsistent Results Observed check_compound Verify Compound Identity & Purity start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_reagents Assess Reagent & Solvent Stability start->check_reagents check_system Evaluate Biological System (Cell Line/Animal Model) start->check_system hplc HPLC/LC-MS Analysis check_compound->hplc nmr NMR Spectroscopy check_compound->nmr dose Dose & Time Course check_protocol->dose controls Positive/Negative Controls check_protocol->controls endpoints Assay Endpoints & Readouts check_protocol->endpoints fresh_prep Prepare Fresh Solutions check_reagents->fresh_prep storage Check Storage Conditions check_reagents->storage cell_auth Cell Line Authentication check_system->cell_auth animal_health Animal Health & Model Suitability check_system->animal_health bioavailability Consider Bioavailability/PK check_system->bioavailability resolve Issue Resolved / Hypothesis Formed hplc->resolve nmr->resolve dose->resolve controls->resolve endpoints->resolve fresh_prep->resolve storage->resolve cell_auth->resolve animal_health->resolve bioavailability->resolve

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Oxymatrine_Signaling cluster_inflammation Anti-inflammatory Effects cluster_apoptosis Apoptosis Regulation cluster_fibrosis Anti-fibrotic Effects OMT This compound NFkB NF-κB Pathway OMT->NFkB Inhibits PI3K_AKT PI3K/Akt Pathway OMT->PI3K_AKT Activates TGFb TGF-β Signaling OMT->TGFb Inhibits Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Leads to Bcl2_Bax ↑ Bcl-2 / ↓ Bax Ratio PI3K_AKT->Bcl2_Bax Regulates Caspases ↓ Caspase Activation Bcl2_Bax->Caspases Inhibits Apoptosis ↓ Apoptosis Caspases->Apoptosis Induces ECM ↓ Extracellular Matrix Production TGFb->ECM Leads to

Caption: Key signaling pathways modulated by this compound in various studies.[10][11][12]

References

Identifying and minimizing off-target effects of Oxymatrine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Oxymatrine (B1678083). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary mechanisms of action for this compound?

This compound is a quinolizidine (B1214090) alkaloid with a range of reported biological activities. Its primary mechanisms of action are multifaceted and include anti-inflammatory, anti-cancer, and anti-viral effects. It has been shown to modulate several key signaling pathways, including:

  • PI3K/Akt/mTOR pathway: this compound can inhibit this pathway, which is crucial for cell proliferation, survival, and growth.[1][2][3][4][5]

  • MAPK/ERK pathway: It can modulate the activity of this pathway, which is involved in cell proliferation, differentiation, and apoptosis.

  • NF-κB signaling pathway: this compound can suppress the activation of NF-κB, a key regulator of inflammation and immune responses.[6][7][8]

  • JNK signaling pathway: It has been shown to influence the JNK pathway, which is involved in stress responses and apoptosis.[9][10][11]

Q2: What are the most commonly reported off-target effects of this compound in a research setting?

In a preclinical research context, the most significant off-target effects of this compound include:

  • Hepatotoxicity: this compound can induce liver injury, particularly at higher concentrations. This is thought to be mediated by the induction of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and activation of the JNK signaling pathway.[9][10]

  • Cardiotoxicity: this compound has been shown to interact with the hERG potassium channel, which can lead to cardiotoxicity.[12][13][14]

  • Modulation of Cytochrome P450 Enzymes: this compound can affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This can lead to potential drug-drug interactions in in vivo studies.

  • Effects on Cell Morphology and Cytoskeleton: At certain concentrations, this compound can induce changes in cell shape and the organization of the cytoskeleton.[6][15]

Q3: Are there any known quantitative data on the off-target effects of this compound?

Yes, some quantitative data on this compound's off-target effects are available. These can be useful for designing experiments and interpreting results.

Data Presentation: Quantitative Analysis of this compound's Effects

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeIC50 (mg/mL)Incubation Time (hours)
MCF-7Human Breast Cancer~3224
MCF-7Human Breast Cancer<1648
L02Human Normal Liver20.1 ± 4.5 (mmol/L)8
L02Human Normal Liver17.6 ± 1.7 (mmol/L)16
L02Human Normal Liver13.5 ± 1.9 (mmol/L)24
L02Human Normal Liver3.6 ± 0.7 (mmol/L)48
HCT-8/5-FU5-FU-resistant Colon Cancer78.77±1.90 µg/ml (for 5-FU)24
Hep-2Laryngeal Squamous Cell CarcinomaApoptosis at 3, 5, 7 mg/mL72

Table 2: Off-Target Interaction of this compound

Off-TargetAssay SystemIC50Temperature (°C)
hERG ChannelHEK293 cells~665 µM30

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays

Possible Cause: Natural compounds like this compound can exhibit autofluorescence, leading to high background signals in fluorescence-based assays (e.g., immunofluorescence, flow cytometry).

Solutions:

  • Run an Unstained Control: Always include a control group of cells treated with this compound but without the fluorescent dye to assess the compound's intrinsic fluorescence.

  • Use a Different Fluorophore: If autofluorescence is significant, switch to a fluorophore with excitation and emission wavelengths that are spectrally distinct from those of this compound.

  • Spectral Unmixing: If your imaging software supports it, use spectral unmixing to computationally separate the specific signal from the autofluorescence.

  • Quenching: For fixed cells, you can try quenching autofluorescence with reagents like sodium borohydride (B1222165) or Sudan Black B.

Issue 2: Unexpected Changes in Cell Morphology

Possible Cause: this compound can affect the cytoskeleton, leading to changes in cell shape, adhesion, and motility that may not be related to your primary research question.[6][15]

Solutions:

  • Dose-Response and Time-Course Analysis: Perform a detailed analysis to determine the concentration and time at which morphological changes occur. Try to work below this threshold if possible.

  • Cytoskeletal Staining: Use immunofluorescence to stain key cytoskeletal components like F-actin (with phalloidin) and microtubules (with anti-tubulin antibodies) to visualize the specific changes induced by this compound.

  • Control for Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing the morphological changes by including a vehicle-only control.

Issue 3: Contradictory or Irreproducible Results

Possible Cause: The purity and stability of natural compounds can vary. Additionally, off-target effects can lead to complex and sometimes contradictory cellular responses.

Solutions:

  • Compound Quality Control: Ensure the purity of your this compound batch using techniques like HPLC-MS. Store the compound properly to prevent degradation.

  • Orthogonal Assays: Use multiple, independent assays to measure the same biological endpoint. For example, if you are studying apoptosis, use both a caspase activity assay and a DNA fragmentation assay.

  • Investigate Off-Target Pathways: If you observe unexpected results, consider the possibility that an off-target effect is responsible. For example, if you see changes in cell proliferation, investigate the status of known off-target pathways like PI3K/Akt or MAPK.

Experimental Protocols

Here are detailed methodologies for key experiments to identify and characterize the off-target effects of this compound.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

This protocol aims to identify proteins that directly bind to this compound, revealing potential off-target interactions.

Materials:

  • This compound-conjugated beads (e.g., NHS-activated sepharose beads)

  • Cell lysate from your experimental system

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or high salt buffer)

  • Mass spectrometer

Procedure:

  • Bead Conjugation: Covalently link this compound to NHS-activated sepharose beads according to the manufacturer's instructions. Include a control with unconjugated beads.

  • Cell Lysis: Prepare a total protein lysate from your cells of interest.

  • Binding: Incubate the cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using the elution buffer.

  • Sample Preparation for Mass Spectrometry: Neutralize the eluate if necessary and prepare the protein sample for mass spectrometry analysis (e.g., by in-solution or in-gel digestion).

  • LC-MS/MS Analysis: Analyze the protein digest by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are significantly enriched in the this compound-conjugated bead pulldown compared to the control beads. These are your candidate off-target proteins.

Protocol 2: Assessing Mitochondrial Dysfunction

This protocol describes how to assess the effect of this compound on mitochondrial membrane potential, a key indicator of mitochondrial health.

Materials:

  • Your cell line of interest

  • This compound

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Seed your cells in a suitable format (e.g., 96-well plate or culture dish) and treat them with various concentrations of this compound for the desired time. Include a vehicle control.

  • JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 dye according to the manufacturer's protocol.

  • Imaging or Flow Cytometry:

    • Microscopy: Visualize the cells under a fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. Quantify the ratio of red to green fluorescence to determine the percentage of cells with depolarized mitochondria.

  • Data Analysis: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential, suggesting a potential off-target effect of this compound on mitochondrial function.

Signaling Pathway Diagrams

This compound's Effect on the PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes This compound This compound This compound->PI3K inhibits This compound->Akt inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

This compound's Role in the JNK Signaling Pathway and Hepatotoxicity

JNK_Hepatotoxicity_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome This compound This compound (High Concentration) ROS Reactive Oxygen Species (ROS) This compound->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress ASK1 ASK1 ROS->ASK1 activates ER_Stress->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates AP1 c-Jun/AP-1 JNK->AP1 phosphorylates Apoptosis Apoptosis (Hepatotoxicity) AP1->Apoptosis promotes

Caption: this compound-induced hepatotoxicity via the JNK signaling pathway.

This compound's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to This compound This compound This compound->IKK_Complex inhibits This compound->NFkB_nucleus inhibits translocation Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes promotes transcription

References

Technical Support Center: Overcoming Oxymatrine Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxymatrine (B1678083) (OMT) in cancer cell line experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its role in cancer therapy?

This compound (OMT) is a quinolizidine (B1214090) alkaloid extracted from the roots of the Sophora flavescens plant.[1][2] It has been investigated for its anti-cancer properties, which include inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and preventing metastasis.[2][3] OMT has also been shown to reverse multidrug resistance in some cancer cell lines and can be used in combination with other chemotherapy drugs to enhance their effectiveness.[2][4]

2. Why are my cancer cells showing resistance to this compound treatment?

Resistance to this compound can arise from various molecular mechanisms, similar to resistance against other chemotherapeutic agents. Some potential reasons include:

  • Increased drug efflux: Cancer cells may overexpress efflux pumps like P-glycoprotein (P-gp), which actively transport OMT out of the cell, reducing its intracellular concentration and efficacy.[5][6]

  • Alterations in signaling pathways: Key survival pathways such as PI3K/AKT/mTOR and NF-κB can become constitutively active, promoting cell survival and proliferation despite OMT treatment.[5][7]

  • Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT can acquire a more migratory and drug-resistant phenotype, which has been linked to chemoresistance.[5][8]

  • Inhibition of apoptosis: Cancer cells can develop mechanisms to evade apoptosis, for example, by upregulating anti-apoptotic proteins like Bcl-2.[1][9]

3. How can I overcome this compound resistance in my cell line?

Several strategies can be employed to overcome OMT resistance:

  • Combination Therapy: Using OMT in combination with other chemotherapeutic agents often produces synergistic effects, enhancing the overall anti-cancer activity and potentially overcoming resistance.[7][10][11]

  • Targeting Resistance Mechanisms:

    • Inhibiting Efflux Pumps: Co-administration of agents that inhibit P-gp or other multidrug resistance proteins can increase intracellular OMT concentration.[5]

    • Modulating Signaling Pathways: Combining OMT with inhibitors of key survival pathways like PI3K/AKT can re-sensitize resistant cells.[7]

    • Reversing EMT: OMT itself has been shown to reverse EMT, and this effect can be explored to combat resistance.[5][8]

Troubleshooting Guides

Problem: Sub-optimal synergistic effect when combining this compound with another chemotherapeutic agent.
Possible Cause Troubleshooting Steps
Incorrect Dosing Ratio Perform a dose-response matrix experiment to determine the optimal concentrations of both OMT and the combination drug. The combination index (CI) should be calculated to confirm synergism (CI < 1).
Inappropriate Treatment Schedule Experiment with different treatment schedules, such as sequential vs. simultaneous administration of the drugs. Pre-treatment with one agent may sensitize the cells to the other.
Cell Line Specific Mechanisms Investigate the specific resistance mechanisms in your cell line (e.g., expression of efflux pumps, activation of survival pathways). This can guide the selection of a more appropriate combination agent.
Problem: Cancer cells are not undergoing apoptosis after this compound treatment.
Possible Cause Troubleshooting Steps
Upregulation of Anti-Apoptotic Proteins Analyze the expression levels of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins via Western blot.[10][12] If anti-apoptotic proteins are high, consider combining OMT with a Bcl-2 inhibitor.
Defective Apoptotic Pathway Assess the functionality of the apoptotic machinery. Check for caspase activation using activity assays. If caspases are not being activated, investigate upstream signaling events.
Induction of Autophagy OMT can induce autophagy, which can sometimes act as a survival mechanism.[12][13] Inhibit autophagy using agents like chloroquine (B1663885) or 3-methyladenine (B1666300) in combination with OMT to see if apoptosis is enhanced.[14]

Quantitative Data Summary

Table 1: Synergistic Effects of this compound in Combination with Chemotherapeutic Drugs in Colorectal Cancer Cell Lines

Cell LineCombination TreatmentEffect on Cell Viability/Growth InhibitionReference
HT-290.3 µM Doxorubicin + 5 mM this compoundMarked inhibition of cell growth compared to single-agent treatment.[10]
SW6200.3 µM Doxorubicin + 5 mM this compoundMarked inhibition of cell growth compared to single-agent treatment.[10]
HT29Oxaliplatin (B1677828) + this compoundCombination Index < 1, indicating a synergistic effect in inhibiting cell proliferation.[7]
SW480Oxaliplatin + this compoundCombination Index < 1, indicating a synergistic effect in inhibiting cell proliferation.[7]
HCT-8/5-FU1 µg/ml 5-FU + 2 mg/ml this compoundSignificantly reduced cell viability compared to 5-FU alone.[5]

Table 2: Reversal of Multidrug Resistance by this compound

Cell LineResistant toThis compound ConcentrationEffect on IC50 / ResistanceReference
K562/A02 (Leukemia)Doxorubicin50 µg/mLDecreased IC50 of Doxorubicin from 34.9 µg/mL to 13.3 µg/mL.[6]
HCT-8/5-FU (Colon)5-Fluorouracil (B62378)≥2 mg/mlSignificantly inhibited tumor cell viability, reversing chemoresistance.[5]

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To assess the effect of this compound, alone or in combination, on the proliferation of cancer cells.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and/or the combination drug for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[5]

2. Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

  • Objective: To quantify the percentage of apoptotic cells following treatment.

  • Methodology:

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[10]

3. Western Blot Analysis

  • Objective: To detect the expression levels of specific proteins involved in signaling pathways, apoptosis, or drug resistance.

  • Methodology:

    • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[7]

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Combination Therapy Workflow start Cancer Cell Line treatment Treat with this compound +/- Chemotherapeutic Agent start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis western Western Blot for Protein Expression treatment->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis western->analysis

Caption: Experimental workflow for evaluating this compound combination therapy.

G cluster_pi3k PI3K/AKT/mTOR Pathway OMT This compound PI3K PI3K OMT->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/AKT/mTOR pro-survival pathway.

G cluster_nfkb NF-κB Signaling Pathway OMT This compound NFkB NF-κB OMT->NFkB Inhibits EMT EMT Markers (e.g., Snail, Vimentin) NFkB->EMT Pgp P-glycoprotein (MDR) NFkB->Pgp

Caption: this compound reverses chemoresistance by inhibiting NF-κB signaling.

References

How to prevent degradation of Oxymatrine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxymatrine Extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the prevention of this compound degradation during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction crucial?

This compound is a quinolizidine (B1214090) alkaloid compound extracted from the root of Sophora flavescens, a traditional Chinese herb.[1] It is structurally the N-oxide of matrine (B1676216) and is known for a variety of pharmacological effects, including anti-inflammatory, anti-fibrotic, and anti-cancer properties.[1][2] Maintaining the stability of this compound during extraction is critical because degradation leads to a lower yield of the active compound, inaccurate quantification, and potentially altered biological activity, which can compromise research results and the therapeutic efficacy of the final product.

Q2: What are the primary factors that can cause this compound degradation during extraction?

Several experimental parameters can influence the stability of this compound. Key factors that may contribute to its degradation include:

  • Elevated Temperature: High temperatures used in some conventional extraction methods can lead to the degradation of heat-sensitive compounds like this compound.[3]

  • Prolonged Extraction Time: Extended exposure to extraction conditions, even at moderate temperatures, can result in the degradation of this compound. For instance, in Microwave-Assisted Extraction (MAE), yields were observed to decrease after 10 minutes of extraction.[4]

  • High Microwave Power: In MAE, excessive microwave power can induce the decomposition of target molecules. The optimal power for this compound extraction has been found to be around 500 W, with higher power levels leading to decreased yields.[4]

  • Sub-optimal Solvent Choice: While solvents like methanol (B129727) and chloroform (B151607) have been used, ethanol-water solutions are generally preferred to minimize toxicity.[5] The choice and concentration of the solvent can affect both extraction efficiency and compound stability.

Q3: What are the recommended extraction methods to minimize degradation and maximize yield?

Modern extraction techniques are often preferred over traditional methods like decoction or refluxing due to their efficiency and milder conditions.[1][4]

  • Microwave-Assisted Extraction (MAE): This method has been shown to be highly effective for extracting this compound, offering high yields in a short amount of time.[5] Optimized conditions can significantly reduce the risk of degradation.[4]

  • Ultrasound-Assisted Extraction (UAE): UAE is another efficient method that can provide even higher extraction rates than some other techniques.[1] It utilizes ultrasonic waves to facilitate the release of the compound at a controlled temperature.

  • Laser Extraction (fs-LE): A novel and ultrafast method that can extract this compound at room temperature in as little as one minute, showing extraction rates 1400 times higher than conventional solvent extraction. This method minimizes thermal degradation.[6][7]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My this compound yield is consistently lower than expected. What could be the cause and how can I improve it?

A: Low yields can be attributed to several factors related to extraction parameters and potential degradation.

Possible Causes & Solutions:

  • Sub-optimal Extraction Parameters: The efficiency of your extraction is highly dependent on the solvent concentration, liquid-to-material ratio, temperature, and time. For MAE, an ethanol (B145695) concentration of 60% and a liquid-to-material ratio of 20:1 are recommended.[5]

  • Degradation Due to Time and Temperature: this compound can degrade with prolonged extraction times or excessive heat.[4]

    • Action: Reduce the extraction time. For MAE, the optimal duration is around 10 minutes.[4]

    • Action: Lower the extraction temperature. For both MAE and UAE, a temperature of 50°C has been shown to be effective.[1][5]

  • Inefficient Extraction Method: Traditional methods may result in lower yields compared to modern techniques.[4]

    • Action: Consider switching to a more efficient method such as Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE).[1]

Issue 2: Inconsistent and Poorly Reproducible Results

Q: I am observing significant variability in this compound yield across different extraction batches. How can I ensure my results are reproducible?

A: Inconsistency often stems from a lack of precise control over critical experimental variables.

Possible Causes & Solutions:

  • Fluctuations in Extraction Conditions: Minor variations in temperature, time, or microwave power can lead to different outcomes.

    • Action: Strictly control all extraction parameters. Use calibrated equipment and document every step of the process meticulously.

  • Non-homogenous Plant Material: Differences in the particle size or quality of the Sophora flavescens root powder can affect extraction efficiency.

    • Action: Ensure the plant material is ground to a uniform and fine powder. Sieve the powder to obtain a consistent particle size for all experiments.

  • Inaccurate Quantification: Errors in the analytical method used to measure this compound content can lead to perceived inconsistencies.

    • Action: Validate your analytical method (e.g., HPLC). Ensure your calibration curve is linear and run quality control standards with each batch.[8] A stability test of the processed samples showed an RSD of 1.423% over 12 hours, indicating good stability for analysis.[8]

Issue 3: Suspected Degradation of this compound in the Extract

Q: I suspect my final extract contains degraded this compound. How can I confirm this and prevent it in the future?

A: Confirming degradation typically requires analytical techniques that can separate and identify both this compound and its potential degradation products.

Possible Causes & Solutions:

  • Harsh Extraction Conditions: As mentioned, excessive heat, time, or microwave power are primary causes of degradation.[3][4]

    • Action: Employ milder and more rapid extraction methods like fs-LE, which operates at room temperature.[6] For MAE, do not exceed an extraction time of 10 minutes or a power of 500 W.[4]

  • Chemical Transformation: this compound can be converted to matrine during processing.[9]

    • Action: Use an analytical method like HPLC or LC-MS to check for the presence of matrine and other related alkaloids in your extract.[10][11] This will help you to assess the purity of your this compound.

  • Post-Extraction Handling: Improper storage of the extract (e.g., exposure to light or high temperatures) could also contribute to degradation.

    • Action: Store the final extract and prepared solutions at a low temperature (e.g., 4°C) and protect them from light until analysis.[10]

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound
Extraction MethodSolventLiquid-to-Material RatioTemperatureTimeMicrowave PowerYield (mg/g)Reference
Microwave-Assisted Extraction (MAE)60% Ethanol20:150°C10 min500 W14.37[4][5]
Ultrasound-Assisted Extraction (UAE)65% Ethanol30:150°C10 minN/A>14.37 (Higher than MAE)[1]
Conventional Solvent Extraction (SE)60% Aqueous EthanolN/ARoom Temp24 hN/A~15.74[6][7]
Laser Extraction (fs-LE)60% Aqueous EthanolN/ARoom Temp1 minN/A~15.53[6][7]

Experimental Protocols

Optimized Microwave-Assisted Extraction (MAE) Protocol

This protocol is based on optimized conditions reported to maximize this compound yield while minimizing degradation.[4][5]

1. Sample Preparation:

  • Dry the roots of Sophora flavescens and grind them into a fine powder.
  • Sieve the powder to ensure a uniform particle size.

2. Extraction Procedure:

  • Weigh a precise amount of the dried powder (e.g., 1.0 g).
  • Place the powder into the extraction vessel.
  • Add a 60% ethanol-water solution at a liquid-to-material ratio of 20:1 (e.g., 20 mL for 1.0 g of powder).
  • Seal the vessel and place it in the microwave extractor.

3. MAE Parameters:

  • Set the microwave power to 500 W.
  • Set the extraction temperature to 50°C.
  • Set the extraction time to 10 minutes.

4. Post-Extraction Processing:

  • After extraction, allow the vessel to cool to room temperature.
  • Filter the mixture to separate the extract from the solid plant residue.
  • The resulting crude extract can be used directly or further purified.

5. Analysis:

  • Dilute a sample of the extract with the appropriate mobile phase.
  • Analyze the concentration of this compound using a validated HPLC method.[8][10]

Visualizations

G cluster_workflow Optimized MAE Workflow for this compound Extraction prep 1. Sample Preparation (Dry, Grind, Sieve S. flavescens root) mix 2. Solvent Mixing (Add 60% Ethanol at 20:1 ratio) prep->mix mae 3. Microwave-Assisted Extraction (500W, 50°C, 10 min) mix->mae cool 4. Cooling (Cool to Room Temperature) mae->cool filter 5. Filtration (Separate extract from residue) cool->filter analysis 6. HPLC Analysis (Quantify this compound) filter->analysis

Caption: Workflow for optimized Microwave-Assisted Extraction (MAE).

G cluster_troubleshooting Troubleshooting Flowchart for this compound Degradation start Low or Inconsistent This compound Yield check_params Are Extraction Parameters (Time, Temp, Power) Optimized? start->check_params optimize Action: Optimize Parameters - Time: ≤10 min - Temp: ~50°C - Power (MAE): ~500W check_params->optimize No check_method Is the Extraction Method Efficient? check_params->check_method Yes optimize->check_method switch_method Action: Switch to MAE, UAE, or fs-LE check_method->switch_method No check_analysis Is the Analytical Method (HPLC) Validated? check_method->check_analysis Yes switch_method->check_analysis validate_hplc Action: Validate HPLC Method (Linearity, Reproducibility) check_analysis->validate_hplc No check_purity Action: Analyze for Degradation Products (e.g., Matrine) using LC-MS check_analysis->check_purity Yes end Improved Yield and Reproducibility validate_hplc->end check_purity->end

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Accurate Quantification of Oxymatrine using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Oxymatrine (B1678083) using High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC parameters for this compound quantification?

A1: For routine analysis of this compound, a reversed-phase HPLC method is typically employed. Below is a table summarizing commonly used starting parameters based on published literature. These parameters can be optimized further depending on your specific sample matrix and instrumentation.

ParameterRecommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Methanol or AcetonitrileB: Aqueous buffer (e.g., Phosphate buffer, water with formic acid or phosphoric acid)
Isocratic Elution Methanol/3% Phosphoric Acid in water (80:20)[1]
Gradient Elution Methanol and 0.3% formic acid in water[2]
Flow Rate 0.5 - 1.0 mL/min[1][3]
Detection Wavelength 205 - 220 nm[1][3][4]
Column Temperature 30 - 40 °C[1][5]
Injection Volume 10 - 20 µL[3]

Q2: How can I prepare my samples for this compound analysis?

A2: Proper sample preparation is crucial for accurate and reproducible results. The following is a general protocol for solid samples, which should be adapted based on the specific sample matrix.

Experimental Protocol: Sample Preparation from Solid Matrix

  • Sample Pulverization : Grind the solid sample (e.g., plant material, tablets) to a fine, homogeneous powder.

  • Extraction :

    • Accurately weigh a portion of the powdered sample.

    • Add a suitable extraction solvent (e.g., methanol, ethanol, or an aqueous acidic solution). A common technique involves ultrasonic extraction to enhance recovery.[1]

  • Filtration : Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system.

  • Dilution : If the initial concentration of this compound is expected to be high, dilute the filtered extract with the mobile phase to fall within the linear range of the calibration curve.

Q3: My peak shape for this compound is poor (e.g., tailing or fronting). What are the possible causes and solutions?

A3: Poor peak shape can be attributed to several factors. The troubleshooting guide below outlines potential causes and corrective actions.

Troubleshooting Guide: Peak Shape Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions between the analyte and the column stationary phase.- Column overload.- Dead volume in the system.- Adjust the mobile phase pH. For a basic compound like this compound, a slightly acidic mobile phase can improve peak shape.[3]- Reduce the injection volume or sample concentration.- Check and tighten all fittings to minimize dead volume.
Peak Fronting - Column overload.- Sample solvent incompatible with the mobile phase.- Dilute the sample.- Dissolve the sample in the initial mobile phase whenever possible.
Split Peaks - Clogged column frit.- Partially blocked tubing.- Injector issue.- Backflush the column with an appropriate solvent.- Replace the column if flushing does not resolve the issue.- Inspect and clean the injector port and syringe.

Quantitative Data Summary

The following tables summarize key validation parameters for this compound quantification from various studies to provide a comparative overview.

Table 1: Linearity of this compound Quantification

Linearity Range (µg/mL)Correlation Coefficient (r)Reference
30 - 1500.9998[1]
6.952 - 20.8560.9999[4]
0.1 - 70Not specified[3]
0.2 - 110.4Not specified[5]

Table 2: Recovery and Precision Studies for this compound

Average Recovery (%)RSD (%) for RecoveryRSD (%) for PrecisionReference
99.221.8740.941[1]
98.743 - 99.4320.051 - 0.202Not specified[3]
93.5Not specified1.8[5]
97 - 1043 - 41.1[2][6]

Visualizing the Workflow and Troubleshooting Logic

To further assist in optimizing your experimental approach, the following diagrams illustrate a typical workflow for this compound quantification and a decision tree for troubleshooting common HPLC issues.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection & Homogenization Extraction Solvent Extraction (e.g., Sonication) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject Sample/Standard Filtration->Injection Standard Prepare this compound Standard Solutions Calibration Generate Calibration Curve Standard->Calibration Quantification Quantify this compound Concentration Calibration->Quantification Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (205-220 nm) Separation->Detection Integration Peak Integration Detection->Integration Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound quantification by HPLC.

troubleshooting_hplc cluster_peak Peak-Related Issues cluster_system System-Related Issues cluster_solutions Potential Solutions start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape peak_area Inconsistent Peak Area? start->peak_area retention_time Shifting Retention Time? start->retention_time pressure Pressure Fluctuation? start->pressure baseline Noisy Baseline? start->baseline sol_mobile_phase Check/Remake Mobile Phase peak_shape->sol_mobile_phase sol_column Check/Replace Column peak_shape->sol_column sol_injector Check/Clean Injector peak_area->sol_injector sol_leak Check for Leaks peak_area->sol_leak retention_time->sol_mobile_phase sol_pump Check Pump Seals/Valves retention_time->sol_pump pressure->sol_pump pressure->sol_leak baseline->sol_mobile_phase sol_degas Degas Mobile Phase baseline->sol_degas

Caption: Troubleshooting decision tree for common HPLC problems.

References

Technical Support Center: Controlling for Oxymatrine's Effects on Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately assessing the effects of Oxymatrine on cell viability.

Frequently Asked Questions (FAQs)

Q1: What are the known effects of this compound on cell viability?

A1: this compound, an alkaloid extracted from the root of Sophora flavescens, has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines.[1][2][3][4][5] Its effects are typically dose- and time-dependent.[1][2][3][4]

Q2: Which cell viability assays are commonly used to assess this compound's effects?

A2: The most frequently used assays are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays.[1][3] These are colorimetric assays that measure the metabolic activity of viable cells.

Q3: Can this compound interfere with MTT or CCK-8 assays?

A3: While direct interference of this compound with MTT or CCK-8 reagents is not extensively documented in dedicated studies, it is a known issue that natural plant extracts and compounds with antioxidant properties can chemically reduce the tetrazolium salts (like MTT) to formazan (B1609692), leading to inaccurate results.[6][7][8][9][10] This can result in an overestimation of cell viability. Therefore, it is crucial to perform control experiments to rule out any direct chemical interaction.

Q4: How can I control for potential interference of this compound in my cell viability assay?

A4: A critical control is to perform a cell-free assay.[11] This involves incubating this compound at the concentrations used in your experiment with the assay reagent (e.g., MTT or CCK-8) in cell-free culture medium. If a color change occurs, it indicates direct reduction of the reagent by this compound, and an alternative assay should be considered.

Q5: What are some alternative cell viability assays if I suspect interference?

A5: If you confirm or suspect interference, consider using assays with different detection principles:

  • ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP level in viable cells, which is a marker of metabolic activity.[12][13]

  • LDH release assays: These measure the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity.

  • Trypan Blue exclusion assay: This is a dye exclusion method to count viable cells.

  • Crystal Violet assay: This stains the DNA of adherent cells, providing a measure of cell number.

  • Resazurin-based assays (e.g., alamarBlue®): These are also metabolic assays but may have different susceptibility to interference compared to tetrazolium-based assays.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent IC50 values for this compound 1. Variability in cell seeding density.2. Inconsistent incubation times.3. Interference of this compound with the assay reagent.1. Ensure a uniform single-cell suspension before seeding and optimize seeding density for logarithmic growth throughout the experiment.2. Strictly adhere to the planned incubation times for both drug treatment and assay development.3. Perform a cell-free control experiment to check for direct reduction of the assay reagent by this compound. If interference is observed, switch to an alternative assay.[11]
Higher than expected cell viability at high this compound concentrations 1. Direct reduction of the assay reagent by this compound.2. this compound precipitation at high concentrations.1. Conduct a cell-free control assay.[11] Consider using an alternative assay like an ATP-based assay.[12][13]2. Check the solubility of this compound in your culture medium. If precipitation is observed, filter the drug solution before use or adjust the solvent.
High background in negative control wells (cells only) 1. Contamination of cell culture.2. Overgrowth of cells.1. Regularly check for microbial contamination. Use fresh, sterile reagents.2. Optimize cell seeding density to ensure cells are in the exponential growth phase at the time of the assay.
Discrepancy between colorimetric assay results and cell morphology 1. Assay interference.2. The assay is measuring a metabolic effect that doesn't correlate with cell death.1. Perform a cell-free control and consider an alternative assay.[11]2. Always complement viability assays with direct observation of cell morphology using microscopy. Consider a direct cell counting method like Trypan Blue exclusion.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values from various studies.

Cell LineCancer TypeIncubation Time (h)IC50 (mg/mL)Reference
MCF-7Breast Cancer24~32[3]
MCF-7Breast Cancer48<16[3]
T24Bladder Cancer48~2.5[2]
T24Bladder Cancer72~1.25[2]
GBC-SDGallbladder Carcinoma48~2.0[4]
SGC-996Gallbladder Carcinoma48>4.0[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cells.

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.[14]

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1][2][4]

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.[1]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Cell-Free Assay for Interference Testing

This protocol is designed to determine if this compound directly reacts with the MTT reagent.

  • Plate Setup:

    • In a 96-well plate, add 100 µL of complete culture medium to several wells.

    • Add this compound to these wells to achieve the same final concentrations used in your cell-based assay. Include a vehicle control.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Add 150 µL of DMSO to each well.

    • Measure the absorbance at 490 nm or 570 nm.

  • Interpretation:

    • If there is a significant increase in absorbance in the wells containing this compound compared to the vehicle control, it indicates direct reduction of MTT by this compound.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_control Crucial Control cell_culture Cell Culture (Logarithmic Growth) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding drug_prep This compound Dilution Series drug_treatment This compound Treatment (24, 48, 72h) drug_prep->drug_treatment cell_free Cell-Free Assay (this compound + Reagent) drug_prep->cell_free cell_seeding->drug_treatment viability_assay Cell Viability Assay (e.g., MTT, CCK-8) drug_treatment->viability_assay readout Absorbance Reading viability_assay->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50 interpretation Assess Interference cell_free->interpretation interpretation->viability_assay Inform Assay Choice

Caption: Experimental workflow for assessing this compound's effect on cell viability.

PI3K_Akt_pathway This compound This compound pi3k PI3K This compound->pi3k Inhibits akt Akt pi3k->akt Activates bcl2 Bcl-2 akt->bcl2 Promotes bax Bax akt->bax Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits bax->apoptosis Promotes

Caption: Simplified PI3K/Akt signaling pathway modulated by this compound.

Apoptosis_pathway This compound This compound bax_bcl2 Bax/Bcl-2 ratio This compound->bax_bcl2 Increases cytochrome_c Cytochrome c release bax_bcl2->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: this compound's induction of the intrinsic apoptosis pathway.

References

Technical Support Center: Oxymatrine Cytotoxicity and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Oxymatrine (B1678083) in experimental settings. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate the cytotoxic effects of this compound on normal cells while maximizing its therapeutic potential against cancerous cells.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit cytotoxic effects on normal, non-cancerous cells?

A1: this compound has been shown to have a degree of selective cytotoxicity, meaning it is generally more toxic to cancer cells than to normal cells. For instance, one study found that this compound had no significant inhibitory effect on normal human lung cells (MRC-5, NL20, and HBE) at concentrations up to 240 μmol/L.[1] In contrast, it inhibited the proliferation of non-small cell lung cancer cell lines (A549, H1975, and HCC827) at concentrations of 60 μmol/L and higher.[1] However, at high concentrations, this compound can exert cytotoxic effects on normal cells, making it crucial to determine the optimal therapeutic window for your specific cell models.

Q2: What is the underlying mechanism for this compound's selective cytotoxicity?

A2: The selective action of this compound is thought to be linked to the differential regulation of signaling pathways in normal versus cancer cells. This compound has been shown to inhibit oncogenic signaling pathways that are often hyperactive in cancer cells, such as the EGFR and PI3K/Akt/mTOR pathways.[1][2] By down-regulating these pathways, this compound can induce cell cycle arrest and apoptosis preferentially in cancer cells that are dependent on these signals for survival and proliferation.

Q3: Are there any known agents that can be co-administered with this compound to protect normal cells?

A3: Currently, there is limited specific research on agents that can be co-administered with this compound to selectively protect normal cells from its cytotoxic effects. However, general strategies to mitigate chemotherapy-induced side effects could be explored. These include the use of antioxidants or agents that promote cell cycle arrest in normal cells, thereby making them less susceptible to cell-cycle-dependent drugs. Further research is needed to identify specific protective agents that are effective and safe to use in combination with this compound.

Q4: How can I determine the optimal concentration of this compound that is toxic to cancer cells but spares normal cells?

A4: To determine the therapeutic window of this compound, it is essential to perform a dose-response study using both your cancer cell line of interest and a relevant normal (non-cancerous) cell line. By comparing the IC50 values (the concentration of a drug that inhibits 50% of cell growth) for both cell types, you can identify a concentration range that is effective against the cancer cells while having minimal impact on the normal cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cytotoxicity observed in normal control cells. The concentration of this compound is too high.Perform a dose-response curve to determine the IC50 values for both your normal and cancer cell lines. Use a concentration of this compound that is significantly more toxic to the cancer cells than the normal cells.
The normal cell line is particularly sensitive to this compound.Consider using a different, more robust normal cell line for your control experiments. Ensure the normal cell line is from a similar tissue origin as the cancer cell line for the most relevant comparison.
Prolonged incubation time.Optimize the incubation time. It's possible that shorter exposure to this compound is sufficient to induce apoptosis in cancer cells while minimizing damage to normal cells.
Inconsistent results in cell viability assays. Inaccurate cell seeding density.Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating.
Uneven drug distribution.Mix the plate gently after adding this compound to ensure it is evenly distributed in the wells.
Contamination of cell cultures.Regularly check your cell cultures for any signs of contamination. Use sterile techniques throughout your experiments.
Difficulty in interpreting apoptosis assay results. Suboptimal staining concentrations for Annexin V/PI.Titrate your Annexin V and Propidium Iodide (PI) concentrations to determine the optimal staining for your specific cell lines.
Cell harvesting technique is too harsh.When harvesting adherent cells, use a gentle cell scraper or a non-enzymatic cell dissociation solution to minimize membrane damage that can lead to false-positive PI staining.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported IC50 values of this compound in various human cancer cell lines. Note the variability in IC50 values, which underscores the importance of determining this value empirically for your specific cell line.

Cell Line Cancer Type Assay Duration IC50 Value
MCF-7Breast Cancer24 hours~32 mg/mL
MCF-7Breast Cancer48 hours<16 mg/mL
SW1116Colon CancerNot SpecifiedDose-dependent killing effect observed
SMMC-7721Hepatoma48 hoursApoptotic rate of ~60% at 1.0 mg/mL

Data compiled from available research literature.[3][4][5] It is important to note that direct comparison is challenging due to variations in experimental conditions.

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a cell population.

Materials:

  • 96-well plates

  • Cells of interest (both cancerous and normal)

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Apoptosis Detection using Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • 6-well plates

  • Cells of interest

  • This compound

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Western Blot Analysis of PI3K/Akt Signaling Pathway

Objective: To investigate the effect of this compound on the activation of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • 6-well plates

  • Cells of interest

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Visualizations

experimental_workflow cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Mechanism of Action Analysis cluster_3 Data Analysis & Interpretation start Seed Normal and Cancer Cells treat Treat with varying concentrations of This compound start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis ic50 Determine IC50 values and Therapeutic Window viability->ic50 protein Protein Extraction apoptosis->protein wb Western Blot for Signaling Proteins protein->wb pathway Analyze Signaling Pathway Modulation wb->pathway pi3k_akt_pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->EGFR Inhibits This compound->PI3K Inhibits apoptosis_pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) This compound->Bax Up-regulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Cytochrome c release Bax->Mitochondria Promotes Cytochrome c release Caspases Caspase Activation Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

References

Strategies for enhancing the delivery of Oxymatrine to target tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the delivery of Oxymatrine (B1678083) to target tissues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the delivery of this compound?

This compound, a hydrophilic quinolizidine (B1214090) alkaloid, faces several delivery challenges that can limit its therapeutic efficacy.[1][2] These include low oral bioavailability, poor membrane permeability, and rapid metabolism in the gastrointestinal tract and liver.[3][4] Its high water solubility makes it difficult to encapsulate within lipid-based nanocarriers, often resulting in low entrapment efficiency.[5]

Q2: What are the most common strategies to enhance this compound delivery?

The most prevalent strategies focus on encapsulating this compound within nanoparticle-based drug delivery systems.[6][7] These include:

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophilic drugs like this compound in their aqueous core.[5][8][9][10] Various liposomal formulations have been developed to improve stability and targeting.[8][10]

  • Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell.[11][12] Mixed micellar systems have been explored to enhance the cytotoxicity of this compound against cancer cells.[11]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate drugs, offering controlled release and improved stability.[6]

Q3: How do nanoparticle-based systems improve the pharmacokinetics of this compound?

Nanoparticle-based delivery systems can significantly improve the pharmacokinetic profile of this compound. For instance, liposomal formulations have been shown to increase the accumulation of this compound in target tissues, such as the fibrotic liver, by more than 11-fold compared to an this compound solution.[9] This enhanced accumulation is attributed to the altered biodistribution and prolonged circulation time conferred by the nanocarrier.[13] Studies have shown that while free this compound is absorbed quickly, its absolute oral bioavailability is low, around 26.43%.[14][15][16][17] Nanoparticle formulations aim to protect this compound from rapid metabolism and clearance, thereby increasing its bioavailability and therapeutic effect.[3][18]

Troubleshooting Guides

Liposomal Formulation of this compound

Issue 1: Low Entrapment Efficiency (<50%)

  • Possible Cause 1: Inappropriate preparation method. For a highly water-soluble drug like this compound, passive entrapment methods like thin-film hydration followed by extrusion may yield low efficiency.[5]

    • Solution: Employ an active or remote loading method, such as a pH gradient method.[5] This technique has been shown to significantly improve the entrapment efficiency of this compound to over 70%.[5]

  • Possible Cause 2: Suboptimal lipid composition. The choice and ratio of phospholipids (B1166683) and cholesterol are critical for stable liposome (B1194612) formation and efficient drug loading.[9]

    • Solution: Optimize the molar ratio of components like egg phosphatidylcholine (EPC) and cholesterol. A moderate mass ratio of EPC to cholesterol (e.g., 4:1) has been shown to achieve higher entrapment efficiency compared to higher or lower ratios.[5]

  • Possible Cause 3: Unfavorable buffer conditions. The composition and pH of the intraliposomal and extraliposomal buffers are crucial for the pH gradient method.[9]

    • Solution: Use a citrate (B86180) buffer during preparation. Citrate can establish the necessary pH gradient for weakly basic drugs like this compound, markedly improving its entrapment.[5]

Issue 2: Poor Physical Stability (Aggregation or Fusion of Liposomes)

  • Possible Cause 1: Inadequate surface charge. Liposomes with a low zeta potential are prone to aggregation.

    • Solution: Incorporate charged lipids, such as anionic lipids, into the formulation to increase electrostatic repulsion between particles. Anionic liposomes have demonstrated good stability.[19] A zeta potential of around -13 mV has been associated with stable formulations.[5][10]

  • Possible Cause 2: Inappropriate storage conditions.

    • Solution: Store liposomal formulations at 4°C. Studies have shown minimal size changes in this compound liposomes when stored at this temperature for extended periods.[5]

Micellar Nanoparticle Formulation of this compound

Issue 3: Unsatisfactory Drug Release Profile

  • Possible Cause 1: Inappropriate polymer composition. The choice of polymers and their ratios affects the stability of the micelles and the release kinetics of the encapsulated drug.[11]

    • Solution: Utilize a combination of lipids and polymers to form mixed micelles. A formulation using Lipoid E80, Lipoid S75, MPEG-PLA, and Poloxamer 188 has been shown to achieve sustained release.[11]

  • Possible Cause 2: Premature drug release in systemic circulation.

    • Solution: Design stimuli-responsive micelles that release the drug more effectively in the target microenvironment, such as the acidic tumor microenvironment.[1] For instance, liposomes co-loaded with this compound and Astragaloside (B48827) IV have demonstrated increased drug release at lower pH values (pH 5.0 and 6.5) compared to physiological pH (7.4).[1]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound Liposomal Formulations

Formulation IDPreparation MethodKey Lipids/PolymersParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
OMT-LIPRemote LoadingD-alpha tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679)121.6 ± 52.9-5.8779.7 ± 3.9[8][9]
OMT-LIPpH-gradientEPC/Chol/DSPE178.1 ± 2.9-13.30 ± 2.3473.4[5]
OM@TN-lipNot Specifiedd-α-tocopheryl polyethylene glycol succinate nitrate~200~-13~70[10]
Anionic LiposomesReverse Phase EvaporationNot Specified253.6-40.560.17[19]
Ethanol InjectionEthanol InjectionCrude lecithin, Cholesterol4703.667 ± 445Not Reported65[20]

Table 2: Pharmacokinetic Parameters of this compound (Oral Administration)

ParameterValueReference
Absolute Oral Bioavailability26.43%[14][15][16][17]
Cmax605.5 ng/mL[14][15][16][17]
Tmax0.75 h[14][15][16][17]
t1/24.181 h[14][15][16][17]
Plasma Protein Binding Rate2.78 ± 0.85%[14][15][16]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin Film Hydration and Extrusion

This protocol is based on the general methodology described for liposome preparation.[8]

  • Lipid Film Formation: Dissolve the chosen lipids (e.g., egg phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous solution containing this compound (e.g., this compound dissolved in a citrate buffer). The hydration is typically performed above the lipid phase transition temperature with gentle agitation.

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the resulting liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.

  • Purification: Remove the unencapsulated this compound by methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.[8]

Protocol 2: Preparation of this compound Mixed Micellar Nanoparticles

This protocol is based on the co-solvent evaporation method.[11]

  • Dissolution: Dissolve this compound and the selected lipids/polymers (e.g., Lipoid E80, Lipoid S75, MPEG-PLA, and Poloxamer 188) in a suitable co-solvent system.

  • Evaporation: Evaporate the solvent under reduced pressure.

  • Hydration/Self-Assembly: Hydrate the resulting film with an aqueous buffer and allow the components to self-assemble into mixed micelles.

  • Purification: Purify the micellar solution to remove any free drug or unincorporated materials, for example, by dialysis.

Visualizations

experimental_workflow cluster_liposome Liposome Preparation Workflow cluster_micelle Micelle Preparation Workflow lipid_dissolution 1. Lipid Dissolution in Organic Solvent film_formation 2. Thin Film Formation (Rotary Evaporation) lipid_dissolution->film_formation hydration 3. Hydration with This compound Solution film_formation->hydration extrusion 4. Size Reduction (Extrusion) hydration->extrusion purification_lipo 5. Purification (e.g., SEC) extrusion->purification_lipo characterization_lipo 6. Physicochemical Characterization purification_lipo->characterization_lipo cosolvent_dissolution 1. Dissolution of OMT & Polymers in Co-solvent solvent_evap 2. Solvent Evaporation cosolvent_dissolution->solvent_evap self_assembly 3. Hydration and Self-Assembly solvent_evap->self_assembly purification_micelle 4. Purification (e.g., Dialysis) self_assembly->purification_micelle characterization_micelle 5. Physicochemical Characterization purification_micelle->characterization_micelle

Caption: General experimental workflows for preparing this compound-loaded liposomes and micelles.

troubleshooting_logic start Low Entrapment Efficiency? cause1 Inappropriate Preparation Method? start->cause1 Check sol1 Use pH Gradient Remote Loading cause1->sol1 Yes cause2 Suboptimal Lipid Composition? cause1->cause2 No sol2 Optimize Lipid/Cholesterol Ratio (e.g., 4:1) cause2->sol2 Yes cause3 Unfavorable Buffer Conditions? cause2->cause3 No sol3 Use Citrate Buffer to Create pH Gradient cause3->sol3 Yes

Caption: Troubleshooting logic for low entrapment efficiency in liposomal formulations.

signaling_pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_myc MYC/PD-L1 Pathway OMT This compound PI3K p-PI3K OMT->PI3K Inhibits NFkB NF-κB OMT->NFkB Inhibits MYC MYC OMT->MYC Inhibits Apoptosis Apoptosis OMT->Apoptosis Induces AKT p-AKT PI3K->AKT mTOR p-mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes TNFa TNF-α TNFa->NFkB Inflammation Inflammation NFkB->Inflammation Promotes PDL1 PD-L1 MYC->PDL1 ImmuneSuppression Immune Suppression PDL1->ImmuneSuppression Promotes

Caption: Key signaling pathways modulated by this compound in cancer and inflammation.[21][22][23][24]

References

Validation & Comparative

Validating the Molecular Targets of Oxymatrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymatrine (B1678083) (OMT), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has garnered significant attention for its diverse pharmacological activities.[1] Extensive research has identified its potential as an anti-inflammatory, anti-cancer, anti-fibrotic, and antiviral agent. This guide provides a comparative analysis of this compound's performance against established therapeutic alternatives, supported by experimental data, to aid in the validation of its molecular targets and guide future drug development efforts.

Anti-inflammatory Effects: this compound vs. Interferon-alpha

This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways such as the NF-κB pathway, which plays a crucial role in the inflammatory response.[1] In the context of chronic hepatitis B, a condition characterized by persistent liver inflammation, this compound has been compared with Interferon-alpha (IFN-α), a standard immunomodulatory therapy.

Comparative Efficacy in Chronic Hepatitis B (24-Week Treatment)

Outcome MeasureThis compound (Capsule)Interferon-alphaPlacebo
ALT Normalization Rate 76.47%Similar to OMT[2][3]40.00%[4]
HBV DNA Negative Conversion Rate 38.61%Similar to OMT[2][3]7.46%[4]
HBeAg Negative Conversion Rate 31.91%Similar to OMT[2][3]6.45%[4]

Note: Data is compiled from a randomized, double-blind, placebo-controlled multicenter trial.[4] "Similar to OMT" indicates that clinical research suggests comparable efficacy between this compound and Interferon-alpha.[2][3]

A 52-week multicenter, randomized, double-blind, placebo-controlled trial further supports the efficacy of this compound in treating chronic hepatitis B. After 52 weeks of treatment, the group receiving this compound showed a significantly higher rate of ALT normalization (70.77%), HBV DNA seroconversion (43.08%), and HBeAg seroconversion (33.33%) compared to the placebo group (39.68%, 12.31%, and 3.33%, respectively).[5]

Anti-Fibrotic Effects: this compound vs. Silymarin (B1681676)

Hepatic fibrosis, the excessive accumulation of extracellular matrix proteins, is a common outcome of chronic liver injury. This compound has been shown to exert anti-fibrotic effects by inhibiting the activation of hepatic stellate cells and modulating the TGF-β signaling pathway.[1] Silymarin, a flavonoid extracted from milk thistle, is a well-known hepatoprotective agent with anti-fibrotic properties.

Comparative Effects on Liver Fibrosis Markers (Animal Model)

Treatment GroupSerum ALT (U/L)Serum AST (U/L)
Control Normal RangeNormal Range
Fibrosis Model (CCl4) Significantly Elevated[6]Significantly Elevated[6]
This compound Significantly Reduced vs. Model[7]Significantly Reduced vs. Model[7]
Silymarin Significantly Reduced vs. Model[6][8]Significantly Reduced vs. Model[6][8]

Note: Data is based on preclinical studies in rat models of CCl4-induced liver fibrosis. Direct comparative studies with quantitative fibrosis markers like hydroxyproline (B1673980) are needed for a more definitive comparison.

Anti-Cancer Effects: this compound vs. Sorafenib

This compound has demonstrated anti-cancer properties by inducing apoptosis and inhibiting the proliferation of various cancer cells, including hepatocellular carcinoma (HCC).[1][9] Sorafenib is a multikinase inhibitor and a standard first-line treatment for advanced HCC.[10]

Comparative In Vitro Efficacy in Hepatocellular Carcinoma Cell Lines

CompoundCell LineIC50 (µM)Apoptosis Induction
This compound HepG2Dose-dependent inhibition[11]Dose-dependent induction[9]
SMMC-7721Dose-dependent inhibition[11]Dose-dependent induction[9]
MHCC97HDose-dependent inhibition[11]Not specified
Sorafenib HepG2~6 µM (48h)[12]Significant induction[10]
HuH-7~6 µM (48h)[12]Significant induction[10]
Hep3BNot specifiedSignificant induction[10]

Note: IC50 values represent the concentration required to inhibit 50% of cell growth. Data is compiled from multiple in vitro studies. A study on the related compound matrine (B1676216) showed synergistic effects when combined with sorafenib.[13]

Signaling Pathways and Experimental Workflows

This compound's Impact on the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation. This is a crucial mechanism for its anti-inflammatory effects.

NF_kappa_B_Pathway OMT This compound IKK IKK OMT->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Initiates

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Western Blot Analysis of NF-κB Pathway

A common method to validate the effect of this compound on the NF-κB pathway is through Western blotting to measure the levels of key proteins.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with This compound +/- Stimuli start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p65, anti-IκBα) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: Workflow for Western Blot analysis of NF-κB proteins.

Experimental Protocols

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or the comparator drug (e.g., Sorafenib) for the desired time period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).[14][15][16][17]

Apoptosis Detection: TUNEL Assay

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTPs.

Protocol:

  • Culture and treat cells with this compound or the comparator drug as described for the MTT assay.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

  • Wash the cells with PBS.

  • Add the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Wash the cells with PBS.

  • Counterstain the nuclei with a DNA stain such as DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.[1][18][19][20][21]

Collagen Content Measurement: Hydroxyproline Assay

Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. Therefore, measuring the amount of hydroxyproline in a tissue sample provides a reliable estimate of the total collagen content.

Protocol:

  • Homogenize liver tissue samples in distilled water.

  • Hydrolyze the homogenates in 6N HCl at 110°C for 18-24 hours in a sealed tube.

  • Neutralize the hydrolysates with 6N NaOH.

  • Add a chloramine-T solution to oxidize the hydroxyproline.

  • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60°C for 20 minutes to develop a colored product.

  • Cool the samples and measure the absorbance at 550-560 nm.

  • Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.

  • Convert the hydroxyproline content to collagen content assuming that hydroxyproline constitutes approximately 13.5% of the weight of collagen.[22][23][24][25][26]

Conclusion

The presented data indicates that this compound exhibits significant therapeutic potential across a range of applications, with efficacy comparable to or synergistic with existing treatments. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like NF-κB and TGF-β, makes it a compelling candidate for further investigation. The provided experimental protocols offer a framework for researchers to validate these molecular targets and further elucidate the therapeutic mechanisms of this compound. Further head-to-head comparative studies with robust quantitative endpoints are warranted to fully establish its clinical utility.

References

A Comparative Analysis of the Anti-Cancer Activities of Oxymatrine and Matrine

Author: BenchChem Technical Support Team. Date: December 2025

Oxymatrine (B1678083) and Matrine (B1676216), two quinolizidine (B1214090) alkaloid compounds extracted from the roots of the Sophora flavescens plant, have garnered significant attention in cancer research for their potential as therapeutic agents. Both compounds exhibit a range of pharmacological effects, including anti-inflammatory, antiviral, and notably, anti-cancer properties.[1][2] This guide provides a detailed comparison of the anti-cancer activities of this compound and Matrine, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their mechanisms of action and potential applications.

Inhibition of Cancer Cell Proliferation

Both this compound and Matrine have demonstrated the ability to inhibit the proliferation of a wide array of cancer cells in a dose- and time-dependent manner.[3][4] The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for both compounds across various cancer cell lines.

Table 1: Comparative IC50 Values of this compound and Matrine in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 ValueIncubation Time (hours)Reference
This compound MCF-7 (Breast Cancer)~32 mg/mL24[3]
MCF-7 (Breast Cancer)<16 mg/mL48[3]
SMMC-7721 (Hepatocellular Carcinoma)--[5]
A549 (Lung Cancer)--[5]
CNE2 (Nasopharyngeal Carcinoma)--[5]
K562/A02 (Chronic Myelogenous Leukemia)--[6]
Matrine SMMC-7721 (Hepatocellular Carcinoma)>1000 µM-[7]
A549 (Lung Cancer)--[8]
CNE2 (Nasopharyngeal Carcinoma)>1000 µM-[7]
HeLa (Cervical Cancer)--[8]
HepG2 (Hepatocellular Carcinoma)--[8]
BxPC-3 (Pancreatic Cancer)--[9]
PANC-1 (Pancreatic Cancer)--[9]

Note: IC50 values can vary between studies due to different experimental conditions. Some values were not explicitly stated in the reviewed literature and are marked as "-".

Induction of Apoptosis

A key mechanism underlying the anti-cancer effects of both this compound and Matrine is the induction of apoptosis, or programmed cell death.[1] Studies have shown that treatment with these compounds leads to a significant increase in the apoptotic rate of various cancer cells.

Table 2: Comparative Apoptosis Induction by this compound and Matrine

CompoundCancer Cell LineApoptotic RateTreatment ConditionsReference
This compound SMMC-7721 (Hepatocellular Carcinoma)~60%1.0 mg/ml for 48h[1]
PANC-1 (Pancreatic Cancer)Dose-dependent increase-[1]
PC-3 (Prostate Cancer)Dose-dependent increase-[10]
DU145 (Prostate Cancer)Dose-dependent increase-[10]
U251 (Glioblastoma)Increased10⁻⁵ M[11]
A172 (Glioblastoma)Increased10⁻⁵ M[11]
Matrine CAOV-3 (Ovarian Cancer)Significantly increased48h[12]
BxPC-3 (Pancreatic Cancer)Dose-dependent increase-[9]
PANC-1 (Pancreatic Cancer)Dose-dependent increase-[9]

Signaling Pathways

The anti-cancer activities of this compound and Matrine are mediated through the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis.

This compound Signaling Pathways

This compound has been shown to exert its effects by targeting multiple oncogenic signaling pathways. A key mechanism involves the regulation of the PTEN/PI3K/AKT pathway, which is crucial in tumorigenesis.[13] this compound can upregulate the tumor suppressor PTEN, leading to the downregulation of phosphorylated AKT (p-AKT), thereby inhibiting cell proliferation and invasion and inducing apoptosis.[13] Additionally, this compound has been found to inhibit the JAK2/STAT3 pathway by downregulating the Interleukin-21 Receptor (IL-21R), leading to the suppression of gastric cancer cell proliferation and invasion.[14] Other pathways implicated in this compound's anti-cancer effects include the EGFR and NF-κB cascades.[15]

Oxymatrine_Signaling_Pathway This compound This compound IL21R IL-21R This compound->IL21R inhibits PTEN PTEN This compound->PTEN activates JAK2 JAK2 IL21R->JAK2 STAT3 STAT3 JAK2->STAT3 Proliferation Cell Proliferation & Invasion STAT3->Proliferation PI3K PI3K PTEN->PI3K AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis inhibits Matrine_Signaling_Pathway Matrine Matrine PI3K_AKT_mTOR PI3K/AKT/mTOR Matrine->PI3K_AKT_mTOR inhibits NF_kB NF-κB (IKKβ) Matrine->NF_kB inhibits ERK_JNK ERK/JNK Matrine->ERK_JNK regulates Proliferation Cell Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis inhibits Autophagy Autophagy PI3K_AKT_mTOR->Autophagy NF_kB->Proliferation ERK_JNK->Apoptosis MTT_Assay_Workflow cluster_0 MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with this compound/Matrine A->B C 3. Add MTT reagent B->C D 4. Incubate (2-4 hours) C->D E 5. Add solubilization solution (DMSO) D->E F 6. Measure absorbance at 570 nm E->F

References

Navigating the Nuances of Oxymatrine Research: A Comparative Guide to Reproducibility and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of published findings is paramount. This guide provides a comparative analysis of experimental data from published research on Oxymatrine (B1678083), a natural compound lauded for its diverse pharmacological activities. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key signaling pathways, this guide aims to offer a comprehensive resource for validating and building upon existing this compound research.

This compound, an alkaloid extracted from the root of Sophora flavescens, has demonstrated a wide array of therapeutic effects, including anti-inflammatory, anti-cancer, and anti-fibrotic properties.[1][2] Its multifaceted mechanism of action involves the modulation of several key signaling pathways, making it a compound of significant interest in drug discovery. This guide delves into the experimental evidence behind these claims, focusing on the reproducibility of findings related to its impact on cell viability and its modulation of the NF-κB, PI3K/Akt, and TGF-β signaling pathways.

Quantitative Comparison of this compound's Effects

To facilitate a clear comparison of this compound's efficacy across different studies, the following tables summarize key quantitative data from published research.

Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 Value (mg/mL)Incubation Time (h)Assay MethodReference
MCF-7Breast Cancer~3224CCK-8[3]
MCF-7Breast Cancer<1648CCK-8[3]
HSC-T6Hepatic Stellate Cells0.53924Not Specified[4]
HSC-T6Hepatic Stellate Cells0.45448Not Specified[4]
HSC-T6Hepatic Stellate Cells0.38772Not Specified[4]
Table 2: Modulation of Key Signaling Proteins by this compound
Cell Line/ModelTreatmentTarget ProteinChange in Expression/ActivityMethodReference
RKO cellsThis compoundp-Smad2DecreasedWestern Blot[5]
RKO cellsThis compoundSmad4DecreasedWestern Blot[5]
RKO cellsThis compoundp-P38DecreasedWestern Blot[5]
RKO cellsThis compoundTGF-β1DecreasedWestern Blot, RT-PCR[5]
RKO cellsThis compoundPAI-1DecreasedWestern Blot, RT-PCR[5]
CCl4-induced cirrhotic ratsThis compound (63 mg/kg)NF-κB p65DecreasedImmunohistochemistry[6]
CCl4-induced cirrhotic ratsThis compound (63 mg/kg)TNF-αDecreased by 35.9%Not Specified[6]
CCl4-induced cirrhotic ratsThis compound (63 mg/kg)IL-6Decreased by 34.3%Not Specified[6]
A549 cellsTGF-β1 (5 ng/ml) + OMT (1.00 mg/ml)p-PI3KIncreasedWestern Blot[7]
A549 cellsTGF-β1 (5 ng/ml) + OMT (1.00 mg/ml)p-AktIncreasedWestern Blot[7]
A549 cellsTGF-β1 (5 ng/ml) + OMT (1.00 mg/ml)BaxDecreasedWestern Blot[7]
A549 cellsTGF-β1 (5 ng/ml) + OMT (1.00 mg/ml)Bcl-2IncreasedWestern Blot[7]
GBC-SD cellsThis compound (1.0, 2.0, 3.0 mg/mL)p-AKTDecreasedWestern Blot[8]
GBC-SD cellsThis compound (1.0, 2.0, 3.0 mg/mL)PTENIncreasedWestern Blot[8]
Neonatal rats (HIBD model)This compound (120 mg/kg)PI3K, Akt, mTORIncreasedWestern Blot[9]
N9 microgliaLPS + this compound (100 µg/mL)TLR4, NF-κBDecreasedWestern Blot, qPCR[10]
Table 3: Clinical Efficacy of this compound in Psoriasis
Study PopulationInterventionPrimary OutcomeResultsReference
67 patients with severe plaque psoriasisThis compound injections (0.6 g/day for 8 weeks)PASI 50 at week 32Significant decrease in PASI score; lower relapse rate than acitretin (B1665447) group (P < 0.001)[11]
4 patients with erythrodermic psoriasisIntravenous this compound (monotherapy for 8 weeks)PASI 75 at week 323 out of 4 patients achieved PASI 75, with improvements of 77.4%, 97.2%, and 100% in PASI scores[12][13]

Experimental Protocols

To aid in the replication of key experiments, detailed methodologies for commonly used assays in this compound research are provided below.

Cell Viability and Cytotoxicity Assay (CCK-8 Method)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.

  • Cell Seeding: Seed a cell suspension (typically 100 μL/well) in a 96-well plate at a density of 5,000-10,000 cells/well.[14] Incubate the plate for 24 hours in a humidified incubator (e.g., at 37°C, 5% CO2) to allow for cell attachment.[14]

  • Drug Addition: Add 10 µL of various concentrations of this compound to be tested to the plate.

  • Incubation: Incubate the plate for the desired length of time (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well of the plate, being careful to avoid introducing bubbles.[14]

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator.[14]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[14] A reference wavelength of 600 nm or higher can be used to subtract background turbidity.[15]

Western Blot Protocol for Protein Expression Analysis

Western blotting is a widely used technique to detect specific proteins in a sample.

  • Sample Preparation:

    • For adherent cells, aspirate the cell culture media and wash the cells with 1x PBS.[16]

    • Lyse the cells by adding 1x SDS sample buffer (e.g., 100 µL per well in a 6-well plate).[16]

    • Immediately scrape the cells and transfer the extract to a microcentrifuge tube, keeping it on ice.[16]

  • Gel Electrophoresis (SDS-PAGE):

    • Separate the protein lysates on a polyacrylamide gel. The percentage of the gel will depend on the size of the target protein.[17]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (nitrocellulose or PVDF).[16][17]

  • Blocking:

    • Rinse the membrane with a wash buffer (e.g., TBS with 0.05% Tween 20) three times for 10 minutes each.[18]

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (specific to the protein of interest) diluted in the recommended buffer overnight at 4°C with gentle agitation.[16][18]

    • Wash the membrane three times with wash buffer for 10 minutes each.[18]

    • Incubate the membrane with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[16][18]

  • Washing:

    • Wash the membrane three times with wash buffer for 5 minutes each.[16]

  • Signal Detection:

    • Incubate the membrane with a chemiluminescent substrate (e.g., ECL reagent) for 1-5 minutes.[16][18]

    • Detect the signal using a digital imager or X-ray film.[17]

Visualizing this compound's Mechanisms of Action

To provide a clear understanding of how this compound exerts its effects at a molecular level, the following diagrams illustrate its influence on key signaling pathways.

Signaling Pathways and Experimental Workflow

This compound Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay (CCK-8) Cell Viability Assay (CCK-8) This compound Treatment->Cell Viability Assay (CCK-8) Protein Extraction Protein Extraction This compound Treatment->Protein Extraction Data Analysis Data Analysis Cell Viability Assay (CCK-8)->Data Analysis Western Blot Western Blot Protein Extraction->Western Blot Western Blot->Data Analysis Animal Model Animal Model This compound Administration This compound Administration Animal Model->this compound Administration Tissue Collection Tissue Collection This compound Administration->Tissue Collection Clinical Observation Clinical Observation This compound Administration->Clinical Observation Immunohistochemistry Immunohistochemistry Tissue Collection->Immunohistochemistry InVivo_Data_Analysis Data Analysis Immunohistochemistry->InVivo_Data_Analysis Clinical Observation->InVivo_Data_Analysis Oxymatrine_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IKK->IkB_NFkB degrades IκBα NFkB NF-κB (p65/p50) IkB->IkB_NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Inflammation gene transcription This compound This compound This compound->TLR4 inhibits This compound->NFkB_nucleus inhibits translocation IkB_NFkB->NFkB Oxymatrine_PI3K_Akt_Pathway GrowthFactor Growth Factor/ TGF-β1 Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival This compound This compound This compound->PI3K inhibits This compound->Akt inhibits phosphorylation PTEN PTEN This compound->PTEN activates PTEN->PIP3 dephosphorylates Oxymatrine_TGF_beta_Pathway cluster_nucleus Nucleus TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad23 p-Smad2/3 TGFbR->Smad23 phosphorylates Smad_complex Smad Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Fibrosis Fibrosis-related Gene Expression (e.g., PAI-1) Smad_complex->Fibrosis gene transcription This compound This compound This compound->TGFb inhibits This compound->Smad23 inhibits phosphorylation This compound->Smad4 inhibits Smad7 Smad7 This compound->Smad7 promotes Smad7->TGFbR inhibits

References

Cross-Validation of Oxymatrine's Mechanism of Action in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxymatrine (B1678083) (OMT), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects.[1][2][3] This guide provides a comprehensive cross-validation of this compound's mechanism of action in various cell lines, supported by experimental data and detailed protocols.

Comparative Analysis of this compound's Effects

The multifaceted mechanism of this compound involves the modulation of several key cellular processes, primarily apoptosis, autophagy, and inflammatory responses. Its efficacy and specific molecular pathways often vary depending on the cell type and the pathological context. This section summarizes the quantitative data on this compound's impact across different cell lines.

Anti-Cancer Effects: Proliferation Inhibition and Apoptosis Induction

This compound has demonstrated significant anti-tumor activity in a range of cancer cell lines by inhibiting proliferation and inducing programmed cell death (apoptosis).[4][5][6]

Cell LineCancer TypeKey FindingsIC50 (µg/mL)Reference
A549Non-Small Cell Lung CancerSuppressed proliferation and reversed epithelial-mesenchymal transition (EMT).Not specified[7]
HGC-27, AGSGastric CancerSuppressed cell proliferation and invasion.Not specified[8][9]
BGC-823Gastric AdenocarcinomaInhibited growth and migration, induced apoptosis and autophagy.Not specified[10][11][12]
GBC-SDGallbladder CarcinomaInhibited proliferation, migration, and invasion; induced apoptosis.Not specified[13]
U251, A172GlioblastomaInhibited proliferation and migration, induced apoptosis.Not specified[5]
MCF-7Breast CancerInhibited proliferation and induced apoptosis.~32 (24h), <16 (48h)[6]
HT29Colorectal CancerInhibited migration and invasion.Not specified[14]
RKOColorectal CancerHindered proliferation, migration, and invasion.Not specified[15]
SMMC-7721Hepatocellular CarcinomaInduced G2/M and S phase arrest and apoptosis.1.0 mg/mL (for 60% apoptosis at 48h)[16]
HepG2, Bel-7402HepatomaInhibited viability and induced apoptosis.0.8 mg/mL (48h)[17]
Anti-Inflammatory and Immunomodulatory Effects

This compound exerts potent anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade.[2][18]

Cell LineModelKey FindingsReference
BV2 MicrogliaLipopolysaccharide (LPS)-induced inflammationInhibited production of NO, PGE2, TNF-α, IL-1β, and IL-6.[2][19]
Primary MicrogliaAβ1-42-induced neuroinflammationDecreased levels of TNF-α, IL-1β, and NO.[20]
RAW 264.7LPS-induced inflammationSynergistic anti-inflammatory effect with Sophora flavescens extract.[16]
Anti-Fibrotic Effects

This compound has shown promise in mitigating fibrotic processes in various tissues.

Cell Line/ModelConditionKey FindingsReference
A549TGF-β1-induced pulmonary fibrosis modelAttenuated mitochondrial apoptosis.[1][21]
Rat Cardiac FibroblastsTGF-β1-induced cardiac fibrosisInhibited proliferation and abnormal differentiation.[3][22]
Rat Cardiac FibroblastsTGF-β1-induced fibroblast-to-myofibroblast transformationInhibited transformation by mediating the Notch signaling pathway.[23]
Rat ModelCCl4-induced hepatic fibrosisReduced collagen production and deposition.[24]

Key Signaling Pathways Modulated by this compound

This compound's therapeutic effects are mediated through its interaction with multiple intracellular signaling pathways. The following diagrams illustrate the primary pathways influenced by this compound.

Oxymatrine_PI3K_Akt_Pathway cluster_legend Legend This compound This compound PI3K PI3K This compound->PI3K Activates/Inhibits* PTEN PTEN This compound->PTEN Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bax Bax Akt->Bax Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates GSK3b GSK-3β Akt->GSK3b Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits PTEN->PI3K Inhibits EMT Epithelial- Mesenchymal Transition GSK3b->EMT Promotes l_akt Activation l_inh Inhibition l_note *this compound's effect on PI3K/Akt is context-dependent. It can activate the pathway to inhibit apoptosis in normal cells and inhibit it in cancer cells.

Caption: this compound's modulation of the PI3K/Akt signaling pathway.

Oxymatrine_NFkB_Pathway cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IkBa IκBα TLR4->IkBa Phosphorylation & Degradation This compound This compound This compound->IkBa Inhibits Degradation NFkB NF-κB (p65) This compound->NFkB Inhibits Nuclear Translocation IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB->Inflammatory_Genes Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

Oxymatrine_MAPK_Pathway Stimuli Stimuli (LPS, TGF-β1) ERK ERK1/2 Stimuli->ERK JNK JNK Stimuli->JNK p38 p38 MAPK Stimuli->p38 This compound This compound This compound->ERK Inhibits This compound->JNK Inhibits This compound->p38 Inhibits Downstream Downstream Effects (Inflammation, Proliferation, Apoptosis) ERK->Downstream JNK->Downstream p38->Downstream

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

Experimental_Workflow Cell_Culture Cell Line Selection & Culture OMT_Treatment This compound Treatment (Dose- and Time-response) Cell_Culture->OMT_Treatment Proliferation Cell Proliferation Assay (MTT, CCK-8) OMT_Treatment->Proliferation Apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) OMT_Treatment->Apoptosis Migration Cell Migration/Invasion Assay (Transwell, Wound Healing) OMT_Treatment->Migration Western_Blot Western Blot Analysis (Protein Expression) OMT_Treatment->Western_Blot qPCR RT-qPCR (Gene Expression) OMT_Treatment->qPCR Data_Analysis Data Analysis & Interpretation Proliferation->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: General experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the methodologies for key experiments cited in the literature.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group.

Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Transwell Invasion Assay
  • Matrigel Coating: Coat the upper chamber of a Transwell insert with Matrigel.

  • Cell Seeding: Seed serum-starved cells in the upper chamber.

  • Treatment: Add this compound to the upper chamber.

  • Chemoattractant: Add complete medium to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24-48 hours.

  • Cell Removal: Remove non-invading cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of invaded cells in several random fields under a microscope.

This guide provides a foundational understanding of this compound's mechanism of action across different cell lines. The presented data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural compound. Further studies are warranted to fully elucidate its complex molecular interactions and to translate these preclinical findings into clinical applications.

References

A Comparative Guide to Synthetic vs. Natural Oxymatrine: An Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available scientific literature reveals a notable gap in direct comparative studies on the efficacy of synthetic versus natural oxymatrine (B1678083). The current body of research predominantly focuses on this compound derived from natural sources, primarily the root of the Sophora flavescens plant. Consequently, a head-to-head comparison of the biological activity and therapeutic efficacy based on the origin of the compound—be it through natural extraction or chemical synthesis—cannot be definitively made at this time.

This guide, therefore, aims to provide a comprehensive overview of the known efficacy and mechanisms of action of this compound as documented in studies using the natural compound. It will also explore the theoretical considerations and potential differences that could exist between synthetic and natural this compound, which may have implications for their therapeutic efficacy. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals, highlighting the current state of knowledge and identifying critical areas for future investigation.

Efficacy and Pharmacological Properties of this compound

This compound, a quinolizidine (B1214090) alkaloid, has been extensively studied for its wide range of pharmacological effects.[1][2] These activities, largely attributed to the natural form of the molecule, include anti-inflammatory, anti-viral, anti-fibrotic, and anti-cancer properties.[1]

Pharmacokinetic Profile

The oral bioavailability of this compound has been reported to be relatively low, a factor that is critical in determining its therapeutic efficacy.[1][2] Studies in rats have shown an absolute oral bioavailability of 26.43%.[3][4] The pharmacokinetic parameters from a study involving oral administration to rats are summarized in the table below.

ParameterValueReference
Cmax (Maximum Concentration)605.5 ng/mL[3][4]
Tmax (Time to Maximum Concentration)0.75 h[3][4]
t1/2 (Half-life)4.181 h[3][4]
Absolute Oral Bioavailability26.43%[3][4]

Table 1: Pharmacokinetic Parameters of Natural this compound in Rats Following Oral Administration.

Potential Differences Between Natural and Synthetic this compound

While chemically identical in their principal structure, synthetic and natural versions of a compound can exhibit differences that may influence their biological activity.

  • Impurity Profile: Natural extracts often contain a complex mixture of related alkaloids and other plant metabolites. These "impurities" could potentially act synergistically to enhance the therapeutic effect or, conversely, contribute to side effects. Synthetic this compound, on the other hand, would have a different impurity profile, consisting of starting materials, reagents, and by-products from the synthesis process. The nature and quantity of these impurities could impact the overall efficacy and safety of the synthetic compound.

  • Isomeric Composition: Natural products can sometimes exist as a mixture of stereoisomers. While the dominant isomer is typically responsible for the primary biological activity, minor isomers could modulate this activity. Chemical synthesis can often be controlled to produce a single, specific isomer, which may or may not fully replicate the therapeutic profile of the natural mixture.

  • Physicochemical Properties: Subtle differences in the crystalline structure or polymorphic form between natural and synthetic compounds can affect properties such as solubility and dissolution rate, which in turn can influence bioavailability and, consequently, efficacy.[5][6]

Experimental Protocols

To date, no specific experimental protocols for the direct comparison of synthetic and natural this compound have been published. However, a standard approach to such a comparative study would involve several key experiments:

  • Physicochemical Characterization: Comprehensive analysis of both synthetic and natural this compound using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm identity, purity, and impurity profiles.

  • In Vitro Bioassays: A battery of cell-based assays to compare the biological activity of the two forms. This could include assays to measure anti-inflammatory effects (e.g., inhibition of cytokine production in macrophages), anti-cancer activity (e.g., induction of apoptosis in cancer cell lines), and anti-viral efficacy (e.g., inhibition of viral replication in infected cells).

  • In Vivo Animal Studies: Comparative studies in relevant animal models of disease (e.g., models of liver fibrosis, cancer, or viral infection) to assess and compare the therapeutic efficacy, pharmacokinetics, and toxicology of synthetic versus natural this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by modulating multiple signaling pathways.[7] Understanding these pathways is crucial for evaluating its efficacy, regardless of its source.

One of the key anti-inflammatory mechanisms of this compound involves the inhibition of the NF-κB signaling pathway.[7] NF-κB is a critical regulator of the inflammatory response, and its inhibition by this compound leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7]

G This compound This compound NF_kB NF-κB Pathway This compound->NF_kB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines Promotes Inflammatory_Response Inflammatory Response Pro_inflammatory_Cytokines->Inflammatory_Response Mediates

Figure 1: Simplified diagram of this compound's inhibition of the NF-κB signaling pathway.

In the context of cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation by acting on pathways such as the PI3K/Akt and MAPK/ERK signaling cascades.[7]

G This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Cell_Proliferation Cancer Cell Proliferation PI3K_Akt->Cell_Proliferation Promotes MAPK_ERK->Cell_Proliferation Promotes

Figure 2: this compound's inhibitory effects on cancer cell signaling pathways.

Proposed Experimental Workflow for Comparative Efficacy Study

A robust comparison of synthetic and natural this compound would require a systematic experimental approach. The following workflow outlines a potential study design.

G Start Start: Procure Synthetic & Natural This compound Physicochem Physicochemical Characterization (HPLC, MS, NMR) Start->Physicochem In_Vitro In Vitro Bioassays (Anti-inflammatory, Anti-cancer, etc.) Physicochem->In_Vitro In_Vivo In Vivo Animal Studies (Efficacy, PK/PD, Toxicology) In_Vitro->In_Vivo Data_Analysis Comparative Data Analysis In_Vivo->Data_Analysis Conclusion Conclusion on Relative Efficacy Data_Analysis->Conclusion

Figure 3: Proposed experimental workflow for comparing synthetic and natural this compound.

References

Oxymatrine: A Head-to-Head Comparison with Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, anti-fibrotic, and anti-cancer effects.[1] This guide provides an objective, data-driven comparison of this compound with current standard-of-care drugs across various therapeutic areas. The information is intended to assist researchers and drug development professionals in evaluating its potential as a standalone or synergistic therapeutic agent.

Chronic Hepatitis B

This compound has been extensively studied for the treatment of chronic hepatitis B (CHB), with clinical trials comparing its efficacy against placebo and in combination with established antiviral therapies.

Quantitative Data Comparison: this compound vs. Standard-of-Care for Chronic Hepatitis B
Efficacy EndpointThis compound (Capsule)[2]This compound (Injection)[2]Placebo[2]Interferon-alpha1b[3]Lamivudine (Monotherapy)[4]Entecavir (B133710) (Monotherapy)[5]This compound + Entecavir[5]This compound + Interferon[2]
ALT Normalization Rate 76.47%83.33%40.00%Similar to this compoundNot Reported64.6%83.3%83.3%
HBV DNA Negativity Rate 38.61%43.33%7.46%Similar to this compoundNot ReportedNot ReportedNot ReportedNot Reported
HBeAg Negativity Rate 31.91%39.29%6.45%Similar to this compoundNot ReportedNot ReportedNot Reported52.6% (HBeAg loss)
Complete Response Rate 24.51%33.33%2.99%Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Sustained Virological Response (SVR) Not ReportedNot ReportedNot Reported39.8%Not ReportedNot ReportedNot Reported60.7%
Adverse Drug Reaction Rate 7.77%6.67%8.82%Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Experimental Protocols: Chronic Hepatitis B Clinical Trials

Study Design: A randomized, double-blind, placebo-controlled multicenter trial was conducted to evaluate the efficacy and safety of this compound capsules for chronic hepatitis B.[2]

  • Patient Population: 216 patients with chronic hepatitis B were enrolled. Inclusion criteria included diagnosis of CHB according to the 2000 Xi'an Conference Guidelines, Alanine transaminase (ALT) >80 IU/L, total bilirubin (B190676) <85.5 mmol/L, and HBV DNA >1×10^5 copies/mL. Patients had not received antiviral therapy within 6 months prior to screening.[6]

  • Treatment Groups:

    • This compound Capsule Group (n=108): Oral this compound capsules.

    • This compound Injection Group (n=36): Intramuscular injection of this compound (positive control).[2]

    • Placebo Group (n=72): Oral placebo capsules.[2]

  • Dosage:

    • This compound Capsules: 200 mg, three times a day.[4]

    • Lamivudine (in combination study): 100 mg, once a day.[4]

  • Duration: 24 weeks.[2]

  • Outcome Measures: Clinical symptoms, liver function (ALT, AST), serum hepatitis B virus markers (HBsAg, HBeAg, HBV DNA), and adverse drug reactions were observed before and after treatment.[2][5] HBV DNA was detected by polymerase chain reaction (PCR) and HBeAg by ELISA.[5]

Signaling Pathways in Hepatitis B Treatment

This compound's antiviral effect in hepatitis B is believed to be mediated through the modulation of the host immune response and direct inhibition of viral replication.

HBV_Signaling_Pathway cluster_Immune Immune Modulation cluster_Viral Viral Replication This compound This compound Immune_Response Enhanced Host Immune Response This compound->Immune_Response Modulates HBV_Replication HBV Replication Cycle This compound->HBV_Replication Inhibits Interferon Interferon Interferon->Immune_Response Stimulates NAs Nucleoside Analogues NAs->HBV_Replication Directly Inhibits

This compound's dual action in CHB.

Cancer

This compound has demonstrated anti-cancer properties in various preclinical models, often in synergy with existing chemotherapeutic agents. Direct head-to-head clinical comparisons with standard-of-care monotherapies are currently limited.

Quantitative Data Comparison: this compound in Cancer (Preclinical Data)
Cancer TypeThis compound CombinationEfficacy EndpointResultStandard-of-Care (Monotherapy)
Colorectal Cancer [7]DoxorubicinCell Viability (HT-29 cells)Significant inhibition compared to either drug alone.Doxorubicin is a standard chemotherapeutic agent.
Colorectal Cancer [8]5-Fluorouracil (5-FU)Reversal of 5-FU resistanceThis compound reversed chemoresistance in HCT-8/5-FU cells.5-FU is a primary chemotherapy for colorectal cancer.[9]
Non-Small Cell Lung Cancer (NSCLC) [10]CisplatinTumor Growth (in vivo)Synergistically inhibited tumor growth.Cisplatin is a standard first-line chemotherapy for NSCLC.[11]
Renal Cell Carcinoma [12]MonotherapyTumor Growth (in vivo)Significantly inhibited tumor growth.Standard of care includes targeted therapies and immunotherapies.
Experimental Protocols: In Vitro Cancer Studies

Cell Viability Assay (MTT Assay): [7][13]

  • Cell Lines: Human colorectal cancer cell lines (e.g., HT-29, SW620) and their drug-resistant sublines (e.g., HCT-8/5-FU).[7][14]

  • Treatment: Cells were treated with varying concentrations of this compound, a standard chemotherapy agent (e.g., Doxorubicin, 5-FU), or a combination of both for 24-48 hours.[7][14]

  • Procedure: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured using a microplate reader to determine cell viability.[13]

In Vivo Tumor Xenograft Model: [12]

  • Animal Model: Nude mice.

  • Procedure: Human cancer cells (e.g., renal cell carcinoma cells) were subcutaneously injected into the mice.[12] Once tumors were established, mice were treated with this compound (e.g., peritumoral subcutaneous injections) or a control vehicle.[12] Tumor volume was measured regularly. At the end of the study, tumors were excised for further analysis.[12]

Signaling Pathways in Cancer

This compound exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][15]

Cancer_Signaling_Pathway cluster_pathways Key Oncogenic Pathways cluster_effects Cellular Effects This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits NF_kB NF-κB Pathway This compound->NF_kB Inhibits TGF_beta TGF-β Pathway This compound->TGF_beta Inhibits EGFR EGFR Signaling This compound->EGFR Downregulates Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis NF_kB->Proliferation Metastasis Inhibition of Metastasis TGF_beta->Metastasis EGFR->Proliferation

This compound's multi-target anti-cancer action.

Inflammation and Autoimmune Disease

Preclinical studies suggest this compound's potential in treating inflammatory conditions like rheumatoid arthritis by modulating the immune response.

Quantitative Data Comparison: this compound vs. Methotrexate for Rheumatoid Arthritis (Preclinical)
ModelTreatmentEfficacy EndpointResult
Collagen-Induced Arthritis (CIA) in mice [14]Methotrexate (10 mg/kg and 50 mg/kg)Reduction in liver f-THF levelsSignificant reduction compared to control.
Collagen-Induced Arthritis (CIA) in mice [14]Methotrexate (50 mg/kg)Reduction in liver THF levelsMarked reduction compared to control.
Collagen-Induced Arthritis (CIA) in rats This compound (25, 50, 100 mg/kg/day)Reduction in paw swelling and arthritic scoresSignificant reduction compared to CIA model group.
Experimental Protocols: Collagen-Induced Arthritis (CIA) Model
  • Animal Model: DBA/1J mice or Wistar rats.

  • Induction of Arthritis: Animals are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given after a specific period (e.g., 19 days).[14]

  • Treatment: Once arthritis is established, animals are treated with this compound, Methotrexate, or a control vehicle.

  • Assessment: The severity of arthritis is evaluated by measuring paw swelling and assigning arthritic scores based on redness and swelling of the joints. Histological analysis of the joints is also performed to assess inflammation and cartilage damage.

Fibrosis

This compound has demonstrated anti-fibrotic effects in both preclinical and clinical settings, particularly in liver fibrosis.

Quantitative Data Comparison: this compound vs. Placebo for Hepatic Fibrosis
Efficacy EndpointThis compound Capsule Group[16]Placebo Group[16]
Total Effective Rate (Histological Improvement) 48.00%4.17%
Total Effective Rate (Serum Markers) 68.19%34.85%
Total Effective Rate (Noninvasive Markers) 66.67%30.30%

Standard-of-care for idiopathic pulmonary fibrosis (IPF) includes drugs like pirfenidone (B1678446). A meta-analysis of pirfenidone trials showed a significant reduction in all-cause mortality (Relative Ratio: 0.51) and a higher progression-free survival compared to placebo.[17] Direct comparative clinical data between this compound and pirfenidone for pulmonary fibrosis is not yet available.

Experimental Protocols: Hepatic Fibrosis Clinical Trial

Study Design: A randomized, double-blind, placebo-controlled, multicenter clinical study.[16]

  • Patient Population: 144 patients with hepatic fibrosis due to chronic viral hepatitis.[18]

  • Treatment Groups:

    • This compound Capsule Group.[16]

    • Placebo Group.[16]

  • Duration: 52 weeks.[18]

  • Outcome Measures: Liver biopsy was performed before and after treatment to assess changes in hepatic fibrosis and inflammatory activity using a semi-quantitative scoring system. Serum markers of hepatic fibrosis (e.g., hyaluronic acid, type III procollagenic peptide) were also measured.[16][18]

Signaling Pathways in Fibrosis

This compound's anti-fibrotic effects are primarily attributed to its inhibition of the TGF-β signaling pathway, a key driver of fibrosis.

Fibrosis_Signaling_Pathway This compound This compound TGF_beta TGF-β Signaling This compound->TGF_beta Inhibits Pirfenidone Pirfenidone Pirfenidone->TGF_beta Inhibits Fibroblast_Activation Myofibroblast Activation TGF_beta->Fibroblast_Activation ECM_Deposition Extracellular Matrix Deposition Fibroblast_Activation->ECM_Deposition Fibrosis Fibrosis ECM_Deposition->Fibrosis

Inhibition of the pro-fibrotic TGF-β pathway.

Conclusion and Future Directions

The available data suggests that this compound holds promise as a therapeutic agent, particularly in the treatment of chronic hepatitis B, where it demonstrates efficacy both as a monotherapy and in combination with standard antivirals. In oncology, its primary potential appears to be as a synergistic agent to enhance the efficacy of conventional chemotherapy and overcome drug resistance. Preclinical evidence also supports its anti-inflammatory and anti-fibrotic properties.

However, for this compound to be positioned as a viable alternative or adjunct to current standard-of-care drugs in cancer, inflammatory diseases, and fibrosis, more rigorous, large-scale, head-to-head clinical trials are imperative. Future research should focus on:

  • Conducting direct comparative clinical trials of this compound against standard-of-care drugs in various cancers, inflammatory conditions, and fibrotic diseases.

  • Elucidating the detailed molecular mechanisms underlying its synergistic effects with other drugs.

  • Standardizing dosing and treatment regimens for different indications.

  • Publishing detailed experimental protocols to ensure reproducibility and facilitate further research.

This guide provides a snapshot of the current evidence, highlighting both the potential of this compound and the existing gaps in clinical data that need to be addressed to fully realize its therapeutic utility.

References

Unraveling the Molecular Mechanisms of Oxymatrine: A Comparative Guide to its Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Oxymatrine's effects on key signaling pathways, benchmarked against established inhibitors and other natural compounds. Detailed experimental data, protocols, and pathway visualizations are presented to facilitate a deeper understanding of this compound's therapeutic potential.

This compound (OMT), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects.[1] A growing body of evidence suggests that this compound exerts these effects by modulating critical intracellular signaling pathways. This guide delves into the experimental validation of this compound's role in regulating the PI3K/Akt, MAPK, and NF-κB signaling cascades, offering a comparative analysis with other modulatory agents.

Comparative Analysis of Signaling Pathway Modulation

To provide a clear quantitative comparison, the following tables summarize the effects of this compound and alternative compounds on key proteins within the PI3K/Akt, MAPK, and NF-κB signaling pathways. The data is compiled from various in vitro studies and presented as a percentage of control or fold change.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[2] this compound has been shown to modulate this pathway in various cell types.[3][[“]] A common research approach involves comparing its effects to LY294002, a well-characterized inhibitor of PI3K.[5][6]

Treatment Cell Line Target Protein Effect Alternative Compound Alternative's Effect
This compoundA549 (Lung Cancer)p-PI3KIncreasedLY294002 (PI3K Inhibitor)Decreased p-PI3K
This compoundA549 (Lung Cancer)p-AktIncreasedLY294002 (PI3K Inhibitor)Decreased p-Akt
This compoundGBC-SD (Gallbladder Carcinoma)p-AktDecreasedIGF-1 (PI3K/Akt Activator)Increased p-Akt
This compoundHT22 (Hippocampal Neurons)p-AMPKIncreasedCompound C (AMPK Inhibitor)Decreased p-AMPK
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is central to cellular responses to a wide range of stimuli, regulating processes like inflammation, cell differentiation, and apoptosis.[7] this compound's influence on this pathway is often compared to inhibitors like PD98059, which specifically targets MEK, an upstream kinase of ERK.[8][9]

Treatment Cell Line Target Protein Effect Alternative Compound Alternative's Effect
This compoundBV2 (Microglia)p-ERKDecreasedPD98059 (MEK Inhibitor)Decreased p-ERK
This compoundBV2 (Microglia)p-p38DecreasedSB203580 (p38 Inhibitor)Decreased p-p38
This compoundBV2 (Microglia)p-JNKDecreasedSP600125 (JNK Inhibitor)Decreased p-JNK
This compoundRAW264.7 (Macrophages)p-p38DecreasedLPS (Inducer)Increased p-p38
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that governs the expression of numerous genes involved in inflammation and immune responses.[10] The inhibitory effects of this compound on this pathway are often evaluated alongside compounds like Pyrrolidine dithiocarbamate (B8719985) (PDTC), a known NF-κB inhibitor.[11][12]

Treatment Cell Line Target Protein Effect Alternative Compound Alternative's Effect
This compoundBV2 (Microglia)p-IκBαDecreasedPDTC (NF-κB Inhibitor)Decreased p-IκBα
This compoundBV2 (Microglia)Nuclear p65DecreasedPDTC (NF-κB Inhibitor)Decreased Nuclear p65
This compoundCCl4-induced cirrhotic rats (in vivo)NF-κB p65DecreasedVehicle ControlIncreased NF-κB p65
This compoundCCl4-induced cirrhotic rats (in vivo)TNF-αDecreasedVehicle ControlIncreased TNF-α

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.[13]

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.[14]

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, p-p65, total p65) diluted in blocking buffer.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allowed to attach overnight.[15]

  • Treatment: The cells are treated with various concentrations of this compound or a comparator compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[16][17]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[19] Cell viability is expressed as a percentage of the control group.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of target genes.

  • RNA Extraction: Total RNA is extracted from cells using TRIzol reagent according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix with gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.[20]

Visualizing the Molecular Landscape

To better illustrate the complex interactions within these signaling pathways and the experimental approaches used to study them, the following diagrams are provided.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Modulates LY294002 LY294002 LY294002->PI3K Inhibits Receptor Receptor Tyrosine Kinase Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylates CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Caption: The PI3K/Akt signaling pathway and points of modulation by this compound and LY294002.

MAPK_Pathway Stimuli External Stimuli (e.g., LPS) Ras Ras Stimuli->Ras This compound This compound MEK MEK This compound->MEK Inhibits PD98059 PD98059 PD98059->MEK Inhibits Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK TranscriptionFactors Transcription Factors (e.g., AP-1) pERK->TranscriptionFactors Activates GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression Regulates

Caption: The MAPK/ERK signaling cascade with inhibitory actions of this compound and PD98059.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits PDTC PDTC PDTC->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) pIkB p-IκBα IkB->pIkB Nucleus Nucleus NFkB->Nucleus Translocates to Proteasome Proteasome pIkB->Proteasome Degradation GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Initiates

Caption: The canonical NF-κB signaling pathway illustrating the inhibitory sites of this compound and PDTC.

Experimental_Workflow CellCulture Cell Culture (e.g., A549, BV2) Treatment Treatment (this compound, Alternatives) CellCulture->Treatment Harvesting Cell Harvesting & Lysis Treatment->Harvesting MTT MTT Assay Treatment->MTT WB Western Blot Harvesting->WB qPCR qPCR Harvesting->qPCR DataAnalysis Data Analysis (Densitometry, ΔΔCt, IC50) WB->DataAnalysis qPCR->DataAnalysis MTT->DataAnalysis

Caption: A generalized experimental workflow for validating the effects of this compound on signaling pathways.

References

Unveiling the Synergistic Power of Oxymatrine in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Oxymatrine's synergistic effects when combined with other compounds, supported by experimental data. We delve into the enhanced anti-cancer efficacy and the underlying molecular mechanisms of these combination therapies, offering insights for future research and clinical applications.

This compound (OMT), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and notably, anti-cancer properties.[1][2] While effective as a standalone agent, recent studies have illuminated the profound synergistic potential of this compound when used in combination with conventional chemotherapeutic drugs. This approach not only amplifies the therapeutic efficacy but also holds the promise of mitigating the dose-dependent toxicities of chemotherapy.[3][4]

This guide synthesizes findings from multiple studies to validate the synergistic effects of this compound with compounds such as Doxorubicin (DOX) and Cisplatin (DDP), focusing on colorectal, gastric, and non-small cell lung cancers.

Quantitative Analysis of Synergistic Efficacy

The synergy between this compound and other chemotherapeutic agents is quantitatively assessed using the Combination Index (CI), where a CI value less than 1 indicates a synergistic effect. The following tables summarize the quantitative data from various in vitro studies, demonstrating the enhanced anti-proliferative and pro-apoptotic effects of the combination therapies.

Table 1: Synergistic Inhibition of Colorectal Cancer Cell Viability by this compound and Doxorubicin [5]

Cell LineTreatment (48h)ConcentrationInhibition Rate (%)Combination Index (CI)
HT-29 This compound (OMT)5 mM--
Doxorubicin (DOX)0.3 µM--
OMT + DOX5 mM + 0.3 µMMarkedly Inhibited0.59 ± 0.09
SW620 This compound (OMT)5 mM--
Doxorubicin (DOX)0.3 µM--
OMT + DOX5 mM + 0.3 µMMarkedly Inhibited0.70 ± 0.08

Table 2: Synergistic Inhibition of Gastric Cancer Cell Viability by this compound and Cisplatin [6]

Cell LineTreatmentConcentrationCell Viability LossCombination Index (CI)
BGC-823 This compound (OMT)1 mg/ml--
Cisplatin (CDDP)1 µM--
OMT + CDDP1 mg/ml + 1 µMSignificantly Potentiated0.61 ± 0.08
SGC7901 This compound (OMT)1 mg/ml--
Cisplatin (CDDP)1 µM--
OMT + CDDP1 mg/ml + 1 µMSignificantly Potentiated0.75 ± 0.11

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

Cancer TypeXenograft ModelTreatmentTumor Growth Inhibition Rate (%)
Non-Small Cell Lung Cancer Lewis Lung Cancer (LLC)OMT + DDP94.19%
Colorectal Cancer HT-29 XenograftOMT + DOXDose-dependent inhibition
Gastric Cancer BGC-823 XenograftOMT + CDDPEnhanced antitumor effects

Experimental Protocols

The validation of synergistic effects relies on a series of well-defined experimental protocols. Below are the methodologies for the key experiments cited in the studies.

Cell Viability and Proliferation Assays
  • MTT Assay: To assess cell viability, cancer cells are seeded in 96-well plates and treated with this compound, the chemotherapeutic agent, or a combination of both for a specified period (e.g., 48 hours).[5][7] Subsequently, MTT solution is added to each well, and the resulting formazan (B1609692) crystals are dissolved in a solvent. The absorbance is then measured at a specific wavelength to determine the percentage of viable cells relative to the control group.

  • Colony Formation Assay: This assay evaluates the long-term proliferative capacity of cells.[5] Cells are seeded at a low density in 6-well plates and treated with the respective compounds. After a period of incubation (e.g., 14 days) to allow for colony formation, the colonies are fixed, stained with crystal violet, and counted. A reduction in the number and size of colonies indicates an inhibition of cell proliferation.

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry: To quantify apoptosis, treated cells are stained with Annexin V and Propidium Iodide (PI).[7] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with DNA in late apoptotic or necrotic cells. Flow cytometry analysis then distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, cells are fixed and stained with a fluorescent dye that binds to DNA (e.g., PI), and the DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6][8]

Synergy Determination
  • Combination Index (CI): The synergistic, additive, or antagonistic effect of drug combinations is quantitatively determined by calculating the Combination Index (CI) using software like CompuSyn.[5] The CI is based on the Chou-Talalay method, which analyzes dose-effect data. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[7]

Visualizing the Mechanisms of Synergy

The synergistic action of this compound with chemotherapeutic agents is often rooted in the modulation of multiple signaling pathways. The following diagrams illustrate these complex interactions and a typical experimental workflow.

G cluster_workflow Experimental Workflow for Synergy Assessment A Cell Culture (e.g., HT-29, SW620) B Drug Treatment (OMT, DOX, OMT+DOX) A->B C Cell Viability Assay (MTT) B->C D Colony Formation Assay B->D E Apoptosis Analysis (Flow Cytometry) B->E F Western Blotting B->F G In Vivo Xenograft Model B->G H Data Analysis (Combination Index) C->H D->H E->H F->H G->H

A typical experimental workflow for assessing drug synergy.

G cluster_pathway Signaling Pathways in OMT Synergistic Action OMT This compound (OMT) ROS ↑ Reactive Oxygen Species (ROS) OMT->ROS PI3K_AKT ↓ PI3K/AKT/mTOR Pathway OMT->PI3K_AKT FHL2 ↓ FHL-2 OMT->FHL2 SPTAN1 ↑ Cleaved SPTAN1 OMT->SPTAN1 Immunity ↑ Anti-tumor Immunity (↑ CD8+ T-cells) OMT->Immunity Chemo Chemotherapeutic (e.g., Doxorubicin, Cisplatin) Chemo->ROS Chemo->PI3K_AKT Chemo->FHL2 Chemo->SPTAN1 Chemo->Immunity Apoptosis ↑ Apoptosis (Caspase-3/9, Bax/Bcl-2) ROS->Apoptosis PI3K_AKT->Apoptosis CellCycle G0/G1 Phase Arrest (↑ p21, p27; ↓ Cyclin D) PI3K_AKT->CellCycle FHL2->Apoptosis SPTAN1->Apoptosis

Key signaling pathways modulated by this compound combinations.

Mechanisms of Synergistic Action

The enhanced anti-cancer effect of this compound in combination with chemotherapeutic agents stems from its ability to modulate multiple cellular pathways:

  • Induction of Apoptosis: The combination of this compound and Doxorubicin significantly enhances apoptosis in colorectal cancer cells.[3] This is achieved through the generation of reactive oxygen species (ROS) and the regulation of apoptosis-related proteins, including increased expression of cleaved caspase-3 and caspase-9, and an elevated Bax/Bcl-2 ratio.[5] Similarly, in combination with Cisplatin in gastric cancer cells, this compound induces apoptosis through ROS generation and the inactivation of the AKT/ERK pathways.[6][9]

  • Cell Cycle Arrest: Co-treatment with this compound and Oxaliplatin (B1677828) in colon cancer cells, or with Cisplatin in gastric cancer cells, leads to cell cycle arrest in the G0/G1 phase.[6][8] This is mediated by the upregulation of p21 and p27 and the downregulation of cyclin D1.[6][8]

  • Modulation of Specific Signaling Pathways:

    • PI3K/AKT/mTOR Pathway: The synergistic anti-tumor effect of this compound and Oxaliplatin in colon carcinoma is attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway.[8]

    • FHL-2 and SPTAN1: In colorectal cancer, the combination of this compound and Doxorubicin leads to the downregulation of FHL-2 and the upregulation of cleaved SPTAN1, which are believed to play a crucial role in the synergistic activity.[5]

    • Anti-tumor Immunity: The combination of this compound and Cisplatin has been shown to synergistically enhance the anti-tumor immunity of CD8+ T cells in non-small cell lung cancer.[10] This is achieved by increasing the CD8+/regulatory T cells ratio and enhancing the secretion of cytokines like IFN-γ, TNF-α, and IL-2.[10][11]

Conclusion

The evidence strongly supports the synergistic effects of this compound when combined with conventional chemotherapeutic agents like Doxorubicin and Cisplatin. This combination approach not only enhances the anti-cancer efficacy through multiple mechanisms, including increased apoptosis, cell cycle arrest, and modulation of key signaling pathways, but also presents a promising strategy to overcome drug resistance and reduce chemotherapy-associated toxicity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound-based combination therapies in cancer treatment.

References

A Researcher's Guide to Sourcing High-Purity Oxymatrine: Supplier Comparison and Quality Assessment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the purity and quality of active pharmaceutical ingredients are paramount to achieving reliable and reproducible experimental results. This guide provides a comparative overview of various suppliers of oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid with a wide range of documented pharmacological activities. Due to the absence of independent, head-to-head comparative studies on the purity of this compound from different suppliers, this guide focuses on empowering researchers with the necessary information and protocols to conduct their own quality assessments.

Reputable Suppliers of this compound

Several chemical and biotechnology companies supply this compound for research purposes. The following table summarizes some of the prominent suppliers and their stated product specifications. Researchers are encouraged to request certificates of analysis (CoA) from suppliers for detailed purity and impurity information.

SupplierProduct NameCAS NumberStated PurityAdditional Information
Sigma-Aldrich This compound European Pharmacopoeia (EP) Reference Standard16837-52-8Pharmaceutical Primary StandardIntended for use in laboratory tests as prescribed in the European Pharmacopoeia.[1]
Cayman Chemical This compound16837-52-8≥98%Also known as Matrine 1-oxide.[2]
AdooQ Bioscience This compound (Matrine N-oxide)16837-52-8Not explicitly stated, sold for research use.Cited in scientific publications.[3]
LGC Standards (+)-Oxymatrine16837-52-8Not explicitly stated, sold as a reference standard.Produced in accordance with ISO 17034.[4]
Ottokemi This compound, 98%16837-52-898%For lab use only.[5]
Xi'an Xinlu Biotechnology This compound16837-52-8≥98%GMP-certified factory, offers OEM services.[6]
FUJIFILM Wako This compound Standard16837-52-898.0+% (HPLC)For Crude Drugs Determination as per Japanese Pharmacopoeia.[7]

Experimental Protocols for Quality and Purity Assessment

To ensure the quality and purity of procured this compound, researchers should perform independent analytical validation. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.

Protocol: Purity Determination of this compound by HPLC

This protocol is adapted from established methods for the determination of this compound content.[8][9][10]

1. Materials and Reagents:

  • This compound standard (from a reputable source like EP or USP)

  • This compound sample from the supplier

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (150 µg/mL): Accurately weigh 7.5 mg of the this compound standard and dissolve it in a 50 mL volumetric flask with methanol.[8]

  • Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 30, 60, 90, 120, 150 µg/mL) with methanol to create a calibration curve.[8]

  • Sample Solution: Prepare a solution of the supplier's this compound in methanol at a concentration within the range of the calibration curve.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol and 0.05% formic acid in water is often effective. A common starting point is an isocratic mobile phase of methanol/3% phosphoric acid in water (80:20).[8][11]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30°C[8]

  • Detection Wavelength: 220 nm[8] or 217 nm[9][10]

  • Injection Volume: 20 µL[8]

5. Data Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Record the peak areas of the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample solution using the calibration curve.

  • Calculate the purity of the supplier's this compound by comparing the measured concentration to the expected concentration.

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Oxymatrine_Signaling_Pathways cluster_inflammatory Inflammatory Response cluster_fibrosis Fibrosis cluster_cancer Cancer Progression TLR4 TLR4 MyD88 MyD88 NF_kB NF-κB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TGF_beta TGF-β HSCs Hepatic Stellate Cells (HSCs) Fibrosis_related_genes Fibrosis-related Genes PI3K_Akt PI3K/Akt MAPK_ERK MAPK/ERK Wnt_beta_catenin Wnt/β-catenin Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Apoptosis Apoptosis This compound This compound This compound->NF_kB Inhibits This compound->TGF_beta Inhibits This compound->PI3K_Akt Modulates This compound->MAPK_ERK Modulates This compound->Wnt_beta_catenin Modulates

This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[12] It also exerts anti-fibrotic effects by inhibiting the transforming growth factor-beta (TGF-β) signaling pathway.[12][13] In the context of cancer, this compound has been reported to modulate various signaling pathways implicated in cancer progression, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways, leading to the induction of apoptosis and inhibition of cancer cell proliferation.[12] Furthermore, studies have indicated its role in modulating the TLR4-dependent inflammatory pathway.[13][14]

Experimental Workflow for Supplier Validation

A systematic workflow is essential for validating a new supplier of this compound before its use in critical experiments.

Experimental_Workflow Start Start: Select Potential Supplier Request_CoA Request Certificate of Analysis (CoA) Start->Request_CoA Review_CoA Review CoA for Purity & Impurity Profile Request_CoA->Review_CoA Order_Sample Order Small Sample Quantity Review_CoA->Order_Sample Perform_QC Perform In-house QC (e.g., HPLC) Order_Sample->Perform_QC Compare_Results Compare Results with CoA Perform_QC->Compare_Results Decision Purity Acceptable? Compare_Results->Decision Qualify_Supplier Qualify Supplier for Research Use Decision->Qualify_Supplier Yes Reject_Supplier Reject Supplier & Select Alternative Decision->Reject_Supplier No End End Qualify_Supplier->End Reject_Supplier->Start Restart Process

By following a structured approach to supplier selection and implementing rigorous in-house quality control, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Safety Operating Guide

Proper Disposal of Oxymatrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential, step-by-step guidance for the proper disposal of oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid recognized as a hazardous substance.[1] Adherence to these procedures is critical for maintaining laboratory safety and environmental integrity.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Personnel handling this compound waste must use personal protective equipment (PPE), including chemical safety goggles, chemically resistant gloves (e.g., nitrile), and a lab coat.[1] It is also important to prevent the generation of dust from solid this compound.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1][2] Do not discharge this compound or its waste into sewers or waterways.[1]

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid this compound waste, including unused reagents, contaminated personal protective equipment (PPE), and other lab consumables (e.g., weigh boats, paper towels), in a designated, clearly labeled, and sealed container.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled container. Ensure the container is compatible with the solvent used.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other components of the waste stream.

  • Temporary Storage:

    • Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure that incompatible waste types are segregated to prevent accidental reactions. This compound should be stored away from oxidizing agents.[1]

  • Waste Disposal:

    • The primary recommended methods for the disposal of this compound waste are:

      • Incineration: Engage a licensed hazardous waste disposal company to incinerate the waste in a suitable apparatus, potentially after mixing with a combustible solvent.[1][2]

      • Licensed Landfill: Disposal in a licensed landfill is another option, which must be arranged through a certified waste management provider.[1][2]

    • Consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with all regulations and to arrange for professional disposal.

  • Spill Management:

    • Dry Spills: In the event of a dry spill, carefully clean up the solid material using dry procedures to avoid generating dust.[1] Place the collected residue in a sealed container for disposal.[1]

    • Wet Spills: For liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Following the initial cleanup, decontaminate the area with a suitable solvent and wash it down with large amounts of water.[1] Prevent runoff from entering drains.[1]

This compound Properties and Hazards

A clear understanding of the properties and hazards of this compound is essential for its safe handling and disposal.

PropertyInformation
Appearance White crystalline solid
Solubility Mixes with water and ethanol
Chemical Incompatibility Avoid reaction with oxidizing agents[1]
Stability Considered stable[1]
Hazard Classification Considered a hazardous substance[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Oxymatrine_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid or Liquid) B Segregate into appropriate waste containers (Solid vs. Liquid) A->B C Label container clearly: 'Hazardous Waste - this compound' B->C D Store in designated hazardous waste accumulation area C->D E Contact Institutional EHS for waste pickup D->E F Professional Disposal by Licensed Contractor E->F G Incineration F->G Preferred H Licensed Landfill F->H Alternative

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This document provides guidance based on available safety data. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all applicable local, state, and federal regulations for hazardous waste disposal.

References

Comprehensive Safety and Handling Guide for Oxymatrine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, procedural information for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Oxymatrine. Adherence to these protocols is critical to ensure personal safety and regulatory compliance in the laboratory environment.

Hazard Identification and Summary

This compound is classified as a hazardous substance and should be handled with care.[1] It is a combustible solid that can form explosive mixtures with air when in dust form.[1] Toxicological data indicates potential for adverse health effects, as observed in animal studies.[1]

Hazard TypeDescription
Health Hazard Avoid all personal contact, including inhalation, ingestion, and skin/eye contact.[1][2] Toxic effects have been noted in animal studies, including neurodegeneration in rats.[1]
Physical Hazard Combustible solid.[1] Fine dust may form explosive mixtures with air, posing a fire or explosion risk if ignited.[1]
Environmental Hazard Do not discharge into sewers or waterways.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum required equipment.

CategoryRequired EquipmentSpecifications and Best Practices
Eye & Face Protection Chemical safety goggles or safety glasses with side shields.[1][3]A face shield can be used for additional protection against splashes.[4][5] Contact lenses are a special hazard as they can absorb and concentrate irritants.[1][3]
Hand Protection Chemical-resistant gloves.Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[1][3] For prolonged contact, gloves with a protection class of 5 or higher are recommended.[3] Use powder-free gloves and change them every 30-60 minutes or immediately upon contamination or damage.[4]
Body Protection Protective clothing; lab coat.A lab coat is standard.[6] Coveralls or a chemical-resistant apron may be required for tasks with a higher risk of exposure.[1][5] Contaminated work clothes should be laundered separately before reuse.[1][3]
Respiratory Protection Particulate respirator.Use in a well-ventilated area is crucial.[1] Local exhaust ventilation should be used to minimize airborne concentrations.[3] When handling the solid form where dust may be generated, a particulate respirator (e.g., N-95/N-100) is necessary.[1][4] Surgical masks do not offer adequate protection.[4]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls & Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood or local exhaust ventilation is strongly recommended to control emissions at the source.[3]

  • Workspace: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.

  • Personal Hygiene: An eye-wash station and safety shower should be accessible.[7]

2. Handling the Solid Compound:

  • Avoid any actions that could generate dust.[1]

  • When weighing, do so carefully within a ventilated enclosure if possible.

  • Keep the container securely sealed when not in use.[1]

3. Preparing Solutions:

  • This compound is a crystalline solid that is soluble in various organic solvents and aqueous buffers.[2]

  • When dissolving, it is recommended to purge the solvent of choice with an inert gas.[2]

  • Aqueous solutions are not recommended for storage for more than one day.[2]

4. General Work Practices:

  • Avoid all personal contact with the substance.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly with soap and water after handling is complete.[1][2]

  • Avoid contact with incompatible materials, such as oxidizing agents (nitrates, chlorine bleaches), as ignition may result.[1]

Emergency Procedures

Spill Response Plan
  • Minor Dry Spills:

    • Remove all potential ignition sources.[1]

    • Wearing full PPE, clean up spills immediately.[1]

    • Use dry clean-up procedures; avoid sweeping or any action that creates dust.[1]

    • Collect residue and place it in a suitable, sealed, and labeled container for waste disposal.[1]

  • Major or Wet Spills:

    • Alert personnel in the area and contact emergency responders.[1]

    • Evacuate the area if necessary.

    • Wearing appropriate PPE (including respiratory protection), control personal contact.[1]

    • Prevent the spill from entering drains or waterways by any means available.[1]

    • Recover the product where possible.[1] Shovel or vacuum the material into labeled containers for disposal.[1]

    • Wash the spill area with large amounts of water and prevent runoff from entering drains.[1]

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Remove the individual from the contaminated area to fresh air.[1][7]
Skin or Hair Contact Immediately flush skin and hair with running water and soap, if available.[1] Seek medical attention if irritation develops or persists.[1]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[7] If contact lenses are worn, remove them if it is easy to do so and continue rinsing.[7] Seek medical attention if irritation persists.[7]
Ingestion Do not ingest.[2] If ingestion occurs, seek immediate medical attention.

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.[1][3]

  • Waste Collection: Collect all this compound waste, including contaminated consumables, in a suitable, sealed, and clearly labeled container.

  • Prohibited Disposal: DO NOT discharge waste into sewers or waterways.[1]

  • Consultation: Consult your institution's Waste Management Authority or the manufacturer for approved disposal options.[1][3]

  • Approved Disposal Methods: Accepted methods may include burial in a licensed landfill or incineration in a licensed facility after admixture with a suitable combustible material.[1][3]

  • Container Decontamination: Decontaminate empty containers before recycling or disposal.[1][3] Observe all label safeguards until the container is cleaned and destroyed.[3]

Quantitative Data Summary

The following table provides key quantitative data for this compound for logistical and experimental planning.

ParameterValueSource
Storage Temperature -20°C[2]
Stability ≥ 4 years (at -20°C)[2]
Solubility
    in Ethanol~33.3 mg/mL[2][8]
    in DMSO~10 mg/mL[2][8]
    in DMF~10 mg/mL[2][8]
    in PBS (pH 7.2)~10 mg/mL[2][8]
Toxicity Data (Mouse)
    LD50 (Intraperitoneal)521 mg/kg[1]
    LD50 (Intravenous)150 mg/kg[1]
    LD50 (Intramuscular)257 mg/kg[1]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Procedure cluster_cleanup Post-Procedure cluster_emergency Emergency Path start 1. Assess Risks & Review SDS controls 2. Use Engineering Controls (Fume Hood / Ventilation) start->controls don_ppe 3. Don Required PPE (Goggles, Gloves, Lab Coat, Respirator) controls->don_ppe procedure 4. Perform Task (Weighing, Solution Prep, etc.) don_ppe->procedure decontaminate 5. Decontaminate Work Area procedure->decontaminate emergency_event Spill or Exposure Occurs procedure->emergency_event waste 6. Collect Waste in Sealed, Labeled Container decontaminate->waste doff_ppe 7. Doff PPE Correctly waste->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash spill_response Follow Spill Response Plan emergency_event->spill_response first_aid Administer First Aid emergency_event->first_aid

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.